molecular formula C18H28ClNO2 B172558 Caramiphen Hydrochloride CAS No. 125-85-9

Caramiphen Hydrochloride

Katalognummer: B172558
CAS-Nummer: 125-85-9
Molekulargewicht: 325.9 g/mol
InChI-Schlüssel: MUPNXGNOIBYHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caramiphen Hydrochloride is a useful research compound. Its molecular formula is C18H28ClNO2 and its molecular weight is 325.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPNXGNOIBYHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154544
Record name Caramiphen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-85-9
Record name Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caramiphen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Caramiphen Hydrochloride, an anticholinergic and antitussive agent. The document details the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized in tables for comparative analysis, and reaction workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three core stages:

  • Synthesis of the Carboxylic Acid Moiety: Preparation of 1-phenylcyclopentanecarboxylic acid, which forms the structural backbone of the final molecule.

  • Synthesis of the Amino Alcohol Moiety: Preparation of 2-(diethylamino)ethyl chloride hydrochloride, which provides the ester side chain.

  • Esterification and Salt Formation: The coupling of the two primary moieties through an ester linkage, followed by the formation of the hydrochloride salt to yield the final active pharmaceutical ingredient (API).

This guide will elaborate on each stage, providing detailed experimental procedures and relevant quantitative data.

Stage 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

The synthesis of 1-phenylcyclopentanecarboxylic acid is efficiently achieved through a two-step process involving the alkylation of phenylacetonitrile (B145931) followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

This step involves the phase-transfer-catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane.

  • Reaction: A mixture of phenylacetonitrile, 1,4-dibromobutane, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a strong aqueous base (e.g., sodium hydroxide) in an organic solvent (e.g., benzene (B151609) or toluene) is vigorously stirred.

  • Temperature: The reaction is typically maintained at a moderately elevated temperature (e.g., 40-50°C).

  • Work-up: Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The nitrile intermediate is hydrolyzed under acidic conditions to yield the carboxylic acid.

  • Reaction: 1-Phenylcyclopentanecarbonitrile is heated in a mixture of a strong acid (e.g., sulfuric acid) and water.

  • Temperature: The hydrolysis requires elevated temperatures, typically refluxing conditions.

  • Work-up: After cooling, the product crystallizes and is collected by filtration. It can be further purified by recrystallization.

Data Presentation
ParameterStep 1: AlkylationStep 2: Hydrolysis
Key Reagents Phenylacetonitrile, 1,4-dibromobutane, NaOH, Benzyltriethylammonium chloride1-Phenylcyclopentanecarbonitrile, H₂SO₄, H₂O
Solvent Benzene or TolueneWater
Temperature 40-50°CReflux
Reaction Time ~2 hoursVariable (monitored for completion)
Typical Yield HighHigh

Logical Workflow

G cluster_0 Stage 1: 1-Phenylcyclopentanecarboxylic Acid Synthesis A Phenylacetonitrile + 1,4-Dibromobutane B Phase-Transfer Catalysis (NaOH, Catalyst) A->B Alkylation C 1-Phenylcyclopentanecarbonitrile B->C D Acid Hydrolysis (H₂SO₄, H₂O, Reflux) C->D E 1-Phenylcyclopentanecarboxylic Acid D->E G cluster_1 Stage 2: 2-(Diethylamino)ethyl Chloride HCl Synthesis F Diethylamine + Ethylene Oxide G Thermal Reaction F->G H 2-(Diethylamino)ethanol G->H I Chlorination (SOCl₂, Dichloromethane) H->I J 2-(Diethylamino)ethyl Chloride Hydrochloride I->J G cluster_2 Overall Synthesis of this compound K 1-Phenylcyclopentanecarboxylic Acid M Esterification (Toluene, aq. NaOH, 40-50°C) K->M L 2-(Diethylamino)ethyl Chloride Hydrochloride L->M N Caramiphen Base M->N O Salt Formation (Anhydrous Solvent, Gaseous HCl) N->O P This compound O->P

Caramiphen Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic compound recognized for its antimuscarinic and anticholinergic properties. It also exhibits antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, contributing to its complex pharmacological profile. This document provides an in-depth overview of the chemical and structural properties of Caramiphen Hydrochloride, intended to serve as a technical resource for professionals in research and drug development. Key physicochemical data are presented in a structured format, and general methodologies for their determination are described. Furthermore, a visualization of its primary mechanisms of action is provided to illustrate its interaction with key signaling pathways.

Chemical Structure and Identification

This compound is the hydrochloride salt of Caramiphen. Structurally, it is an ester of 1-phenylcyclopentanecarboxylic acid and 2-(diethylamino)ethanol.

  • IUPAC Name: 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride[1][2]

  • Synonyms: Caramiphenium chloride salt, Panparnit, G 2747, 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride

  • CAS Number: 125-85-9[3][4]

  • Molecular Formula: C₁₈H₂₈ClNO₂[1][2]

  • InChI Key: MUPNXGNOIBYHSG-UHFFFAOYSA-N[3][4]

  • SMILES String: CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its formulation, delivery, and interaction with biological systems.

Table 1: General Physicochemical Data
PropertyValue
Appearance White to beige solid powder
Melting Point 145-146 °C
Storage 2-8°C, dry, dark
Table 2: Molecular and Solubility Data
PropertyValue
Molecular Weight 325.87 g/mol [4][5]
Exact Mass 325.1809 Da[2]
Water Solubility ≥5 mg/mL[4]
Other Solubilities Soluble in DMSO[2]

Experimental Protocols

The determination of the physicochemical properties listed above relies on standard analytical chemistry techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[6]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[2][7] The tube is sealed at one end.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

  • Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[4][8]

  • Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range indicates the melting point. A narrow range (0.5-1.0 °C) is characteristic of a pure compound.[4]

Solubility Determination

Solubility is quantified as the concentration of a solute in a saturated solution with a specific solvent at a given temperature.[9]

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, DMSO) in a sealed container.

  • Saturation: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative spectroscopy.

  • Expression of Results: Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[9]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products.[3][5]

  • System Setup: An HPLC system equipped with a suitable pump, autosampler, column oven, and a detector (typically a photodiode array (PDA) or UV detector) is used.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly employed for molecules like Caramiphen.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The composition can be isocratic (constant) or a gradient (varied over time).

    • Flow Rate: A typical flow rate is set (e.g., 1.0 mL/min).

    • Detection: The detector wavelength is set to a value where this compound exhibits strong absorbance.

  • Sample Preparation: A standard solution of known concentration and a solution of the test sample are prepared in a suitable solvent.

  • Analysis: The solutions are injected into the HPLC system. The resulting chromatogram shows peaks corresponding to Caramiphen and any impurities.

  • Quantification: The purity is calculated by determining the area of the main drug peak as a percentage of the total area of all peaks in the chromatogram.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms of action. It is primarily known as an antimuscarinic agent , blocking the action of acetylcholine (B1216132) at muscarinic receptors. Additionally, it functions as a non-competitive NMDA receptor antagonist and modulates GABA-A receptor activity, which contributes to its anticonvulsant properties.[10][11]

Caramiphen_Mechanism cluster_muscarinic Muscarinic Pathway cluster_nmda Glutamatergic Pathway cluster_gaba GABAergic Pathway Caramiphen Caramiphen Hydrochloride M_Receptor Muscarinic Receptor Caramiphen->M_Receptor Antagonizes NMDA_Receptor NMDA Receptor (Ion Channel) Caramiphen->NMDA_Receptor Antagonizes GABA_A_Receptor GABA-A Receptor (Ion Channel) Caramiphen->GABA_A_Receptor Facilitates (at low conc.) ACh Acetylcholine (ACh) ACh->M_Receptor Activates Cellular_Response_M Cholinergic Signaling M_Receptor->Cellular_Response_M Initiates Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx (Excitotoxicity) NMDA_Receptor->Ca_Influx Allows GABA GABA GABA->GABA_A_Receptor Activates Cl_Influx Cl⁻ Influx (Inhibition) GABA_A_Receptor->Cl_Influx Allows

Caption: Multi-target mechanism of action for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Caramiphen (B1668299) hydrochloride is a compound with a multifaceted pharmacological profile, initially recognized for its anticholinergic properties and use as an antitussive and anti-Parkinsonian agent.[1][2] Subsequent research has unveiled a more complex mechanism of action, encompassing interactions with glutamatergic and GABAergic systems, as well as sigma receptors. This guide provides a detailed examination of the molecular mechanisms underlying Caramiphen's effects, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacological Profile: A Multi-Target Agent

Caramiphen's therapeutic and neuroprotective effects stem from its ability to modulate multiple key neurotransmitter systems. Its primary mechanisms of action are:

  • Muscarinic Acetylcholine (B1216132) Receptor Antagonism: It acts as a competitive antagonist at muscarinic receptors, with a notable preference for the M1 subtype.[3][4]

  • NMDA Receptor Antagonism: It blocks N-methyl-D-aspartate (NMDA) receptor-mediated currents, contributing to its anticonvulsant and neuroprotective properties.[5][6]

  • Modulation of GABAergic Transmission: It exhibits a dual effect on GABA-A receptors, facilitating inhibitory currents at lower concentrations.[5][6]

  • Sigma-1 Receptor Binding: It binds with high affinity to the sigma-1 receptor, although the direct contribution of this interaction to its primary anticonvulsant effects is debated.[2][7][8]

Detailed Mechanisms of Action

Caramiphen is a potent anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[4] This action is central to its use in conditions requiring a decrease in parasympathetic activity, such as Parkinson's disease.[1][2] Studies have demonstrated that Caramiphen exhibits significant selectivity for the M1 muscarinic receptor subtype over M2 and M3 subtypes.[3][4]

Quantitative Data: Muscarinic Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (M1 vs. M2)Selectivity (M1 vs. M3)
Caramiphen M11.2[3][4]27-fold[4]6-fold[4]
M2~32.4 (Calculated)
M3~7.2 (Calculated)
IodocaramiphenM12.1[4]59-fold[4]4-fold[4]
NitrocaramiphenM15.5[4]71-fold[4]10-fold[4]
Pirenzepine (Reference)M15.2[4]51-fold[4]N/A

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors [4]

  • Objective: To determine the binding affinity (Ki) of Caramiphen and its analogues for M1, M2, and M3 muscarinic receptor subtypes.

  • Tissue Preparation:

    • M1 Receptors: Rat cerebral cortex was homogenized in a buffer solution.

    • M2 Receptors: Rat heart tissue was used.

    • M3 Receptors: Rat submaxillary gland tissue was used.

  • Radioligands:

    • M1: [³H]pirenzepine was used to selectively label M1 sites.

    • M2: --INVALID-LINK---quinuclidinyl benzilate was used to label M2 sites.

    • M3: [³H]N-methylscopolamine was used to label M3 sites.

  • Assay Procedure:

    • Tissue homogenates were incubated with the respective radioligand and varying concentrations of the test compound (e.g., Caramiphen).

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic M1 Receptor Antagonism

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) M1 M1 Receptor ACh->M1 Binds Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation Ca->Response PKC->Response Caramiphen Caramiphen Caramiphen->M1 Competitively Blocks

Caramiphen competitively blocks M1 receptor signaling.

Caramiphen has been identified as an NMDA receptor antagonist.[9][10][11] This activity is crucial for its anticonvulsant and neuroprotective effects, particularly in scenarios of excessive glutamatergic activity, such as exposure to nerve agents like soman (B1219632).[5][6][12] Studies show that Caramiphen dose-dependently reduces NMDA-evoked postsynaptic currents without affecting AMPA-evoked currents, indicating a specific action on the NMDA receptor complex.[5]

Quantitative Data: Effect on NMDA-Evoked Currents

CompoundConcentrationEffect on NMDA-Evoked CurrentsIC50
Caramiphen 100 µMReduction[5]550 µM[5]
300 µM~44% block[5]
1 mMReduction[5]

Experimental Protocol: Whole-Cell Patch-Clamp Recording [5]

  • Objective: To measure the effect of Caramiphen on NMDA-, AMPA-, and GABA-evoked currents in neurons.

  • Preparation: Brain slices (e.g., from the rat basolateral amygdala, BLA) were prepared.

  • Recording:

    • Whole-cell voltage-clamp recordings were obtained from principal neurons in the BLA.

    • Agonists (NMDA, AMPA, or GABA) were applied locally via pressure application from a micropipette to evoke postsynaptic currents.

    • A baseline current response to the agonist was established.

    • The brain slice was then perfused with a solution containing Caramiphen at various concentrations (e.g., 100 µM, 300 µM, 1 mM).

    • The agonist was reapplied in the presence of Caramiphen, and the resulting current was recorded.

  • Data Analysis: The amplitude of the agonist-evoked current before and after Caramiphen application was compared to determine the percentage of block or facilitation. A dose-response curve was generated to calculate the IC50 value for the blocking effect on NMDA currents.

Experimental Workflow: Whole-Cell Recording

G prep Prepare Brain Slice (e.g., Amygdala) patch Establish Whole-Cell Patch-Clamp on Neuron prep->patch baseline Record Baseline Current (Puff-apply NMDA) patch->baseline apply_c Bath Apply Caramiphen (e.g., 300 µM) baseline->apply_c test Record Test Current (Puff-apply NMDA) apply_c->test washout Washout & Recovery test->washout analyze Analyze Data (Compare Amplitudes, Calculate % Block) washout->analyze

Workflow for electrophysiological analysis of Caramiphen.

Caramiphen demonstrates a concentration-dependent, biphasic effect on GABA-A receptor-mediated currents. At lower concentrations (100 µM and 300 µM), it facilitates GABA-evoked currents, thereby enhancing inhibitory neurotransmission.[5][6] This facilitation may contribute significantly to its anticonvulsant properties. However, at a higher concentration (1 mM), Caramiphen depresses GABA-evoked currents.[5]

Quantitative Data: Effect on GABA-Evoked Currents

CompoundConcentrationEffect on GABA-Evoked Currents
Caramiphen 100 µMFacilitation[5][6]
300 µMFacilitation[5][6]
1 mMDepression[5][6]

Caramiphen is also a high-affinity ligand for the sigma-1 receptor.[2][7] Initially, this interaction was hypothesized to be the primary mechanism for its anticonvulsant activity.[13] However, subsequent studies with Caramiphen analogs revealed a dissociation between sigma binding affinity and anticonvulsant potency, suggesting that interaction with sigma sites is not the sole or primary cause of this effect.[8]

Quantitative Data: Sigma-1 Receptor Binding Affinity

CompoundReceptorBinding Affinity (IC50)
Caramiphen Sigma-125 nM[2][7]

Integrated Mechanism of Action

The therapeutic efficacy of Caramiphen, particularly its neuroprotective and anticonvulsant actions, is best understood as a result of its synergistic effects on multiple neurotransmitter systems. In an excitotoxic state (e.g., nerve agent exposure), excessive acetylcholine release leads to overstimulation of postsynaptic neurons. This, in turn, causes massive glutamate (B1630785) release, leading to NMDA receptor-mediated excitotoxicity and seizures. Caramiphen intervenes at multiple points in this pathological cascade.

Logical Diagram: Caramiphen's Multi-Target Neuroprotective Action

G cluster_patho Pathophysiological Cascade (e.g., Soman Exposure) cluster_drug Caramiphen Intervention Points ACh ↑↑ Acetylcholine Glu ↑↑ Glutamate ACh->Glu Drives Seizure Seizures & Excitotoxicity Glu->Seizure Causes C_ACh Blocks M1 Receptors C_ACh->ACh Antagonizes Outcome Neuroprotection & Seizure Suppression C_ACh->Outcome C_NMDA Blocks NMDA Receptors C_NMDA->Seizure Reduces C_NMDA->Outcome C_GABA Enhances GABA Inhibition C_GABA->Seizure Suppresses C_GABA->Outcome

Synergistic mechanisms of Caramiphen's action.

By simultaneously reducing cholinergic overstimulation (M1 antagonism), directly blocking glutamatergic excitotoxicity (NMDA antagonism), and enhancing synaptic inhibition (GABA facilitation), Caramiphen provides a robust defense against seizure activity and neuronal damage.[5][6][14]

Conclusion

Caramiphen Hydrochloride is a pharmacologically complex agent whose mechanism of action extends well beyond its classical designation as a simple anticholinergic drug. Its profile as a potent, M1-selective muscarinic antagonist is complemented by significant NMDA receptor antagonism and a beneficial modulatory effect on GABAergic inhibition. This multi-target engagement provides a synergistic basis for its observed anticonvulsant and neuroprotective efficacy. While its high affinity for sigma-1 receptors is established, the functional relevance of this interaction to its core therapeutic effects appears to be secondary. A thorough understanding of these interconnected mechanisms is critical for the rational development of new therapeutic strategies leveraging Caramiphen's unique pharmacological fingerprint.

References

Caramiphen Hydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caramiphen (B1668299) hydrochloride is a synthetically derived anticholinergic agent with a multifaceted pharmacological profile. Primarily recognized for its antitussive and anticonvulsant properties, its mechanism of action extends beyond simple muscarinic receptor antagonism. This document provides a detailed technical overview of the core pharmacology of Caramiphen hydrochloride, summarizing its interactions with key neurotransmitter systems, available quantitative data, and the experimental methodologies used to elucidate its effects. The complex interplay of its anticholinergic, antiglutamatergic, and GABAergic activities positions it as a compound of interest for various therapeutic applications, particularly in the realm of neuropharmacology.

Mechanism of Action

This compound exerts its pharmacological effects through modulation of several critical neurotransmitter receptor systems in the central nervous system (CNS). Its primary activities include antagonism of muscarinic acetylcholine (B1216132) receptors, blockade of N-methyl-D-aspartate (NMDA) receptors, and potentiation of gamma-aminobutyric acid (GABA) type A (GABA-A) receptor function.

Anticholinergic Activity

Caramiphen is a potent antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[1][2] This competitive antagonism at M1 receptors, which are highly expressed in the cerebral cortex and hippocampus, is believed to contribute to its central effects.[1] While its anticholinergic properties are significant, studies have shown that its anticonvulsant effects are not solely dependent on this mechanism.[3]

Antiglutamatergic Activity

A key aspect of Caramiphen's pharmacological profile is its activity as a non-competitive NMDA receptor antagonist.[4][5] It has been demonstrated to reduce NMDA-evoked postsynaptic currents in a dose-dependent manner without affecting AMPA receptor-mediated currents.[6][7] This antiglutamatergic action is crucial for its neuroprotective and anticonvulsant effects, particularly in scenarios of excessive glutamatergic neurotransmission, such as in the context of nerve agent exposure.[6][7][8]

GABAergic Modulation

Caramiphen exhibits a bidirectional modulatory effect on GABA-A receptors. At lower micromolar concentrations (100 µM and 300 µM), it facilitates GABA-evoked currents, suggesting a positive allosteric modulatory action that enhances inhibitory neurotransmission.[6][7] However, at higher concentrations (1 mM), it has been shown to depress these currents.[6][7] This facilitation of GABAergic inhibition at therapeutically relevant concentrations likely contributes significantly to its anticonvulsant properties.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its multi-target mechanism of action. These effects have been characterized in various preclinical models.

Receptor Binding Affinity

Radioligand binding assays have been employed to quantify the affinity of Caramiphen for various receptor subtypes. The data consistently demonstrate a high affinity for the M1 muscarinic receptor.

Receptor SubtypeRadioligandTissue SourceKᵢ (nM)Reference(s)
Muscarinic M1[³H]pirenzepineRat Cortex1.2[1][2]
Muscarinic M2--INVALID-LINK---quinuclidinyl benzilateRat Heart32.4[1]
Muscarinic M3[³H]N-methylscopolamineRat Submaxillary Gland7.2[1]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings have provided quantitative data on the functional effects of Caramiphen on ion channels.

Receptor/CurrentCell TypeCaramiphen ConcentrationEffectReference(s)
NMDA-evoked currentsBLA Principal Neurons100 µMSignificant reduction[6][7]
NMDA-evoked currentsBLA Principal Neurons300 µM~44% block[6]
NMDA-evoked currentsBLA Principal Neurons1 mMFurther reduction[6][7]
GABA-evoked currentsBLA Principal Neurons100 µMFacilitation[6][7]
GABA-evoked currentsBLA Principal Neurons300 µMFacilitation[6][7]
GABA-evoked currentsBLA Principal Neurons1 mMDepression[6][7]
AMPA-evoked currentsBLA Principal NeuronsNot specifiedNo significant effect[6][7]

BLA: Basolateral Amygdala

In Vivo Preclinical Efficacy

Caramiphen has demonstrated potent anticonvulsant activity in preclinical models.

ModelSpeciesEndpointED₅₀Reference(s)
Maximal Electroshock (MES)RatBlockade of tonic hindlimb extension3.1 mg/kg[3]

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not extensively available in the public domain. Further studies are required to fully characterize its pharmacokinetic profile in different species, including humans.

Preclinical Toxicology

Comprehensive preclinical toxicology reports for this compound are not widely published. The available safety information from aggregated sources indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Further detailed studies on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity, are necessary for a complete safety assessment.

Clinical Studies

Information regarding extensive clinical trials on the safety and efficacy of this compound in humans is limited in publicly accessible databases. While it has been used as an antitussive, its broader clinical potential, particularly for its anticonvulsant and neuroprotective properties, has not been fully explored in large-scale clinical studies.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Caramiphen Caramiphen Hydrochloride M1_Receptor M1 Muscarinic Receptor Caramiphen->M1_Receptor Antagonism Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) Ca_release->Downstream PKC->Downstream

Figure 1: Caramiphen's Antagonism of the M1 Muscarinic Receptor Signaling Pathway.

NMDA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Caramiphen Caramiphen Hydrochloride NMDA_Receptor NMDA Receptor Caramiphen->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, NOS) Ca_Influx->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Signaling_Cascades->Cellular_Response

Figure 2: Caramiphen's Antagonism of the NMDA Receptor Signaling Pathway.

GABA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Caramiphen Caramiphen Hydrochloride (Low Conc.) GABA_A_Receptor GABA-A Receptor Caramiphen->GABA_A_Receptor Facilitates Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Increases Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Increased Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 3: Caramiphen's Facilitation of the GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound. For specific parameters, it is recommended to consult the original research articles.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of Caramiphen for muscarinic receptor subtypes.

  • Objective: To quantify the binding affinity of Caramiphen to specific muscarinic receptor subtypes.

  • Principle: This assay measures the ability of unlabeled Caramiphen to compete with a fixed concentration of a radiolabeled antagonist for binding to the receptor.

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from rat cortex for M1).

    • Radioligand (e.g., [³H]pirenzepine for M1).

    • This compound solutions of varying concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

  • Instrumentation:

    • Microplate reader.

    • Cell harvester.

    • Liquid scintillation counter.

  • Procedure:

    • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like atropine), and competition (radioligand + varying concentrations of Caramiphen).

    • Incubation: Add cell membranes, radioligand, and the respective competitor to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Caramiphen concentration to determine the IC₅₀ (the concentration of Caramiphen that inhibits 50% of radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Caramiphen) B Incubate in 96-well Plate A->B C Filter to Separate Bound/Unbound Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC₅₀ and Kᵢ Calculation) E->F Patch_Clamp_Workflow A Prepare Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline Agonist-Evoked Currents B->C D Bath Apply Caramiphen C->D E Record Agonist-Evoked Currents with Caramiphen D->E F Washout and Record Post-Washout Currents E->F G Analyze Current Amplitude and Kinetics F->G

References

Caramiphen Hydrochloride: An In-Depth Technical Guide on its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic anticholinergic and antitussive agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and mechanism of action. It details the experimental protocols for evaluating its key pharmacological activities and presents available quantitative data on its receptor binding affinities. The document also includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its properties.

Introduction

Caramiphen, chemically known as 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate, is a tertiary amine ester with significant anticholinergic (muscarinic antagonist) and antitussive properties. It has been utilized in the treatment of Parkinson's disease and as a cough suppressant.[1] Its hydrochloride salt is the commonly used pharmaceutical form. This guide explores the scientific journey of Caramiphen hydrochloride, from its origins to its characterization as a multi-target drug.

Discovery and Historical Development

While the precise date and individual discoverer of Caramiphen are not prominently documented in readily available literature, its development can be traced back to the mid-20th century. The synonym "Geigy 2747" strongly suggests its origin within the laboratories of J.R. Geigy A.G., a Swiss chemical company that later merged to form Ciba-Geigy and is now part of Novartis.[1]

The development of Caramiphen occurred during a period of intense research into synthetic anticholinergic agents for the treatment of Parkinson's disease, a field that had been dominated by belladonna alkaloids.[2] The goal was to create synthetic compounds with similar therapeutic effects but with a more favorable side-effect profile.

Caramiphen's utility as an antitussive was also recognized, leading to its inclusion in cough suppressant formulations.[1] This dual activity reflects its complex pharmacology, which extends beyond simple muscarinic receptor blockade.

Chemical Synthesis

The synthesis of this compound involves a two-step process: the preparation of the key intermediate, 1-phenylcyclopentanecarboxylic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

A common method for the synthesis of this intermediate is the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by hydrolysis of the resulting nitrile.

  • Step 1: Alkylation of Phenylacetonitrile: Phenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between the aqueous and organic phases.

  • Step 2: Hydrolysis: The resulting 1-phenylcyclopentanecarbonitrile (B1345207) is then hydrolyzed to 1-phenylcyclopentanecarboxylic acid, typically under acidic or basic conditions with heating.

Esterification and Salt Formation

The final step is the esterification of 1-phenylcyclopentanecarboxylic acid with 2-diethylaminoethanol. This is followed by treatment with hydrochloric acid to form the stable and water-soluble this compound salt.

  • Esterification: 1-phenylcyclopentanecarboxylic acid is reacted with 2-diethylaminoethyl chloride, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride) before reaction with 2-diethylaminoethanol.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

G cluster_0 Synthesis of 1-Phenylcyclopentanecarboxylic Acid cluster_1 Final Synthesis Steps Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Alkylation 1-Phenylcyclopentanecarbonitrile 1-Phenylcyclopentanecarbonitrile Alkylation->1-Phenylcyclopentanecarbonitrile Hydrolysis Hydrolysis 1-Phenylcyclopentanecarbonitrile->Hydrolysis 1-Phenylcyclopentanecarboxylic Acid 1-Phenylcyclopentanecarboxylic Acid Hydrolysis->1-Phenylcyclopentanecarboxylic Acid Esterification Esterification 1-Phenylcyclopentanecarboxylic Acid->Esterification 2-Diethylaminoethyl chloride 2-Diethylaminoethyl chloride 2-Diethylaminoethyl chloride->Esterification Caramiphen (free base) Caramiphen (free base) Esterification->Caramiphen (free base) Salt Formation Salt Formation Caramiphen (free base)->Salt Formation HCl HCl HCl->Salt Formation This compound This compound Salt Formation->this compound

Synthesis Workflow for this compound

Mechanism of Action and Pharmacological Properties

Caramiphen exhibits a complex mechanism of action, contributing to its diverse therapeutic effects. Its primary activities include anticholinergic, antitussive, and anticonvulsant effects.

Anticholinergic Activity

Caramiphen is a potent antagonist of muscarinic acetylcholine (B1216132) receptors.[3] By blocking these receptors, it reduces the effects of acetylcholine, a neurotransmitter involved in various bodily functions, including smooth muscle contraction and glandular secretions. This anticholinergic action is the basis for its use in Parkinson's disease, where it helps to alleviate symptoms such as tremor and rigidity by restoring the balance between acetylcholine and dopamine (B1211576) in the brain.

The signaling pathway below illustrates the antagonistic effect of Caramiphen on muscarinic receptors.

Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to G-protein activation G-protein activation Muscarinic Receptor->G-protein activation Activates Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling Initiates Physiological Effect Physiological Effect Downstream Signaling->Physiological Effect Leads to Caramiphen Caramiphen Caramiphen->Muscarinic Receptor Blocks

Antagonism of Muscarinic Receptor Signaling by Caramiphen
Antitussive Activity

Caramiphen's antitussive (cough-suppressing) effect is believed to be centrally mediated.[4] It is thought to act on the cough center in the brainstem to suppress the cough reflex. While its anticholinergic properties may contribute to this effect to some extent, its primary antitussive action is considered distinct.

Anticonvulsant and Neuroprotective Properties

Research has demonstrated that Caramiphen possesses potent anticonvulsant properties.[5] This activity is not primarily linked to its anticholinergic effects. Instead, it is attributed to its actions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a positive modulator of GABAergic inhibition.[3] By blocking NMDA receptors and enhancing the effects of the inhibitory neurotransmitter GABA, Caramiphen can reduce neuronal excitability and suppress seizure activity. These properties also confer neuroprotective effects, particularly in the context of exposure to nerve agents like soman (B1219632).[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

Receptor SubtypeLigandTissue SourceKi (nM)Reference(s)
Muscarinic M1[3H]pirenzepineRat Cortex1.2[6][7]
Muscarinic M2--INVALID-LINK---quinuclidinyl benzilateRat Heart32.4[6][7]
Muscarinic M3[3H]N-methylscopolamineRat Submaxillary Gland7.2[6]
Sigma-1IC50 = 25[1]

Table 2: Anticonvulsant Activity

Experimental ModelSpeciesED50Reference(s)
Maximal Electroshock TestRatPotent activity observed[5]

Note: Specific ED50 values for antitussive and pA2 values for anticholinergic activity are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model for evaluating the efficacy of antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

    • A baseline cough rate is established by exposing the animals to an aerosol of a tussive agent, most commonly citric acid (e.g., 0.3-0.6 M solution).[8][9][10][11][12]

    • The number of coughs is counted for a defined period during and after the exposure.

    • This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at various doses.

    • After a set pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is again quantified.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of Caramiphen, and an ED50 value (the dose that produces 50% of the maximal effect) can be determined.

The workflow for this experimental protocol is illustrated below.

Guinea Pig Guinea Pig Plethysmograph Plethysmograph Guinea Pig->Plethysmograph Citric Acid Aerosol (Baseline) Citric Acid Aerosol (Baseline) Plethysmograph->Citric Acid Aerosol (Baseline) Count Baseline Coughs Count Baseline Coughs Citric Acid Aerosol (Baseline)->Count Baseline Coughs Administer Caramiphen/Vehicle Administer Caramiphen/Vehicle Count Baseline Coughs->Administer Caramiphen/Vehicle Citric Acid Aerosol (Challenge) Citric Acid Aerosol (Challenge) Administer Caramiphen/Vehicle->Citric Acid Aerosol (Challenge) Count Post-treatment Coughs Count Post-treatment Coughs Citric Acid Aerosol (Challenge)->Count Post-treatment Coughs Calculate % Inhibition Calculate % Inhibition Count Post-treatment Coughs->Calculate % Inhibition

Workflow for Citric Acid-Induced Cough Assay
In Vivo Anticholinergic Activity: Inhibition of Physostigmine-Induced Effects

This assay assesses the central and peripheral anticholinergic activity of a compound by measuring its ability to counteract the effects of a cholinesterase inhibitor, physostigmine (B191203).

  • Animals: Mice are commonly used for this assay.

  • Procedure:

    • Groups of mice are pretreated with various doses of this compound or a vehicle control.

    • After a specified time, a lethal dose of physostigmine is administered. Physostigmine increases acetylcholine levels, leading to toxic cholinergic effects.

    • The ability of Caramiphen to protect the animals from the lethal effects of physostigmine is observed and quantified.

  • Data Analysis: The dose of Caramiphen that protects 50% of the animals from physostigmine-induced lethality (PD50) can be determined. This provides a measure of its in vivo anticholinergic potency.

Conclusion

This compound is a pharmacologically complex drug with a rich history rooted in the mid-20th-century search for synthetic alternatives to natural alkaloids for the treatment of Parkinson's disease. Its dual utility as an anticholinergic and a centrally acting antitussive, coupled with its more recently understood anticonvulsant and neuroprotective properties mediated through NMDA receptor antagonism and GABAergic modulation, make it a compound of significant scientific interest. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological profile, offering valuable information for researchers and professionals in the field of drug development. Further investigation into its multifaceted mechanism of action may reveal new therapeutic potentials for this established molecule.

References

Caramiphen Hydrochloride: An In-Depth Technical Guide on its Anticholinergic and Antimuscarinic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a synthetic anticholinergic and antimuscarinic agent with a history of use in treating Parkinson's disease and as a cough suppressant.[1] This technical guide provides a comprehensive overview of its core pharmacological properties, focusing on its mechanism of action at muscarinic acetylcholine (B1216132) receptors. This document details its receptor binding affinities, explores the experimental protocols used to elucidate its activity, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on this and related compounds.

Introduction

Caramiphen, as an anticholinergic agent, functions by competitively antagonizing the action of acetylcholine at muscarinic receptors.[2][3] This antagonism underlies its therapeutic effects and its side-effect profile, which includes common anticholinergic symptoms like nausea, dizziness, and drowsiness.[1] Beyond its well-established antimuscarinic activity, caramiphen has also been shown to interact with other neurotransmitter systems, notably exhibiting antagonism at NMDA receptors and modulation of GABAergic transmission.[4][5] This multifaceted pharmacological profile suggests potential for broader therapeutic applications and warrants a detailed examination of its molecular interactions.

Chemical and Physical Properties

Caramiphen hydrochloride is the hydrochloride salt of caramiphen. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride[6]
Chemical Formula C₁₈H₂₈ClNO₂[6]
Molecular Weight 325.88 g/mol [7]
CAS Number 125-85-9[2][6]
PubChem CID 67173[6]
Appearance White to beige powder[2]
Solubility Soluble in water (≥5 mg/mL) and DMSO[2][8]
SMILES CCN(CC)CCOC(=O)C1(CCCC1)c2ccccc2.Cl[2][7]
InChI Key MUPNXGNOIBYHSG-UHFFFAOYSA-N[7]

Mechanism of Action: Anticholinergic and Antimuscarinic Effects

Caramiphen's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. It displays a notable selectivity for the M1 muscarinic receptor subtype, which is predominantly found in the central nervous system and exocrine glands.

Muscarinic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of caramiphen for different muscarinic receptor subtypes. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

Receptor SubtypeRadioligand UsedTissue SourceCaramiphen Kᵢ (nM)Reference(s)
M1 [³H]pirenzepineRat Cortex1.2[3]
M2 --INVALID-LINK---quinuclidinyl benzilateRat Heart32.4[3]
M3 [³H]N-methylscopolamineRat Submaxillary Gland7.2[3]

These data demonstrate that caramiphen has a 27-fold greater preference for the M1 receptor over the M2 receptor and a 6-fold greater preference for the M1 receptor over the M3 receptor.[3] This M1 selectivity is a key feature of its pharmacological profile.

Signaling Pathways

Activation of the M1 muscarinic receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Caramiphen, as an antagonist, blocks the initiation of this pathway by preventing acetylcholine from binding to the M1 receptor.

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Binds Caramiphen Caramiphen HCl Caramiphen->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1 Muscarinic Receptor Signaling Pathway

Other Pharmacological Activities

NMDA Receptor Antagonism

Caramiphen has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is thought to contribute to its anticonvulsant properties. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺, a critical step in synaptic plasticity and excitotoxicity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine (B1666218) Glycine / D-Serine Glycine->NMDAR Binds Caramiphen Caramiphen HCl IonChannel Ion Channel Caramiphen->IonChannel Blocks NMDAR->IonChannel Opens Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades Cellular_Effects Cellular Effects (e.g., Synaptic Plasticity) Signaling_Cascades->Cellular_Effects

NMDA Receptor Signaling Pathway
GABA Receptor Modulation

Studies have indicated that caramiphen can modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] At lower concentrations, it appears to facilitate GABAergic inhibitory currents, while at higher concentrations, it may have an inhibitory effect.[4] This bimodal action suggests a complex interaction with the GABA-A receptor complex.

GABA_Signaling_Pathway GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Caramiphen_low Caramiphen HCl (Low Conc.) Caramiphen_low->GABA_A_R Potentiates Caramiphen_high Caramiphen HCl (High Conc.) Caramiphen_high->GABA_A_R Inhibits Cl_Channel Cl⁻ Channel GABA_A_R->Cl_Channel Opens Cl_influx Cl⁻ Influx Cl_Channel->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Neuronal_Activity Decreased Neuronal Activity Hyperpolarization->Neuronal_Activity

GABA-A Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of 1-phenylcyclopentanecarboxylic acid with 2-diethylaminoethanol to form the caramiphen free base, followed by conversion to its hydrochloride salt.

Synthesis_Workflow Start1 1-Phenylcyclopentanecarboxylic Acid Esterification Esterification (e.g., Fischer esterification) Start1->Esterification Start2 2-Diethylaminoethanol Start2->Esterification FreeBase Caramiphen (Free Base) Esterification->FreeBase Conversion Conversion to Hydrochloride Salt FreeBase->Conversion FinalProduct This compound Conversion->FinalProduct HCl Hydrochloric Acid (in a suitable solvent) HCl->Conversion

Synthesis Workflow of Caramiphen HCl

Step 1: Esterification to Caramiphen Free Base

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1-phenylcyclopentanecarboxylic acid, a molar excess of 2-diethylaminoethanol, and an appropriate solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude caramiphen free base as an oil.

Step 2: Conversion to this compound

  • Dissolve the crude caramiphen free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) or bubble anhydrous HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous solvent to remove any unreacted starting materials or impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Muscarinic Receptor Radioligand Binding Assay (Competitive)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of caramiphen for muscarinic receptor subtypes.

Binding_Assay_Workflow Prep Prepare Receptor Membranes (e.g., from rat brain homogenates) Incubate Incubate Membranes with: - Radioligand (fixed concentration) - Caramiphen HCl (varying concentrations) Prep->Incubate Separate Separate Bound and Free Radioligand (Rapid Vacuum Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis (Non-linear regression to determine IC₅₀ and calculate Kᵢ) Quantify->Analyze

Radioligand Binding Assay Workflow

Materials:

  • Receptor source: Homogenized tissue membranes from rat cortex (for M1), heart (for M2), or submaxillary gland (for M3).

  • Radioligand: [³H]pirenzepine (for M1), --INVALID-LINK---quinuclidinyl benzilate (for M2), or [³H]N-methylscopolamine (for M3) at a concentration close to its Kd value.

  • Test compound: this compound at a range of concentrations.

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of caramiphen that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol provides a general framework for assessing the antagonistic effect of caramiphen on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons or cells expressing NMDA receptors.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

  • Internal solution for the patch pipette (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).

  • NMDA and glycine (co-agonist).

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration:

    • Approach a cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

  • Drug Application:

    • After establishing a stable baseline NMDA-evoked current, co-apply this compound with the NMDA/glycine solution.

    • Record the current in the presence of different concentrations of caramiphen to assess its inhibitory effect.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of caramiphen.

    • Plot the percentage of inhibition of the current against the logarithm of the caramiphen concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ for NMDA receptor antagonism.

Structure-Activity Relationships (SAR)

Studies on para-substituted analogs of caramiphen have provided insights into the structure-activity relationships for M1 muscarinic receptor selectivity. It has been observed that compounds with electron-withdrawing substituents at the para position of the phenyl ring exhibit M1 selectivity, whereas those with electron-donating groups are nonselective.[9] For instance, nitro- and iodocaramiphen derivatives show enhanced selectivity for the M1 receptor over the M2 receptor.[9] This suggests that the electronic properties of the phenyl ring play a crucial role in determining the affinity and selectivity of caramiphen analogs for muscarinic receptor subtypes.

Conclusion

This compound is a well-characterized anticholinergic and antimuscarinic agent with a clear preference for the M1 muscarinic receptor subtype. Its pharmacological profile is further distinguished by its interactions with NMDA and GABA receptors, which likely contribute to its diverse therapeutic and side-effect profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the structure-activity relationships and the molecular details of its interactions with various receptors will be instrumental in the design of more selective and efficacious therapeutic agents targeting the cholinergic and other neurotransmitter systems.

References

Caramiphen Hydrochloride: A Technical Guide to its NMDA Receptor Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride, a compound historically recognized for its muscarinic antagonist and antitussive properties, has garnered significant interest for its neuroprotective potential stemming from its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the NMDA receptor antagonist characteristics of Caramiphen hydrochloride. It consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of therapeutic development. This compound, in addition to its anticholinergic activity, exhibits significant NMDA receptor-blocking properties, contributing to its anticonvulsant and neuroprotective effects.[1][2] This guide delves into the specifics of Caramiphen's interaction with the NMDA receptor.

Quantitative Data on NMDA Receptor Antagonism

The antagonist activity of this compound at the NMDA receptor has been quantified using electrophysiological techniques. The following table summarizes the available data.

ParameterValueMethodTissue/Cell TypeReference
IC50 550 µMWhole-Cell Patch ClampRat Basolateral Amygdala (BLA) Principal Neurons[1]

Mechanism of Action

This compound functions as a non-competitive antagonist of the NMDA receptor. This mechanism involves the direct blockade of the ion channel pore, thereby preventing the influx of Ca2+ and Na+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). Evidence suggests that Caramiphen may interact with the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex.[1]

The antagonism is dose-dependent, with increasing concentrations of Caramiphen leading to a greater reduction in NMDA-evoked currents.[2] Studies have shown that Caramiphen reduces postsynaptic currents evoked by NMDA application in a dose-dependent manner, while having no significant effect on AMPA receptor-mediated currents.[2] This selectivity for the NMDA receptor is a key aspect of its pharmacological profile.

Signaling Pathways

The blockade of NMDA receptors by this compound is expected to modulate several downstream signaling pathways implicated in both neuronal survival and excitotoxicity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Caramiphen Caramiphen HCl Caramiphen->NMDA_R Blockade Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Calpain Calpain Activation Ca_ion->Calpain Activates CREB CREB Phosphorylation Ca_ion->CREB Activates Cell_Death Cell Death Pathways Calpain->Cell_Death Leads to Neuronal_Survival Neuronal Survival Pathways CREB->Neuronal_Survival Promotes

Figure 1: NMDA Receptor Signaling and Caramiphen Blockade.

Overactivation of NMDA receptors leads to excessive Ca2+ influx, which in turn activates downstream enzymes such as calpains.[3][4] Calpain activation can trigger apoptotic and necrotic cell death pathways.[3] Conversely, physiological NMDA receptor activity is linked to the activation of transcription factors like cAMP response element-binding protein (CREB), which promotes the expression of pro-survival genes.[5][6] By blocking excessive Ca2+ influx, this compound is hypothesized to mitigate the activation of neurotoxic pathways like calpain activation, thereby exerting its neuroprotective effects. The impact of Caramiphen on pro-survival pathways like CREB phosphorylation requires further investigation.

Experimental Protocols

The characterization of this compound's NMDA receptor antagonist properties relies on established in vitro techniques, primarily radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from rat brain cortex) B 2. Incubation - Membranes - Radioligand (e.g., [³H]TCP, [³H]MK-801) - Varying concentrations of Caramiphen HCl A->B C 3. Separation of Bound/Free Ligand (Rapid filtration through glass fiber filters) B->C D 4. Quantification (Liquid scintillation counting of filter-bound radioactivity) C->D E 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using the Cheng-Prusoff equation D->E

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Rat brain cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.[7]

    • The membrane pellet is washed and resuspended in a fresh buffer, and the protein concentration is determined.[7]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]TCP or [3H]MK-801), and varying concentrations of this compound.[7]

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like PCP) are included.[7]

    • The plate is incubated at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[7]

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.[7]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[7]

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[7]

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron, providing functional data on the effect of a compound on receptor-mediated currents.

Patch_Clamp_Workflow A 1. Brain Slice Preparation (e.g., from rat amygdala) B 2. Neuron Identification & Patching - Identify target neuron (e.g., BLA principal neuron) - Form a gigaseal with a glass micropipette A->B C 3. Whole-Cell Configuration - Rupture the cell membrane to gain electrical access to the cell interior B->C D 4. NMDA Current Evocation - Voltage-clamp the neuron (e.g., at -70 mV) - Apply NMDA via puff pipette C->D E 5. Drug Application & Recording - Perfuse brain slice with varying concentrations of Caramiphen HCl - Record changes in NMDA-evoked currents D->E F 6. Data Analysis - Measure current amplitude reduction - Construct a dose-response curve to determine IC₅₀ E->F

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp.

Detailed Methodology:

  • Slice Preparation:

    • Acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., basolateral amygdala) are prepared from rodents.[2]

    • Slices are maintained in an artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[8]

  • Recording:

    • A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is carefully positioned to form a high-resistance seal (gigaohm seal) with the cell membrane.[8]

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and measurement of the resulting currents.[8][9]

  • Experimental Procedure:

    • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).[2]

    • NMDA receptor-mediated currents are evoked by brief local application ("puff") of NMDA onto the neuron. To isolate NMDA currents, other ion channels are often blocked pharmacologically (e.g., AMPA and GABA receptors), and a low concentration of Mg2+ is used in the external solution to relieve the voltage-dependent block of the NMDA receptor.[2]

    • A baseline NMDA-evoked current is established.

    • The brain slice is then perfused with aCSF containing a specific concentration of this compound, and the NMDA-evoked current is measured again.[2]

    • This process is repeated for a range of Caramiphen concentrations to establish a dose-response relationship.[2]

  • Data Analysis:

    • The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of Caramiphen.

    • A dose-response curve is plotted, and the IC50 value is determined by fitting the data to a sigmoidal function.[1]

Neuroprotective Implications

The NMDA receptor antagonist properties of this compound are believed to be a key contributor to its observed neuroprotective effects.[1] In models of organophosphate nerve agent exposure, which can lead to status epilepticus and subsequent excitotoxic neuronal damage, Caramiphen has been shown to reduce neuronal loss and degeneration.[1][2] By blocking the excessive activation of NMDA receptors during such insults, Caramiphen likely mitigates the downstream cascade of excitotoxicity, including excessive calcium influx and activation of cell death pathways.

Conclusion

This compound is a multifaceted pharmacological agent with significant NMDA receptor antagonist properties. Its ability to block NMDA receptor-mediated currents in a dose-dependent manner underscores its potential as a neuroprotective agent in conditions characterized by excitotoxicity. While its potency as an NMDA receptor antagonist appears to be in the micromolar range, further studies, particularly radioligand binding assays to determine its Ki value and detailed investigations into its modulation of downstream signaling pathways, are warranted to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers pursuing further investigation into this promising compound.

References

Caramiphen Hydrochloride: A Technical Guide to its Neuroprotective Mechanisms and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen (B1668299) hydrochloride, a compound initially recognized for its anticholinergic and antitussive properties, has emerged as a significant agent in neuroprotection research. Its multifaceted mechanism of action, particularly its ability to modulate key neurotransmitter systems, positions it as a compelling candidate for therapeutic strategies against neuronal damage. This technical guide provides an in-depth overview of the core scientific findings related to Caramiphen's neuroprotective effects, with a focus on its application in preclinical research models of neurotoxicity.

Core Mechanisms of Neuroprotection

Caramiphen's neuroprotective effects are primarily attributed to its dual action on two critical neurotransmitter systems: the glutamatergic and GABAergic systems. It functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and a modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2]

NMDA Receptor Antagonism

Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. Caramiphen directly counteracts this excitotoxicity by blocking the NMDA receptor ion channel.[3] This antagonism has been demonstrated to be a key factor in its ability to protect neurons from damage induced by neurotoxic insults.[1]

GABAergic Modulation

The GABAergic system provides the primary inhibitory control in the central nervous system. Caramiphen enhances GABAergic inhibition, which helps to counterbalance the excessive neuronal excitation seen in conditions like status epilepticus.[1] Interestingly, its effect on GABAA receptors is bidirectional and dose-dependent. At lower concentrations, it facilitates GABA-evoked currents, thereby increasing inhibitory tone. However, at higher concentrations, it can have a depressive effect.[1][2]

Quantitative Data on Caramiphen's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Caramiphen.

Table 1: In Vitro Effects of Caramiphen on Neurotransmitter-Evoked Currents
ReceptorCaramiphen ConcentrationEffect on Evoked CurrentsIC50Reference
NMDA100 µMReduction550 µM[1]
300 µMReduction[1]
1 mMReduction[1]
GABAA100 µMFacilitation-[1]
300 µMFacilitation-[1]
1 mMDepression-[1]
AMPANot specifiedNo effect-[1]
Table 2: In Vivo Neuroprotective Efficacy of Caramiphen in Soman-Exposed Rats
Treatment GroupTreatment Timing (post-soman)Neuronal Loss in Basolateral Amygdala (BLA)Neuroprotection in Hippocampus & AmygdalaNeuroprotection in Other Brain Regions (piriform cortex, entorhinal cortex, neocortex)Reference
Soman (B1219632) only-~20% lossSignificant degenerationSignificant degeneration[1]
Soman + Caramiphen (100 mg/kg)30 minSignificantly reducedYesYes[1]
Soman + Caramiphen (100 mg/kg)60 minSignificantly reducedYesNo significant reduction[1]
Soman + Tezampanel (B115726) (10 mg/kg) + Caramiphen (50 mg/kg)60 minNo significant neuronal loss (up to 3 months)Full neuroprotectionFull neuroprotection[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Caramiphen and a typical experimental workflow for evaluating its neuroprotective effects in a preclinical model.

G Signaling Pathway of Caramiphen-Mediated Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Activates Caramiphen Caramiphen Caramiphen->NMDA_R Antagonizes Caramiphen->GABA_R Modulates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates CREB CREB Activation NMDA_R->CREB Synaptic activation leads to Cl_influx Cl- Influx GABA_R->Cl_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Downstream_Death Downstream Cell Death Pathways Excitotoxicity->Downstream_Death Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection

Caramiphen's dual-action neuroprotective signaling pathway.

G Experimental Workflow for In Vivo Neuroprotection Studies cluster_animal_prep Animal Model Preparation cluster_induction Induction of Neurotoxicity cluster_treatment Therapeutic Intervention cluster_assessment Assessment of Neuroprotection A1 Animal Selection (e.g., Sprague-Dawley Rats) A2 Acclimatization A1->A2 B1 Soman Administration (e.g., 1.2 x LD50, s.c.) A2->B1 B2 Onset of Seizures (Status Epilepticus) B1->B2 C1 Caramiphen Administration (e.g., 100 mg/kg, i.m.) at specific time points (e.g., 30 or 60 min post-soman) B2->C1 C2 Control Groups (Vehicle, Soman only) B2->C2 D1 Behavioral Monitoring (Seizure scoring) C1->D1 C2->D1 D2 Histological Analysis (24h post-soman) - Brain harvesting and sectioning - FluoroJade-C staining (neuronal degeneration) - Nissl staining (neuronal loss) D1->D2 D4 Behavioral Testing (Long-term) - Morris Water Maze (Cognition) - Rotarod Test (Motor Function) D1->D4 D3 Stereological Quantification (Unbiased cell counting in BLA, hippocampus, etc.) D2->D3

Typical workflow for in vivo neuroprotection studies.

Experimental Protocols

In Vivo Soman-Induced Neurotoxicity Model
  • Animal Model : Male Sprague-Dawley rats are commonly used.[1] For studies on developmental effects, 21-day-old rats can be utilized.[5]

  • Induction of Neurotoxicity : Soman is administered subcutaneously (s.c.) at a dose of 1.2 times the median lethal dose (LD50).[6] The onset of status epilepticus is monitored and confirmed.

  • Drug Administration : Caramiphen hydrochloride is dissolved in saline and administered intramuscularly (i.m.) at doses ranging from 20 to 100 mg/kg.[6] Treatment is typically initiated at specific time points (e.g., 30 or 60 minutes) after the onset of seizures.[1]

  • Behavioral Assessment : Seizure severity is scored using a standardized rating scale. For long-term studies, cognitive function can be assessed using the Morris water maze, and motor coordination can be evaluated with the rotarod test.[7][8]

  • Histological Analysis :

    • Tissue Preparation : 24 hours to several months after soman exposure, animals are euthanized, and brains are perfused and fixed.[1][4] Brains are then sectioned for staining.

    • FluoroJade-C Staining : This fluorescent dye is used to specifically label degenerating neurons.[9] Sections are incubated in a solution containing FluoroJade-C, allowing for visualization of neuronal damage.[10]

    • Stereological Cell Counting : Unbiased stereological methods, such as the optical fractionator technique, are employed to quantify the total number of neurons in specific brain regions like the basolateral amygdala and hippocampus.[1][11] This provides an accurate measure of neuronal loss.

In Vitro Electrophysiology: Whole-Cell Patch Clamp
  • Brain Slice Preparation : Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the basolateral amygdala (BLA) are prepared using a vibratome.[1]

  • Recording Setup : Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from principal neurons in the BLA under visual guidance using a microscope with differential interference contrast optics.[12]

  • Electrophysiological Recordings :

    • NMDA-Evoked Currents : To isolate NMDA receptor currents, the bath solution contains antagonists for AMPA, metabotropic glutamate, GABAB, and GABAA receptors, along with tetrodotoxin (B1210768) (TTX) to block action potentials. A low concentration of Mg²⁺ is used to relieve the voltage-dependent block of NMDA receptors. NMDA is locally applied via a puffer pipette, and the resulting inward currents are recorded.[1]

    • GABA-Evoked Currents : To record GABAA receptor currents, antagonists for NMDA, AMPA, and GABAB receptors are included in the bath solution. GABA is applied locally, and the resulting currents are measured.[1]

  • Data Analysis : The amplitude of the evoked currents is measured before and after the bath application of Caramiphen at various concentrations to determine its effect and calculate the IC50 where applicable.[1]

Conclusion

This compound demonstrates significant neuroprotective potential, primarily through its dual mechanism of NMDA receptor antagonism and positive modulation of GABAergic inhibition. The quantitative data from preclinical studies, particularly in models of organophosphate nerve agent exposure, provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to replicate and expand upon these findings. Future research should aim to further elucidate the downstream signaling cascades affected by Caramiphen and explore its therapeutic efficacy in a broader range of neurodegenerative and neurotoxic conditions. The synergistic effects observed when co-administered with other neuroprotective agents, such as tezampanel, suggest that combination therapies incorporating Caramiphen may offer a promising avenue for clinical development.[4]

References

An In-depth Technical Guide to the Antitussive Effects of Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride is a non-opioid, centrally acting compound investigated for its antitussive properties. This document provides a comprehensive technical overview of its mechanism of action, a summary of key quantitative data from preclinical models, and detailed experimental protocols used in its evaluation. Caramiphen primarily exerts its effects through a central mechanism on the brainstem's cough center, with evidence pointing towards activity as a sigma-1 receptor agonist. While it also possesses anticholinergic properties, its antitussive action is distinct from this activity. Preclinical data indicates efficacy in various animal models, although its potency is generally lower than that of dextromethorphan (B48470) or codeine.

Mechanism of Action

Caramiphen's antitussive effect is predominantly mediated through a central nervous system pathway, rather than a peripheral action.[1] Studies in decerebrate cat models, where cough was induced by direct electrical stimulation of the brainstem cough center, have demonstrated that Caramiphen is significantly more effective when administered directly into the vertebral artery compared to intravenous administration.[1] This strongly supports a direct, selective effect on the cough center.[1]

While Caramiphen is known to have cholinolytic (muscarinic antagonist) properties, this is not considered the primary driver of its antitussive or anticonvulsant effects.[2][3] Instead, a growing body of evidence suggests that Caramiphen, much like the non-opioid antitussive dextromethorphan, functions as a sigma-1 receptor agonist.[2][4][5] Sigma-1 receptors are intracellular chaperones concentrated in the central nervous system that modulate various signaling pathways, and their activation has been linked to cough suppression.[4][6][7]

The proposed signaling pathway involves Caramiphen crossing the blood-brain barrier to bind to and activate sigma-1 receptors within the brainstem's cough control center. This activation is believed to inhibit the central processing of afferent cough signals originating from the airways, thereby raising the threshold for cough initiation.

G cluster_0 Peripheral Airways cluster_1 Central Nervous System (Brainstem) Stimuli Cough Stimuli (Chemical/Mechanical) Afferents Vagal Afferent Nerves (C-fibers, Aδ-fibers) Stimuli->Afferents Activate CoughCenter Cough Center (Nucleus Tractus Solitarius) Afferents->CoughCenter Signal Transmission Motor Efferent Motor Pathway CoughCenter->Motor Sigma1 Sigma-1 Receptor Sigma1->CoughCenter Inhibits Signal Processing CoughEffort Cough Reflex Motor->CoughEffort Initiates Caramiphen Caramiphen HCl Caramiphen->Sigma1 Agonist Action

Caption: Proposed central mechanism of Caramiphen's antitussive action.

Quantitative Data from Preclinical Studies

The antitussive potency of Caramiphen has been evaluated in several animal models, primarily through intravenous administration to assess its central effects. The data consistently shows it to be an effective cough suppressant, though typically less potent than other common antitussives.

Drug Animal Model Cough Induction Method Route of Administration Minimal Effective Dose (mg/kg) Relative Potency Note Source
Caramiphen Anesthetized/Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.)3.18-[8]
Dextromethorphan Anesthetized/Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.)0.57~5.6x more potent than Caramiphen[8]
Codeine Anesthetized/Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.)1.71~1.9x more potent than Caramiphen[8]
Clonazepam Anesthetized/Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.)0.048~66x more potent than Caramiphen[8]
Diazepam Anesthetized/Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.)0.28~11x more potent than Caramiphen[8]
Caramiphen Decerebrate CatElectrical Stimulation of BrainstemIntravenous (i.v.) / Intra-arterial (i.a.)-Required 3-4x larger dose than Dextromethorphan. i.a. route was far more effective than i.v.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Caramiphen's antitussive effects.

Centrally Induced Cough in the Decerebrate Cat Model

This protocol is designed to assess the central activity of antitussive agents by bypassing peripheral airway receptors.

  • Animal Preparation:

    • Adult cats are anesthetized, typically with sodium pentobarbital.

    • A midcollicular decerebration is performed to isolate the brainstem from higher cortical influences while maintaining reflex pathways.[8]

    • The animal is artificially ventilated, and physiological parameters (blood pressure, heart rate, end-tidal CO2) are continuously monitored.

    • Cannulas are inserted into the femoral vein for intravenous drug administration and, in some protocols, into the vertebral artery for direct central administration.[1]

  • Cough Induction:

    • A monopolar stimulating electrode is stereotaxically inserted into the brainstem, targeting the dorsomedial region of the trigeminal tract and nucleus, which serves as the cough center.[8]

    • Cough is induced by applying repetitive electrical stimuli (e.g., square-wave pulses) of a specific frequency, duration, and intensity.

    • The cough response is quantified by recording cough sounds via a microphone or by measuring expiratory efforts through changes in intrapleural pressure.[8]

  • Drug Administration and Evaluation:

    • A baseline cough response to the electrical stimulation is established.

    • The test compound (Caramiphen hydrochloride) is administered intravenously in graded, cumulative doses.

    • The electrical stimulation is repeated after each dose, and the resulting cough response is measured.

    • The minimal effective dose is determined as the dose that produces a significant suppression of the cough response compared to the baseline.[8]

Chemically Induced Cough in the Conscious Guinea Pig Model

This protocol evaluates the overall antitussive effect of a compound, which may include both central and peripheral actions.

  • Animal Preparation:

    • Conscious, unrestrained guinea pigs are used to avoid the confounding effects of anesthesia.

    • Animals are placed in a whole-body plethysmograph chamber that allows for the recording of respiratory patterns and the detection of cough events.

  • Cough Induction:

    • Cough is induced by exposing the animals to an aerosolized tussigenic agent, most commonly citric acid (e.g., 0.3 M solution for a set duration).[6][7]

    • The aerosol is delivered into the chamber for a defined period (e.g., 10 minutes).

  • Drug Administration and Evaluation:

    • Animals are pre-treated with the test compound (e.g., Caramiphen or a related sigma agonist) or vehicle control via a specified route, typically intraperitoneal (i.p.) or oral administration, at a set time before the tussive challenge.[6]

    • Following pre-treatment, animals are placed in the plethysmograph and exposed to the citric acid aerosol.

    • The number of coughs is counted by trained observers or specialized software analyzing the characteristic pressure changes inside the chamber.

    • The antitussive effect is calculated as the percentage inhibition of the cough count in the drug-treated group compared to the vehicle-treated control group.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: Data Acquisition & Analysis A Select Animal Model (e.g., Guinea Pig, Cat) B Animal Acclimatization & Preparation A->B C Establish Baseline Cough Response B->C D Administer Vehicle (Control) or Caramiphen HCl (Test) C->D E Induce Cough (e.g., Citric Acid Aerosol, Electrical Stimulation) D->E F Record & Quantify Cough Events E->F G Analyze Data: Compare Test vs. Control F->G H Determine Efficacy (% Inhibition, ED50) G->H

Caption: General experimental workflow for antitussive drug evaluation.

Conclusion

This compound acts as a centrally-mediated antitussive agent, with strong evidence pointing to the sigma-1 receptor as its primary molecular target within the brainstem. Preclinical quantitative analyses confirm its efficacy but establish its potency as lower than that of benchmark agents like dextromethorphan and codeine in head-to-head comparisons. The experimental models detailed herein, particularly the distinction between centrally- and peripherally-induced cough, have been crucial in elucidating its mechanism of action. For drug development professionals, Caramiphen represents a class of non-opioid antitussives whose further investigation may yield novel therapies for cough, leveraging the sigma-1 receptor pathway.

References

Caramiphen Hydrochloride: A Technical Whitepaper on its Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caramiphen (B1668299) hydrochloride, a compound traditionally known for its antitussive and anticholinergic properties, has demonstrated significant potential as a potent anticonvulsant agent. This technical guide synthesizes the current scientific understanding of Caramiphen's anticonvulsant effects, detailing its efficacy in preclinical models, outlining its multimodal mechanism of action, and providing comprehensive experimental protocols. The evidence presented herein positions Caramiphen as a compelling candidate for further investigation and development in the field of epilepsy and seizure disorder therapeutics.

Introduction

The search for novel anticonvulsant therapies is driven by the significant portion of epilepsy patients who remain refractory to existing treatments. Caramiphen hydrochloride has emerged from a class of non-opioid antitussives as a compound with robust anticonvulsant properties.[1] Its unique pharmacological profile, which includes antagonism of N-methyl-D-aspartate (NMDA) receptors and modulation of GABAergic neurotransmission, suggests a mechanism distinct from many conventional antiepileptic drugs.[2][3] This whitepaper provides an in-depth examination of the scientific data supporting the anticonvulsant potential of Caramiphen.

Quantitative Efficacy Data

Caramiphen has been evaluated in various preclinical models of seizures, demonstrating notable efficacy. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Caramiphen in Maximal Electroshock (MES) Seizure Model

Animal ModelAdministration RouteED50 (mg/kg)Comparison DrugComparison ED50 (mg/kg)Reference
RatIntraperitoneal3.1Phenytoin~6.0[1][4]
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

ED50: The dose of a drug that is pharmacologically effective for 50% of the population.

Table 2: Efficacy of Caramiphen in Nerve Agent (Soman)-Induced Seizures

Animal ModelCaramiphen Dose (mg/kg)Administration Time Post-SomanOutcomeReference
Rat501 hourDid not terminate status epilepticus alone[5]
Rat20 or 10030 min after seizure onset (with diazepam)Reduced initial and total seizure duration[6]
Rat2010, 20, or 30 min after seizure onset (with diazepam)Synergistically shortened seizure duration and reduced neuropathology[7][8]
Young Rat (21-day-old)50 (in combination with LY293558)1 hourRapidly suppressed seizures[5]
Infant Rats (7 & 12-day-old)Not Specified (in combination with tezampanel)1 hourSignificantly shorter duration of status epilepticus[9]

Mechanism of Action

Caramiphen's anticonvulsant effects are attributed to its multifaceted interaction with key neurotransmitter systems involved in seizure generation and propagation.

NMDA Receptor Antagonism

A primary mechanism underlying Caramiphen's anticonvulsant activity is its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][10] Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is a critical factor in the pathophysiology of epilepsy.[11] Caramiphen has been shown to reduce postsynaptic currents evoked by NMDA in a dose-dependent manner in the basolateral amygdala, a brain region crucial for seizure generation.[2][3] This action is believed to be mediated through an interaction with the Zn2+ binding site on the NMDA receptor.[6]

Modulation of GABAergic Inhibition

In addition to its effects on excitatory neurotransmission, Caramiphen also enhances inhibitory signaling mediated by γ-aminobutyric acid (GABA).[2] Studies have demonstrated that at lower concentrations, Caramiphen facilitates GABA-evoked currents, suggesting a positive allosteric modulation of the GABA-A receptor.[2][3] This dual action of dampening glutamatergic excitation while potentiating GABAergic inhibition provides a powerful synergistic mechanism for seizure control.

Anticholinergic Properties

Caramiphen also possesses anticholinergic properties, acting as a muscarinic antagonist.[2][12] While its anticonvulsant effects are not solely dependent on this activity, the modulation of cholinergic pathways, particularly in the context of nerve agent-induced seizures where excessive cholinergic activity is a primary driver, likely contributes to its overall efficacy.[12][13]

G cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Neuronal_Excitation Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitation Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Neuronal_Inhibition->Seizure_Activity Caramiphen Caramiphen Caramiphen->NMDA_R Antagonism Caramiphen->GABA_A_R Positive Modulation G start Start soman_admin Soman (B1219632) Administration (e.g., 1.2x LD50, SC) start->soman_admin seizure_onset Seizure Onset Monitoring (Behavioral & EEG) soman_admin->seizure_onset wait Wait for Predetermined Time (e.g., 30 min post-onset) seizure_onset->wait treatment Caramiphen Administration (e.g., 50 mg/kg, IM) wait->treatment monitoring Continuous Seizure Monitoring (Duration & Severity) treatment->monitoring neuropathology Neuropathology Assessment (e.g., 24h post-soman) monitoring->neuropathology end End neuropathology->end G Caramiphen Caramiphen (NMDA Antagonist) Synergistic_Effect_Benzo Synergistic Anticonvulsant and Neuroprotective Effect Caramiphen->Synergistic_Effect_Benzo Synergistic_Effect_AMPA Enhanced Anticonvulsant and Neuroprotective Effect Caramiphen->Synergistic_Effect_AMPA Benzodiazepines Benzodiazepines (GABA-A Modulator) Benzodiazepines->Synergistic_Effect_Benzo AMPA_Antagonists AMPA/Kainate Antagonists AMPA_Antagonists->Synergistic_Effect_AMPA

References

Early Clinical Investigations of Caramiphen Hydrochloride in the Management of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers and Drug Development Professionals

Introduction

In the mid-20th century, prior to the advent of levodopa, the therapeutic landscape for Parkinson's disease was primarily dominated by anticholinergic agents. Among these, Caramiphen Hydrochloride, commercially known as Panparnit, emerged as a synthetic compound investigated for its potential to alleviate the motor symptoms of this neurodegenerative disorder. This technical guide provides an in-depth analysis of the early clinical research on this compound, focusing on the pioneering studies that shaped its initial understanding and use. The content herein is synthesized from foundational papers of the era, presenting quantitative data, detailed experimental methodologies, and the proposed mechanisms of action as understood at the time.

Core Research Findings

The foundational clinical evaluations of this compound were documented in key studies published in 1949. These investigations, while lacking the rigorous design of modern clinical trials, provided the initial evidence for the drug's efficacy and safety profile in patients with what was then often termed "paralysis agitans" or "parkinsonism," encompassing both idiopathic and post-encephalitic etiologies.

Quantitative Data Summary

The early studies on this compound reported varying degrees of improvement in the cardinal symptoms of Parkinson's disease—rigidity, tremor, and akinesia. The data from two of the most influential studies are summarized below for comparative analysis.

Table 1: Clinical Outcomes from the Study by Schwab and Leigh (1949)

Symptom AssessedNumber of PatientsMarked ImprovementModerate ImprovementSlight ImprovementNo ImprovementWorse
Rigidity5018 (36%)15 (30%)10 (20%)7 (14%)0 (0%)
Tremor508 (16%)12 (24%)15 (30%)13 (26%)2 (4%)
Akinesia5010 (20%)14 (28%)12 (24%)12 (24%)2 (4%)
Overall Efficacy5012 (24%)16 (32%)10 (20%)10 (20%)2 (4%)

Table 2: Clinical Outcomes from the Study by Sciarra, Carter, and Merritt (1949)

Symptom AssessedNumber of PatientsDefinite ImprovementSlight ImprovementNo Improvement
Rigidity2815 (54%)8 (29%)5 (18%)
Tremor287 (25%)10 (36%)11 (39%)
Overall Efficacy2812 (43%)9 (32%)7 (25%)

Experimental Protocols

The methodologies employed in these early investigations, while not standardized as they are today, involved systematic administration and observation. The following sections detail the protocols from the key studies.

Schwab and Leigh (1949) Study Protocol
  • Patient Population: The study included 50 patients diagnosed with Parkinson's disease.

  • Dosage and Administration: The initial dosage of this compound (Panparnit) was 12.5 mg, administered five times daily. This dosage was progressively increased every two to three days based on the patient's tolerance and clinical response, up to a maximum of 100 mg five times a day.

  • Assessment: The clinical evaluation was based on the subjective reports of the patients and the objective observations of the investigators. Key symptoms such as rigidity, tremor, and akinesia were graded on a qualitative scale of improvement (marked, moderate, slight, none, or worse).

  • Duration of Treatment: The duration of the treatment period was not uniformly specified but involved a period of dose optimization followed by observation of the sustained effects.

Sciarra, Carter, and Merritt (1949) Study Protocol
  • Patient Population: This study involved 28 patients with diseases of the basal ganglia, a significant portion of whom had post-encephalitic parkinsonism.

  • Dosage and Administration: The starting dose of this compound was 12.5 mg three times a day. The dosage was gradually increased, with the optimal dose for most patients being between 50 mg and 100 mg, four to five times daily.

  • Assessment: Improvement was categorized as "definite," "slight," or "none," based on clinical observation of changes in rigidity and tremor.

  • Concomitant Medications: It was noted that in some cases, Caramiphen was used in conjunction with other existing antiparkinsonian medications of the time, such as belladonna alkaloids.

Mandatory Visualizations

Proposed Mechanism of Action (Early 1950s Hypothesis)

The precise molecular targets of Caramiphen were not fully elucidated in the early research. However, its effects were attributed to its anticholinergic properties, acting as a central nervous system depressant that could counteract a presumed cholinergic overactivity in the basal ganglia of Parkinson's patients. This was largely inferred from its structural similarity to other known antispasmodic and anticholinergic compounds.

G cluster_0 Presumed Pathophysiology of Parkinson's Disease (c. 1950) cluster_1 Proposed Therapeutic Intervention Cholinergic_System Cholinergic System (Presumed Overactive) Basal_Ganglia Basal Ganglia Cholinergic_System->Basal_Ganglia Excitatory Input Dopaminergic_System Dopaminergic System (Deficiency not yet fully understood) Dopaminergic_System->Basal_Ganglia Inhibitory Input (Hypothesized) Motor_Symptoms Parkinsonian Motor Symptoms (Rigidity, Tremor) Basal_Ganglia->Motor_Symptoms Leads to Caramiphen This compound (Panparnit) Caramiphen->Cholinergic_System Antagonizes/Inhibits

Early Hypothesized Mechanism of Caramiphen in Parkinson's Disease.
Experimental Workflow for Early Caramiphen Trials

The general workflow for the early clinical trials of this compound followed a pattern of patient selection, baseline assessment, gradual dose escalation, and observational outcome evaluation.

G start Patient Selection (Diagnosis of Parkinsonism) baseline Baseline Assessment (Evaluation of Rigidity, Tremor, Akinesia) start->baseline initiate Initiate Caramiphen (e.g., 12.5 mg, 3-5 times/day) baseline->initiate increase Gradual Dose Increase (Based on tolerance and response) initiate->increase optimal Determine Optimal Dose (e.g., 50-100 mg, 4-5 times/day) increase->optimal Iterative Process evaluate Evaluate Clinical Response (Subjective and Objective Observation) optimal->evaluate side_effects Monitor for Side Effects (Dry mouth, dizziness, etc.) optimal->side_effects end Report Findings (Categorical Improvement) evaluate->end

Generalized Experimental Workflow of Early Caramiphen Clinical Trials.

Side Effects and Tolerability

The early studies consistently reported a range of side effects associated with this compound, primarily attributed to its anticholinergic activity. The most common adverse events included:

  • Dryness of the mouth

  • Dizziness or giddiness

  • Blurred vision

  • Nausea and vomiting

  • Confusion (particularly in higher doses)

Dosage escalation was often limited by the emergence of these side effects, and finding an optimal therapeutic dose required careful titration for each patient.

Conclusion

The early research on this compound marked a significant step in the symptomatic management of Parkinson's disease in the pre-levodopa era. The pioneering clinical studies of the late 1940s established its efficacy, particularly in alleviating rigidity, through a methodology of careful dose escalation and clinical observation. While the understanding of its mechanism of action was rudimentary and based on a general anticholinergic hypothesis, these foundational investigations provided a crucial therapeutic option for patients and laid the groundwork for the continued exploration of centrally acting pharmacological agents in the treatment of this debilitating condition. The data and protocols from this era serve as a valuable historical reference for understanding the evolution of clinical trial design and therapeutic strategies in neuropharmacology.

Unveiling the Off-Target Landscape of Caramiphen Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of Caramiphen Hydrochloride, a compound primarily known for its anticholinergic and antitussive properties. A comprehensive understanding of a drug's polypharmacology is critical in drug development for anticipating potential side effects and exploring new therapeutic applications. This document provides a detailed overview of Caramiphen's interactions with key off-target receptors and ion channels, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Executive Summary

This compound, while a potent muscarinic antagonist with selectivity for the M1 subtype, exhibits a range of off-target activities that contribute to its complex pharmacological profile.[1][2] Notably, it interacts with NMDA receptors, GABA-A receptors, and sigma-1 receptors.[3][4][5] These interactions are responsible for its observed anticonvulsant and neuroprotective effects.[3][4][6][7][8] This guide summarizes the binding affinities and functional data for these off-target interactions, details the experimental protocols used to elucidate them, and provides diagrams of the associated signaling pathways. While a comprehensive off-target screening panel for this compound is not publicly available, the information presented here covers its most significant and well-documented off-target effects.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's interactions with its primary and off-target receptors.

Target ReceptorParameterValueSpeciesTissue/SystemReference(s)
Muscarinic M1 ReceptorKi1.2 nMRatCortex[1][2]
Muscarinic M2 ReceptorKi~32.4 nM (27-fold < M1)RatHeart[2]
Muscarinic M3 ReceptorKi~7.2 nM (6-fold < M1)RatSubmaxillary gland[2]
NMDA ReceptorIC50550 µMRatBrain Slices[4]
Sigma-1 ReceptorIC5025 nMGuinea PigBrain[5]
Dextromethorphan (B48470) SiteIC5025 nMGuinea PigBrain[9]

Table 1: Receptor Binding Affinities of this compound

Target Receptor/ChannelEffectConcentration(s)SpeciesExperimental SystemReference(s)
GABA-A ReceptorFacilitation of GABA-evoked currents100 µM, 300 µMRatBrain Slices[3][4]
GABA-A ReceptorDepression of GABA-evoked currents1 mMRatBrain Slices[3][4]
Voltage-Gated Calcium ChannelsReduction of K+-evoked Ca2+ influx40 µMRatCultured Neurons[10]

Table 2: Functional Modulation by this compound

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the off-target effects of this compound.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This protocol is adapted from methodologies used to determine the binding affinity of ligands to muscarinic acetylcholine (B1216132) receptors.[11][12][13]

Objective: To determine the inhibitory constant (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Membranes from tissues enriched with specific receptor subtypes (e.g., rat cortex for M1, rat heart for M2, rat submaxillary gland for M3).[2]

  • Radioligands: [3H]pirenzepine (for M1), --INVALID-LINK---quinuclidinyl benzilate (for M2), and [3H]N-methylscopolamine (for M3).[2]

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the specific tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.

  • Incubation: To each well, add the appropriate reagents:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, atropine, and cell membranes.

    • Competition: Radioligand, a specific concentration of this compound, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding data using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Recording of NMDA- and GABA-Evoked Currents

This protocol is based on standard electrophysiological techniques for studying ion channel function in brain slices.[14][15][16]

Objective: To measure the effect of this compound on NMDA and GABA-A receptor-mediated currents in neurons.

Materials:

  • Brain Slices: Acutely prepared brain slices (e.g., from the basolateral amygdala of rats).[3][4]

  • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2, bubbled with 95% O2/5% CO2.

  • Internal Solution (for patch pipette): Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • Agonists: NMDA and GABA.

  • Test Compound: this compound.

  • Patch-clamp amplifier, micromanipulators, and a microscope with DIC optics.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Patching: Under visual guidance, establish a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with the internal solution.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Agonist Application: Apply NMDA or GABA via a puff pipette in the vicinity of the recorded neuron to evoke inward currents.

  • Drug Application: After obtaining a stable baseline of agonist-evoked currents, perfuse the slice with aCSF containing a known concentration of this compound and re-apply the agonist.

  • Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the peak amplitude of the evoked currents and express the effect of this compound as a percentage of the baseline response.

Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for evaluating the anticonvulsant activity of a compound in rodents.[7][17]

Objective: To assess the ability of this compound to prevent tonic hindlimb extension in response to a maximal electrical stimulus.

Materials:

  • Animals: Male Sprague-Dawley rats or Swiss-Webster mice.

  • Electroconvulsive Shock Generator: With corneal or auricular electrodes.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle Control: The vehicle used to dissolve the test compound.

  • Topical anesthetic for corneal electrodes (e.g., 0.5% tetracaine).

Procedure:

  • Animal Dosing: Administer this compound or vehicle to groups of animals via a specific route (e.g., intraperitoneal).

  • Pre-treatment Time: Allow for a pre-determined time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

  • Electrode Application: Apply a drop of topical anesthetic to the eyes if using corneal electrodes.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose of this compound. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's off-target interactions and a typical experimental workflow.

cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation setup Assay Plate Setup prep->setup incubate Incubation setup->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Experimental Workflow for Radioligand Binding Assay

cluster_1 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Caramiphen Caramiphen Caramiphen->NMDA_R Antagonism Ca_influx Ca2+ Influx NMDA_R->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (Neuroprotection/Plasticity) CREB->Gene_expression cluster_2 GABA-A Receptor Signaling Pathway GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Caramiphen Caramiphen Caramiphen->GABA_A_R Modulation Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition cluster_3 Sigma-1 Receptor Signaling Caramiphen Caramiphen Sigma1R Sigma-1 Receptor (ER Chaperone) Caramiphen->Sigma1R Binding Ca_signaling Modulation of Ca2+ Signaling Sigma1R->Ca_signaling Ion_channels Interaction with Ion Channels Sigma1R->Ion_channels Cell_survival Cellular Stress Response & Survival Ca_signaling->Cell_survival Ion_channels->Cell_survival

References

Caramiphen Hydrochloride: A Technical Guide to Enantiomeric Separation and Stereoisomeric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Caramiphen (B1668299) Hydrochloride

Caramiphen is traditionally known for its muscarinic antagonist activity, which underlies its use as an antitussive and in the management of Parkinson's disease.[2] More recent research has highlighted its potent anticonvulsant effects, which are not primarily linked to its cholinolytic activity.[1] Studies have shown that racemic caramiphen interacts with multiple neurotransmitter systems, exhibiting NMDA receptor antagonism and modulating GABAergic inhibition.[3] These multimodal actions make it a compound of interest for its neuroprotective potential.[4]

Table 1: Physicochemical Properties of Caramiphen

PropertyValueReference
CAS Registry Number77-22-5[5]
Molecular FormulaC18H27NO2[5]
Molecular Mass289.41 g/mol [5]
Boiling Point112-115 °C at 0.07 Torr[5]

The Significance of Chirality in Pharmacology

The three-dimensional structure of a drug molecule is critical to its interaction with biological targets, which are themselves chiral. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[6] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[6] Therefore, the separation and individual characterization of enantiomers are crucial steps in drug development.

Enantiomeric Separation of Caramiphen Hydrochloride: Methodologies

While specific protocols for the enantiomeric resolution of this compound are not documented in publicly available literature, established methods for separating chiral amines can be applied. The two primary strategies are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[7] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

  • Selection of Resolving Agent: For a basic compound like caramiphen, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (R)-(-)-mandelic acid would be a suitable choice.

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of solvents).

    • Add an equimolar amount of the chosen chiral resolving agent to the solution.

    • Stir the mixture, and gently heat if necessary, to facilitate the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

    • The more soluble diastereomeric salt will remain in the mother liquor.

  • Liberation of Enantiomers:

    • Treat the separated diastereomeric salts individually with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the free base of each caramiphen enantiomer.

    • Extract the enantiomerically pure caramiphen free base using an organic solvent.

    • Convert the free base back to the hydrochloride salt by treatment with hydrochloric acid.

  • Purity Analysis: The enantiomeric purity of the separated products should be determined using a suitable analytical technique, such as chiral HPLC.

G cluster_0 Diastereomeric Salt Resolution Workflow Racemic Caramiphen Racemic Caramiphen Diastereomeric Salts Diastereomeric Salts Racemic Caramiphen->Diastereomeric Salts Reaction Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Separated Salt 1 Separated Salt 1 Diastereomeric Salts->Separated Salt 1 Crystallization Separated Salt 2 Separated Salt 2 Diastereomeric Salts->Separated Salt 2 Mother Liquor Enantiomer 1 Enantiomer 1 Separated Salt 1->Enantiomer 1 Liberation Enantiomer 2 Enantiomer 2 Separated Salt 2->Enantiomer 2 Liberation

A generalized workflow for the resolution of a racemic mixture via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]

  • Column Selection: A variety of CSPs are commercially available. For a compound like caramiphen, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Prepare a standard solution of racemic this compound.

    • Screen different mobile phase compositions. Common mobile phases for chiral separations include mixtures of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, and acetonitrile (B52724) or methanol with aqueous buffers for reversed-phase chromatography.

    • The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape for basic compounds like caramiphen.

  • Method Optimization:

    • Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomeric peaks.

  • Detection: Use a UV detector at a wavelength where caramiphen exhibits strong absorbance.

G cluster_1 Chiral HPLC Experimental Workflow Racemic Sample Racemic Sample HPLC System HPLC System Racemic Sample->HPLC System Injection Chiral Column Chiral Column HPLC System->Chiral Column Detector Detector Chiral Column->Detector Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers Chromatogram G cluster_0 Potential Signaling Pathways of Caramiphen cluster_1 Cholinergic System cluster_2 Glutamatergic System cluster_3 GABAergic System Caramiphen Caramiphen Muscarinic_R Muscarinic Receptors Caramiphen->Muscarinic_R Antagonism NMDA_R NMDA Receptors Caramiphen->NMDA_R Antagonism GABA_A_R GABA_A Receptors Caramiphen->GABA_A_R Facilitation Neuroprotection Neuroprotection & Anticonvulsant Effects Muscarinic_R->Neuroprotection NMDA_R->Neuroprotection GABA_A_R->Neuroprotection

References

An In-depth Technical Guide to the Quality Control and Reference Standards of Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quality control and reference standards for Caramiphen Hydrochloride, an antimuscarinic and anticholinergic agent. In the absence of official monographs in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), this document outlines a robust quality control strategy based on the principles of the International Council for Harmonisation (ICH) guidelines. This guide details analytical methodologies for assay, impurity profiling, and residual solvent analysis, including specific, scientifically justified High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. Furthermore, it establishes acceptance criteria for purity, impurities, and residual solvents, and provides detailed protocols for the validation of the proposed analytical methods. This document is intended to serve as a valuable resource for professionals engaged in the development, manufacturing, and quality assessment of this compound.

Introduction

This compound is the hydrochloride salt of Caramiphen, a tertiary amine ester with antimuscarinic and anticholinergic properties. It functions as an antagonist of the muscarinic acetylcholine (B1216132) receptor.[1] While it has been used as a cough suppressant and in the treatment of Parkinson's disease, its quality control is not standardized by major pharmacopeias. This guide aims to fill this gap by proposing a comprehensive quality control framework.

The quality of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final drug product. A robust quality control strategy encompasses the control of the API's identity, strength, quality, and purity. This involves the development and validation of sensitive and specific analytical methods to quantify the API, and to detect and quantify any process-related impurities, degradation products, and residual solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for predicting its stability.

PropertyValueReference
Chemical Name 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride[2]
Molecular Formula C₁₈H₂₈ClNO₂[2]
Molecular Weight 325.87 g/mol [1]
CAS Number 125-85-9[1]
Appearance White to beige powder[1]
Solubility Soluble in water (≥5 mg/mL)[1]
Storage 2-8°C[1]

Reference Standards

The use of well-characterized reference standards is a cornerstone of pharmaceutical analysis. For this compound, in the absence of official pharmacopoeial standards, it is essential to procure a primary reference standard from a reputable supplier. This primary standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data.

Alternatively, a well-characterized in-house primary standard can be established. This involves extensive characterization using techniques such as NMR, Mass Spectrometry, and elemental analysis to confirm its structure and a combination of chromatographic and other techniques to determine its purity. Secondary or working standards, used for routine analysis, must be qualified against the primary reference standard.

Table of Commercially Available Reference Standards:

SupplierProduct NamePurity
Sigma-AldrichThis compound, ≥98% (HPLC)≥98%

Quality Control Workflow

The quality control of this compound involves a series of tests to ensure its identity, purity, and quality. The following diagram illustrates a typical workflow.

This compound Quality Control Workflow cluster_0 Incoming Material cluster_1 Testing cluster_2 Decision cluster_3 Disposition RawMaterial Caramiphen HCl (Raw Material) Identification Identification (FTIR, UV) RawMaterial->Identification Assay Assay & Impurities (HPLC) RawMaterial->Assay ResidualSolvents Residual Solvents (GC) RawMaterial->ResidualSolvents LOD Loss on Drying RawMaterial->LOD ROI Residue on Ignition RawMaterial->ROI SpecificationCheck Meets Specifications? Identification->SpecificationCheck Assay->SpecificationCheck ResidualSolvents->SpecificationCheck LOD->SpecificationCheck ROI->SpecificationCheck Release Release for Manufacturing SpecificationCheck->Release Yes Reject Reject SpecificationCheck->Reject No

A typical workflow for the quality control of this compound raw material.

Analytical Methodologies

Identification
  • Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the spectrum of the this compound reference standard.

  • Ultraviolet (UV) Spectroscopy: A solution of the sample in a suitable solvent (e.g., methanol) should exhibit an absorption maximum at the same wavelength as a similar solution of the reference standard.

  • Test for Chloride: The sample should give a positive test for chloride ions.

Assay and Impurity Profiling by HPLC

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential process-related impurities and degradation products.[3] The following method is proposed based on the physicochemical properties of this compound, a tertiary amine.[4]

Table of Proposed HPLC Method Parameters:

ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like Caramiphen.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for basic compounds and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detector Wavelength 220 nmBased on the UV absorbance of the phenyl group in Caramiphen.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol for HPLC Analysis:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.

  • Chromatographic Procedure: Inject the standard and sample solutions into the HPLC system.

  • Calculations:

    • Assay: Calculate the percentage of this compound in the sample using the peak areas from the chromatograms of the standard and sample solutions.

    • Impurities: Determine the percentage of each impurity by area normalization, assuming the response factor of the impurities is similar to that of this compound. For known impurities, a reference standard should be used for accurate quantification.

Residual Solvents by Gas Chromatography (GC)

The analysis of residual solvents is critical to ensure patient safety.[5][6][7] The choice of solvents to be tested should be based on the manufacturing process of this compound. A likely synthesis involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol.[8][9] This may be followed by a final salt formation step. Potential solvents used in such a process could include toluene, methanol, ethanol, and acetone.[8][10][11]

Table of Proposed GC Method Parameters:

ParameterProposed ConditionJustification
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µmA common stationary phase for the separation of residual solvents.
Carrier Gas Nitrogen or HeliumInert carrier gases suitable for GC.
Injector Temperature 140 °CEnsures complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Detector Temperature 250 °CPrevents condensation of the analytes.
Oven Temperature Program Initial: 40 °C for 20 min; Ramp: 10 °C/min to 240 °C; Hold: 20 minA program designed to separate a wide range of solvents with different boiling points.
Sample Introduction HeadspaceSuitable for analyzing volatile solvents in a solid matrix.

Experimental Protocol for GC Analysis:

  • Standard Solution Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add a known volume of DMSO.

  • GC Procedure: Place the vials in the headspace autosampler and analyze.

  • Calculations: Quantify the amount of each residual solvent in the sample by comparing the peak areas with those of the standard solutions.

Acceptance Criteria

The acceptance criteria for this compound should be established based on ICH guidelines and data from batch analysis.[5][12][13][14]

Table of Proposed Acceptance Criteria:

TestAcceptance Criteria
Appearance White to beige powder
Identification Conforms to the reference standard
Assay (HPLC) 98.0% to 102.0% (on the anhydrous, solvent-free basis)
Impurities (HPLC)
- Any individual unknown impurity≤ 0.10%
- Total impurities≤ 1.0%
Residual Solvents (GC) Conforms to ICH Q3C limits (e.g., Toluene: ≤ 890 ppm, Methanol: ≤ 3000 ppm, Ethanol: ≤ 5000 ppm, Acetone: ≤ 5000 ppm)[5]
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.1%

Method Validation

The proposed analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][12][15][16]

HPLC Method Validation
  • Specificity: Forced degradation studies should be conducted to demonstrate that the method can separate this compound from its degradation products.[3][16][17] Stress conditions should include acid and base hydrolysis, oxidation, heat, and photolysis. Peak purity analysis should be performed to confirm that the Caramiphen peak is free from co-eluting impurities.

  • Linearity: The linearity of the method should be established over a range of concentrations (e.g., 50% to 150% of the nominal concentration for the assay and from the reporting threshold to 120% of the specification for impurities). The correlation coefficient (r²) should be ≥ 0.999.[18]

  • Accuracy: Accuracy should be determined by recovery studies on spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Determined by analyzing the same sample on different days, by different analysts, and on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

GC Method Validation

The validation of the GC method for residual solvents should follow similar principles as the HPLC method validation, with a focus on:

  • Specificity: Demonstrating that the method can separate and quantify the target residual solvents from each other and from any potential interference from the sample matrix.

  • Linearity, Accuracy, Precision, LOD, and LOQ for each of the specified residual solvents.

  • Robustness with respect to variations in GC parameters.

Signaling Pathway and Degradation

As an antimuscarinic agent, this compound acts by blocking muscarinic acetylcholine receptors. A simplified representation of this action is depicted below.

Antimuscarinic Action of Caramiphen cluster_pathway Muscarinic Signaling Pathway cluster_drug Drug Action ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Caramiphen Caramiphen Caramiphen->Receptor Blocks

Simplified diagram of Caramiphen's antagonist action on muscarinic receptors.

Understanding the potential degradation pathways of this compound is crucial for developing a stability-indicating method. As an ester, it is susceptible to hydrolysis, which would be a primary degradation pathway.

Caramiphen Degradation Pathway cluster_reactants Reactant cluster_conditions Stress Conditions cluster_products Degradation Products Caramiphen Caramiphen Hydrolysis Hydrolysis (Acidic/Basic) Caramiphen->Hydrolysis Acid 1-Phenylcyclopentane- 1-carboxylic acid Hydrolysis->Acid Alcohol 2-(Diethylamino)ethanol Hydrolysis->Alcohol

Primary degradation pathway of Caramiphen via hydrolysis.

Conclusion

This technical guide provides a comprehensive framework for the quality control of this compound. By proposing specific and justified analytical methodologies and acceptance criteria based on ICH guidelines, this document serves as a practical resource for ensuring the quality, safety, and efficacy of this active pharmaceutical ingredient. The successful implementation of this quality control strategy will enable manufacturers and researchers to confidently assess the quality of this compound in a regulated environment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Models of Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro experimental models to investigate the pharmacological properties of Caramiphen (B1668299) Hydrochloride. The included protocols are designed to be adaptable for research and drug development settings.

Introduction to Caramiphen Hydrochloride

Caramiphen is recognized as a muscarinic antagonist with potent anticonvulsant properties.[1][2][3] Its mechanism of action extends beyond simple anticholinergic effects, involving the modulation of key neurotransmitter systems. In vitro models are crucial for elucidating these mechanisms and quantifying the pharmacological effects of Caramiphen at the cellular and molecular levels.

Application Note: Assessing the Neuroprotective and Anticonvulsant Mechanisms of this compound

This section details an in vitro model utilizing brain slices to investigate the effects of Caramiphen on ionotropic glutamate (B1630785) and GABA-A receptors, which are central to its anticonvulsant and neuroprotective activities.

Experimental Model: Whole-cell patch-clamp recordings from pyramidal neurons in the basolateral amygdala (BLA) of rat brain slices.
Principle: This technique allows for the direct measurement of postsynaptic currents evoked by the application of specific neurotransmitter receptor agonists (NMDA, AMPA, and GABA). By applying Caramiphen, its modulatory effects on these currents can be quantified, providing insights into its mechanism of action.
Key Findings from Literature:

Caramiphen has been shown to modulate neuronal currents in a dose-dependent manner:

  • NMDA Receptor Antagonism: Caramiphen reduces postsynaptic currents evoked by NMDA.[1][4] This antagonism is a key component of its anticonvulsant and neuroprotective properties.[1][4]

  • GABAergic Facilitation: At lower concentrations, Caramiphen facilitates GABA-evoked currents, enhancing inhibitory neurotransmission.[1][2] However, this effect can be bidirectional, with higher concentrations leading to depression of GABA-evoked currents.[1][2]

  • No Effect on AMPA Receptors: Caramiphen does not significantly affect AMPA-evoked currents, indicating a degree of selectivity in its action on glutamate receptors.[1][2]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on NMDA and GABA-evoked currents in BLA principal cells.

ConcentrationEffect on NMDA-Evoked CurrentsEffect on GABA-Evoked Currents
100 µMReductionFacilitation
300 µMFurther ReductionFacilitation
1 mMSignificant ReductionDepression

Data synthesized from Shi et al., British Journal of Pharmacology, 2011.[1][2]

Signaling Pathway of Caramiphen's Neuroprotective Action

The following diagram illustrates the proposed mechanism of Caramiphen's action at the synapse.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Neuron_Exc Neuronal Excitation AMPA_R->Neuron_Exc Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Ca_ion->Neuron_Exc Neuron_Inhib Neuronal Inhibition Cl_ion->Neuron_Inhib Caramiphen Caramiphen Caramiphen->NMDA_R Antagonizes Caramiphen->GABA_A_R Facilitates (low conc.) Depresses (high conc.)

Caption: Caramiphen's dual mechanism on NMDA and GABA-A receptors.

Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is adapted from the methodology described by Shi et al. (2011).[1][4]

1. Preparation of Brain Slices: a. Anesthetize and decapitate a male Sprague-Dawley rat. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). c. Cut coronal slices (e.g., 400 µm thick) containing the basolateral amygdala using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording: a. Place a single brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF. b. Visualize BLA principal neurons using infrared differential interference contrast (IR-DIC) microscopy. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. d. Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA (pH adjusted to 7.3 with KOH). e. Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration. f. Record postsynaptic currents in voltage-clamp mode.

3. Drug Application: a. To measure NMDA- or AMPA-evoked currents, add antagonists for other relevant receptors to the aCSF (e.g., picrotoxin (B1677862) for GABA-A receptors, and tetrodotoxin (B1210768) to block action potentials). b. To measure GABA-evoked currents, add NMDA and AMPA receptor antagonists (e.g., AP5 and CNQX). c. Apply agonists (NMDA, AMPA, or GABA) locally via a puff pipette for a short duration (e.g., 10-20 ms). d. After establishing a stable baseline of evoked currents, perfuse the slice with aCSF containing this compound at the desired concentrations (e.g., 100 µM, 300 µM, 1 mM). e. Record the changes in the amplitude of the evoked currents.

4. Data Analysis: a. Measure the peak amplitude of the evoked currents before and after Caramiphen application. b. Express the effect of Caramiphen as a percentage of the baseline current. c. Perform statistical analysis to determine the significance of the observed effects.

Application Note: Quantifying Anticholinergic Activity

This section provides a framework for assessing the anticholinergic properties of this compound using a human cell co-culture model and intracellular calcium imaging.

Experimental Model: Human-derived neuron and astrocyte co-culture (e.g., NT2.N/A cells).
Principle: Astrocytes express muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] Activation of these receptors by an agonist like oxotremorine (B1194727) leads to an increase in intracellular calcium ([Ca²⁺]i), which can be quantified using a fluorescent calcium indicator.[6] An anticholinergic compound like Caramiphen will inhibit this response, and the degree of inhibition can be measured to determine its anticholinergic potency.
Experimental Workflow

The following diagram outlines the workflow for the intracellular calcium assay.

A Seed NT2.N/A cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Incubate with Caramiphen HCl B->C D Add Oxotremorine (mAChR agonist) C->D E Measure Fluorescence (Intracellular Ca²⁺) D->E F Data Analysis: Calculate % Inhibition E->F

Caption: Workflow for assessing anticholinergic activity via calcium imaging.

Protocol: Intracellular Calcium Assay for Anticholinergic Activity

This protocol is based on the methodology for assessing anticholinergic drugs in a human neuronal/astrocytic co-culture.[5]

1. Cell Culture: a. Culture NT2.N/A cells (a co-culture of human-derived neurons and astrocytes) in an appropriate growth medium. b. Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). b. Remove the culture medium from the cells and wash with the salt solution. c. Add the loading buffer to each well and incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells. d. After incubation, wash the cells to remove excess dye.

3. Compound Incubation: a. Prepare serial dilutions of this compound in the salt solution. b. Add the Caramiphen solutions to the appropriate wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes). Include vehicle-only wells as a control.

4. Measurement of Calcium Response: a. Use a fluorescence plate reader equipped with an automated injection system. b. Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4). c. Begin recording a baseline fluorescence reading. d. Inject a solution of a muscarinic agonist (e.g., oxotremorine) into each well to stimulate the mAChRs. e. Continue recording the fluorescence to capture the peak increase in intracellular calcium.

5. Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence. b. Determine the percentage inhibition of the agonist response by Caramiphen at each concentration using the following formula: % Inhibition = [1 - (ΔF_Caramiphen / ΔF_Vehicle)] * 100 c. Plot the percentage inhibition against the logarithm of the Caramiphen concentration to generate a dose-response curve and calculate the IC₅₀ value.

References

Application Note: Quantitative Analysis of Caramiphen Hydrochloride using a Novel HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Caramiphen Hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical method for this compound. The described method is based on established principles of HPLC for the analysis of similar hydrochloride salts and anticholinergic compounds.

Introduction

This compound is an anticholinergic drug used for its antitussive and antiparkinsonian properties. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research and development applications. This document provides a comprehensive protocol for a proposed HPLC method, including system suitability, standard and sample preparation, and a summary of typical validation parameters.

Proposed HPLC Method

A reversed-phase HPLC method was developed for the quantification of this compound. The chromatographic conditions were selected based on the physicochemical properties of this compound and a review of analytical methods for structurally similar compounds.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0, 20mM) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions

Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation (for a tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria for the validation parameters.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Range 1 - 20 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from excipients or degradation products
Robustness Insensitive to minor changes in method parameters

Data Presentation

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Linearity Data:

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Hypothetical Value
2.5Hypothetical Value
5Hypothetical Value
10Hypothetical Value
15Hypothetical Value
20Hypothetical Value

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Injection Inject Standard/Sample Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Caramiphen HCl Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_params Validation Parameters Specificity Specificity Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy LOD_LOQ LOD & LOQ Robustness Robustness Method Validated HPLC Method Method->Specificity Method->Linearity Method->Precision Method->Accuracy Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of the HPLC method validation process.

Application Notes and Protocols for Caramiphen Hydrochloride Muscarinic Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen (B1668299) hydrochloride is an antimuscarinic agent with notable selectivity for the M1 muscarinic acetylcholine (B1216132) receptor subtype. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological functions, making them significant targets in drug discovery for a variety of diseases. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Caramiphen hydrochloride for the M1 muscarinic receptor. Additionally, it summarizes the binding profile of Caramiphen across M1, M2, and M3 receptor subtypes and illustrates the associated signaling pathways.

Data Presentation

The binding affinity of this compound for muscarinic receptor subtypes is summarized below. The data indicates a high affinity and selectivity for the M1 receptor subtype.

Receptor SubtypeRadioligand Used in AssayTissue SourceKi (nM) of Caramiphen HClSelectivity (fold) vs. M1Reference
M1[3H]pirenzepineRat Cortex1.2-[1][2]
M2--INVALID-LINK---quinuclidinyl benzilateRat Heart32.427-fold[1]
M3[3H]N-methylscopolamineRat Submaxillary Gland7.26-fold[1]
M4Not explicitly found for Caramiphen-Data not available-
M5Not explicitly found for Caramiphen-Data not available-

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1, M3, M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PKC->Cellular_Response ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Ligand Acetylcholine (or agonist) Ligand->M1_M3_M5 Binds

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2, M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Ligand Acetylcholine (or agonist) Ligand->M2_M4 Binds

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound at the M1 Muscarinic Receptor

This protocol describes the determination of the inhibitory constant (Ki) of this compound at the M1 muscarinic receptor using a competitive binding assay with [3H]pirenzepine as the radioligand.

1. Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]pirenzepine (Specific activity: 70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (B194438) (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for tritium (B154650) detection.

  • Equipment:

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

    • Cell harvester.

    • Liquid scintillation counter.

    • Incubator.

2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare M1 Receptor Membranes plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding (NSB) - Competition wells prep_membranes->plate_setup prep_reagents Prepare Reagents: - [3H]pirenzepine - Caramiphen dilutions - Atropine (NSB) prep_reagents->plate_setup incubation Incubate at room temperature (e.g., 60-120 min) plate_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold wash buffer filtration->washing counting Count radioactivity using scintillation counter washing->counting calc_specific_binding Calculate Specific Binding: Total - NSB counting->calc_specific_binding plot_data Plot % Specific Binding vs. log[Caramiphen] calc_specific_binding->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Experimental workflow for the competitive binding assay.

3. Detailed Protocol

  • Membrane Preparation:

    • Culture cells expressing the M1 receptor to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

    • Store the membrane aliquots at -80°C until use.

  • Assay Procedure:

    • On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer (typically 10-50 µg of protein per well).

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [3H]pirenzepine (at a final concentration close to its Kd, e.g., 1-2 nM), and 50 µL of diluted membrane preparation.

      • Non-specific Binding (NSB): 25 µL of atropine (to give a final concentration of 1 µM), 25 µL of [3H]pirenzepine, and 50 µL of diluted membrane preparation.

      • Competition: 25 µL of this compound dilution, 25 µL of [3H]pirenzepine, and 50 µL of diluted membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]pirenzepine (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • IC50 is the experimentally determined half-maximal inhibitory concentration of Caramiphen.

        • [L] is the concentration of the radioligand ([3H]pirenzepine) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the M1 receptor (this should be predetermined from saturation binding experiments).

References

Application Note: NMDA Receptor Antagonism Assay for Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[1] NMDA receptor antagonists, which inhibit the receptor's activity, are of significant therapeutic interest.[1] Caramiphen (B1668299), a muscarinic antagonist, has also been shown to exhibit potent anticonvulsant properties through NMDA receptor antagonism.[2] This application note provides detailed protocols for assessing the NMDA receptor antagonist activity of Caramiphen Hydrochloride using electrophysiological, calcium imaging, and radioligand binding assays.

Data Presentation

The antagonist activity of this compound on the NMDA receptor has been quantified using whole-cell patch-clamp electrophysiology. The data demonstrates a dose-dependent inhibition of NMDA-evoked currents.

Assay TypeTest SystemAgonistThis compound Concentration% InhibitionIC50Reference
Electrophysiology (Whole-Cell Patch-Clamp)Principal neurons from the basolateral amygdala (BLA) in rat brain slicesNMDA (100 µM)100 µMSignificant suppression550 µM[3]
300 µM~44%[3]
1 mMSignificant suppression[3]

Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor. Upon binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of Ca²⁺ ions. This influx triggers various downstream signaling cascades involved in synaptic plasticity and other cellular responses.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Glycine (B1666218) Glycine / D-Serine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates Caramiphen Caramiphen Hydrochloride Caramiphen->NMDAR Blocks

Figure 1: NMDA Receptor Signaling Pathway and Caramiphen Inhibition.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol allows for the direct measurement of ionic currents through the NMDA receptor channel and the effect of this compound on these currents.[1]

Experimental Workflow:

Electrophysiology_Workflow start Start prep Prepare Brain Slices (e.g., rat hippocampus or BLA) start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline NMDA-Evoked Currents patch->baseline apply_cara Apply Caramiphen HCl (increasing concentrations) baseline->apply_cara record_inhibition Record Inhibition of NMDA-Evoked Currents apply_cara->record_inhibition washout Washout Caramiphen HCl record_inhibition->washout data_analysis Data Analysis (IC50 determination) washout->data_analysis end End data_analysis->end

Figure 2: Electrophysiology Experimental Workflow.

Methodology:

  • Cell Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or basolateral amygdala) of a rat.[3] Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. For recording NMDA currents, Mg²⁺ is typically omitted or lowered to reduce voltage-dependent block, and antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) are added.[3][4]

    • Internal Solution (Pipette Solution): Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH.

    • Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.

    • Test Compound: Prepare stock solutions of this compound in the appropriate vehicle (e.g., water or DMSO) and dilute to final concentrations in the agonist solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.[1]

    • Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[1]

    • Obtain a stable baseline current in the presence of the external solution.

    • Apply the agonist solution to evoke an inward NMDA receptor-mediated current.

    • Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of this compound.[1]

    • Record the inhibition of the agonist-evoked current at each concentration.

    • Perform a washout step by perfusing with the agonist solution alone to check for reversibility.[1]

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition as a function of the antagonist concentration and fit the data with a logistic function to determine the IC₅₀ value.[1]

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation and its inhibition by this compound.[5][6]

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits or primary neuronal cultures) in a 96- or 384-well plate.[7]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[8] This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

    • Acquire a baseline fluorescence reading using a fluorescence plate reader or a high-content imaging system.

    • Add this compound at various concentrations to the wells and incubate for a predetermined time.

    • Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response in the absence of the antagonist (positive control).

    • Plot the normalized response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) from its binding site.[9]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a tissue source rich in NMDA receptors (e.g., rat cerebral cortex) or from cells overexpressing the receptor.[10] This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

  • Binding Reaction:

    • In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of unlabeled this compound.[9]

    • The incubation is typically carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.[11]

  • Quantification:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known NMDA receptor antagonist) from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a competition binding curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for characterizing the NMDA receptor antagonist activity of this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Electrophysiology offers detailed mechanistic insights, calcium imaging provides a higher-throughput functional readout, and radioligand binding assays are suitable for determining binding affinity. The provided data confirms that Caramiphen acts as a dose-dependent antagonist of the NMDA receptor.

References

Application Notes & Protocols: In Vivo Experimental Design for Caramiphen Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caramiphen (B1668299) Hydrochloride is a compound recognized for its multifaceted pharmacological profile. Primarily known as a muscarinic antagonist (an anticholinergic agent), it also exhibits significant antiglutamatergic activity by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Furthermore, studies have revealed its ability to modulate the GABAergic system, facilitating GABA-A receptor activation at lower concentrations.[1][2] This unique combination of mechanisms contributes to its potent anticonvulsant, neuroprotective, and antitussive properties, making it a subject of interest in various therapeutic areas, particularly as a countermeasure to nerve agent exposure and for its potential in treating generalized convulsions.[1][4][5]

These application notes provide a framework for the preclinical in vivo evaluation of Caramiphen Hydrochloride. The protocols detailed below are designed to guide researchers in assessing its toxicity, pharmacokinetics, and efficacy in established animal models, ensuring data integrity and reproducibility.

Mechanism of Action: Signaling Pathways

Caramiphen's neuroprotective and anticonvulsant effects stem from its concurrent modulation of three key neurotransmitter systems: cholinergic, glutamatergic, and GABAergic. It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors and NMDA glutamate (B1630785) receptors, while also potentiating GABA-A receptor function at certain concentrations.[1] This multi-target action helps to restore the balance between neuronal excitation and inhibition, which is often disrupted during events like seizures.

Caramiphen_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates ACh Acetylcholine MuscarinicR Muscarinic Receptor ACh->MuscarinicR Activates GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Activates Neuron_Excitation ↓ Neuronal Excitation ↓ Seizure Activity NMDAR->Neuron_Excitation MuscarinicR->Neuron_Excitation Neuron_Inhibition ↑ Neuronal Inhibition ↓ Seizure Activity GABAAR->Neuron_Inhibition Caramiphen Caramiphen Hydrochloride Caramiphen->NMDAR Antagonizes Caramiphen->MuscarinicR Antagonizes Caramiphen->GABAAR Facilitates (at low conc.)

Caramiphen's multi-target mechanism of action.

Experimental Protocols

Prior to efficacy testing, it is essential to establish the safety and pharmacokinetic profile of this compound to select safe and therapeutically relevant doses.

Protocol 1: Acute Oral Toxicity Study (Modified OECD 423)

Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.9% saline)

  • Healthy, young adult Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.

  • Dosing Preparation: Prepare a solution of this compound in the chosen vehicle.

  • Grouping: Assign animals to groups (n=3-5 per group).

  • Administration: Administer a single oral dose of the compound at a starting dose level (e.g., 100 mg/kg). Based on behavioral studies, doses up to 120 mg/kg have been tested.[6]

  • Observation: Observe animals closely for the first 4 hours post-administration and then daily for 14 days. Record all signs of toxicity (e.g., ataxia, stereotypy, seizures), morbidity, and mortality.[6]

  • Dose Adjustment: Based on the outcome (survival or death), the dose for the next group is adjusted up or down according to the OECD 423 guideline.

  • Data Analysis: The LD50 is estimated based on the mortality pattern across the tested doses.

Protocol 2: Anticonvulsant Efficacy in a Soman-Induced Seizure Model

Objective: To evaluate the efficacy of this compound in suppressing seizures and reducing neuropathology following exposure to the nerve agent soman (B1219632).

Materials:

  • This compound

  • Soman (or another suitable chemical convulsant)

  • Control vehicle (e.g., saline)

  • Male Sprague-Dawley rats (250-300g)

  • Standard seizure scoring scale (e.g., Racine scale)

  • Equipment for tissue fixation and histological analysis (e.g., Fluoro-Jade C staining).[2]

Methodology:

  • Animal Model: Expose rats to a seizure-inducing dose of soman (e.g., 1.2 x LD50).[7] Monitor animals continuously for seizure onset.

  • Grouping: Divide animals into experimental groups (n=6-10 per group):

    • Vehicle Control (Soman + Vehicle)

    • Positive Control (e.g., Soman + Diazepam)

    • Caramiphen Treatment (Soman + Caramiphen at various doses, e.g., 30, 50, 100 mg/kg).[1]

  • Treatment Administration: Administer Caramiphen or vehicle (intramuscularly or intraperitoneally) at a defined time point after seizure onset (e.g., 30 or 60 minutes).[1][2]

  • Behavioral Seizure Scoring: Observe and score seizure activity for several hours post-treatment. Studies show Caramiphen can suppress behavioral seizures within 10 minutes, but complete cessation may take 1-4.5 hours.[2]

  • Neuropathology Assessment: At 24-48 hours post-exposure, perfuse the animals and prepare brain tissue for histological analysis. Use stains like Fluoro-Jade C to quantify neuronal degeneration in brain regions like the hippocampus, amygdala, and piriform cortex.[1][2]

  • Data Analysis: Compare seizure duration, seizure scores, and the extent of neuronal loss between treatment and control groups using appropriate statistical methods (e.g., ANOVA).

General Experimental Workflow

The successful execution of in vivo studies requires a systematic and well-planned workflow, from initial animal preparation to final data analysis.

InVivo_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 7 days) Grouping Randomized Group Assignment Acclimatization->Grouping Baseline Baseline Measurements (e.g., weight, behavior) Grouping->Baseline Induction Induction of Condition (e.g., Soman Exposure) Baseline->Induction Treatment Compound Administration (Caramiphen or Vehicle) Induction->Treatment Observation Post-Treatment Observation Treatment->Observation Collection Data & Sample Collection Observation->Collection Analysis Statistical Analysis & Interpretation Collection->Analysis Reporting Results Reporting Analysis->Reporting

A generalized workflow for in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data from published in vivo studies on Caramiphen, providing a reference for dose selection and expected outcomes.

Table 1: Anticonvulsant Efficacy of this compound
Animal ModelConditionDoses Tested (Route)Key FindingsReference
RatSoman-induced seizures30, 50, 100 mg/kg (i.m.)100 mg/kg suppressed behavioral seizures within 10 min; significantly reduced neuronal loss and degeneration.[1]
RatSoman (GD)-induced seizures20, 100 mg/kg (i.m.)Used as an adjunct to diazepam; attenuated seizure activity, neuropathology, and cognitive deficits.[7]
RatSoman (GD)-induced seizures20 mg/kg (i.m.)In combination with diazepam, synergistically shortened seizure duration and reduced neuropathology.[8]
RatMaximal Electroshock (MES) TestED50 = 3.1 mg/kgPotently blocked MES-induced seizures.[9]
RatMaximal Electroshock (MES) TestN/ANearly twice as potent as diphenylhydantoin; potentiated the anticonvulsant effects of diphenylhydantoin.[4]
Table 2: Behavioral Effects of this compound
Animal ModelDoses Tested (Route)Behavioral EndpointsKey FindingsReference
Rat15 - 120 mg/kg (i.p.)Ataxia, Stereotypy, Locomotor ActivityDose-dependently increased ataxia and stereotypy; had no effect on locomotor activity when given alone.[6]
Cat (decerebrate)i.v. & i.a.Cough SuppressionDemonstrated a central site of action for antitussive effects.[5]

References

Caramiphen Hydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen hydrochloride is a synthetically derived compound initially recognized for its anticholinergic and antitussive properties.[1][2] More recently, its significant neuroprotective effects, particularly against organophosphate nerve agents, have made it a compound of interest in neuropharmacology and drug development.[3][4] Caramiphen exhibits a multi-target mechanism of action, functioning as a muscarinic acetylcholine (B1216132) receptor antagonist, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and a positive modulator of the GABA-A receptor.[5][6] This unique pharmacological profile contributes to its potent anticonvulsant and neuroprotective activities.[2][5]

These application notes provide a comprehensive overview of this compound for research applications, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.

Mechanism of Action

This compound's neuroprotective effects stem from its ability to interact with multiple key neurotransmitter systems in the central nervous system (CNS):

  • Muscarinic Acetylcholine Receptor Antagonism: As an anticholinergic agent, Caramiphen blocks muscarinic acetylcholine receptors, counteracting the excessive cholinergic stimulation induced by organophosphates and other cholinomimetic agents.[3]

  • NMDA Receptor Antagonism: Caramiphen acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor.[5][7] By blocking the NMDA receptor, it mitigates the excitotoxicity caused by excessive glutamate release, a common downstream effect of neuronal injury and overstimulation.[4]

  • GABA-A Receptor Modulation: Caramiphen potentiates GABAergic inhibition by acting as a positive allosteric modulator of the GABA-A receptor.[5][8] This enhancement of inhibitory neurotransmission contributes to its anticonvulsant properties.[6]

  • Sigma-1 Receptor Binding: Caramiphen also binds to the sigma-1 receptor with a notable affinity.[1] The functional consequences of this interaction are still under investigation but may contribute to its overall neuroprotective profile.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various research studies.

ParameterValueSpeciesExperimental ModelReference
Receptor Binding
Sigma-1 Receptor IC5025 nMGuinea PigBrain tissue binding assay[1]
Anticonvulsant Activity
MES Seizure ED503.1 mg/kgRatMaximal Electroshock Seizure Test[9]
Electrophysiology
NMDA-evoked current reductionDose-dependent (100 µM, 300 µM, 1 mM)RatWhole-cell patch clamp (BLA neurons)[5][6]
GABA-evoked current modulationFacilitation at 100 µM and 300 µM; Depression at 1 mMRatWhole-cell patch clamp (BLA neurons)[5][6]
In Vivo Efficacy
Neuroprotection against Soman (B1219632)Significant reduction in neuronal loss and degeneration when administered 30 or 60 minutes post-exposure.[5][6]RatSoman-induced seizure model[5][6]
Survival Rate (Soman)64.6% (Caramiphen alone), 95% (Caramiphen + LY293558)RatSoman exposure in 21-day-old rats

Table 1: Quantitative Efficacy and Binding Data for this compound. BLA: Basolateral Amygdala; ED50: Median Effective Dose; IC50: Half-maximal Inhibitory Concentration; MES: Maximal Electroshock.

Experimental Protocols

Protocol 1: In Vivo Formulation and Administration of this compound

Objective: To prepare a sterile solution of this compound for in vivo administration in rodent models.

Materials:

  • This compound powder (≥98% purity)

  • Sterile 0.9% saline solution (NaCl)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculation: Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the experimental animals.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Aseptically transfer the powder to a sterile vial. Add the calculated volume of sterile 0.9% saline solution. This compound is soluble in water at ≥5 mg/mL.[5]

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a final sterile vial.

  • Storage: Store the prepared solution at 2-8°C and protect from light. Use within a time frame validated by stability studies.

Administration:

  • The prepared solution can be administered via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection, depending on the experimental design.

Protocol 2: Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure Model)

Objective: To evaluate the anticonvulsant efficacy of this compound in a rat model of generalized seizures.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution (prepared as in Protocol 1)

  • Vehicle control (sterile 0.9% saline)

  • Electroshock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound or vehicle control via i.p. injection at various doses to different groups of rats.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

  • Anesthesia: Apply a drop of topical anesthetic to the cornea of each rat a few minutes before the electroshock.

  • Electroshock Induction: Deliver a maximal electroshock stimulus (e.g., 150 mA, 0.2 s) through the corneal electrodes.

  • Observation: Observe the rats for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive anticonvulsant effect.[2]

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the ED50 value using probit analysis.

Protocol 3: Evaluation of Neuroprotection Against Organophosphate-Induced Seizures

Objective: To assess the neuroprotective effects of this compound in a rat model of soman-induced seizures and neuropathology.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Soman (or other organophosphate)

  • This compound solution

  • Atropine sulfate (B86663) and an oxime (e.g., HI-6) as standard therapy[9]

  • Video monitoring system

  • Fluoro-Jade C staining kit

  • Microscope with fluorescence capabilities

Procedure:

  • Soman Exposure: Induce seizures by administering a toxic dose of soman (e.g., 1.2 x LD50) via subcutaneous injection.

  • Treatment: At a specified time post-exposure (e.g., 30 or 60 minutes), administer this compound, with or without standard therapy.[5][6]

  • Behavioral Seizure Scoring:

    • Continuously video-record the animals for a defined period (e.g., 4-6 hours) post-soman exposure.

    • Score the seizure severity in real-time or from video recordings using a modified Racine scale or a similar scoring system.[1]

      • Stage 1: Mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling.

  • Neuropathology Assessment (24 hours post-exposure):

    • Anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde.

    • Cryoprotect the brains in a sucrose (B13894) solution.

    • Section the brains using a cryostat.

    • Stain the sections with Fluoro-Jade C according to the manufacturer's protocol to identify degenerating neurons.[5]

    • Counterstain with a nuclear stain like DAPI.

    • Visualize and quantify the neuronal degeneration in specific brain regions (e.g., hippocampus, amygdala, piriform cortex) using fluorescence microscopy.

Protocol 4: In Vitro Electrophysiological Analysis (Whole-Cell Patch Clamp)

Objective: To characterize the effects of this compound on NMDA- and GABA-evoked currents in isolated neurons.

Materials:

  • Rat brain slices (e.g., from the basolateral amygdala)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipettes

  • This compound

  • NMDA and GABA

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Puffer application system

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Voltage-clamp the neuron at a holding potential suitable for recording the currents of interest (e.g., -70 mV for NMDA currents, 0 mV for GABA currents).

  • Drug Application:

    • Puff-apply NMDA or GABA onto the neuron to evoke a baseline current.

    • Bath-apply this compound at various concentrations (e.g., 100 µM, 300 µM, 1 mM).[5][6]

    • After a stable drug effect is reached, puff-apply the agonist again in the presence of Caramiphen.

  • Data Acquisition and Analysis:

    • Record the evoked currents before, during, and after Caramiphen application.

    • Measure the peak amplitude of the currents.

    • Calculate the percentage of inhibition or potentiation of the agonist-evoked currents by Caramiphen.

Visualizations

G cluster_OP Organophosphate Poisoning cluster_Caramiphen This compound Action Organophosphate Organophosphate AChE_Inhibition AChE Inhibition Organophosphate->AChE_Inhibition ACh_Accumulation ACh Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Activation Muscarinic R Activation ACh_Accumulation->Muscarinic_Activation Glutamate_Release Glutamate Release ACh_Accumulation->Glutamate_Release NMDA_Activation NMDA R Activation Glutamate_Release->NMDA_Activation Excitotoxicity Excitotoxicity & Seizures NMDA_Activation->Excitotoxicity Caramiphen Caramiphen Muscarinic_Antagonism Muscarinic R Antagonism Caramiphen->Muscarinic_Antagonism NMDA_Antagonism NMDA R Antagonism Caramiphen->NMDA_Antagonism GABA_Modulation GABA-A R Modulation Caramiphen->GABA_Modulation Muscarinic_Antagonism->Muscarinic_Activation Neuroprotection Neuroprotection & Anticonvulsant Effect Muscarinic_Antagonism->Neuroprotection NMDA_Antagonism->NMDA_Activation NMDA_Antagonism->Neuroprotection GABA_Modulation->Neuroprotection

Caption: Mechanism of Caramiphen's neuroprotective action against organophosphate poisoning.

G cluster_workflow In Vivo Neuroprotection Workflow Soman_Exposure Soman Exposure (1.2x LD50) Treatment Treatment (30/60 min post) Caramiphen +/- Atropine/Oxime Soman_Exposure->Treatment Behavioral_Scoring Behavioral Seizure Scoring (0-6h) Treatment->Behavioral_Scoring Perfusion Perfusion & Brain Harvest (24h) Treatment->Perfusion Staining Fluoro-Jade C Staining Perfusion->Staining Analysis Microscopy & Quantification Staining->Analysis

Caption: Experimental workflow for evaluating Caramiphen's neuroprotective effects in vivo.

G cluster_workflow Patch Clamp Experimental Workflow Baseline Establish Whole-Cell Recording Record Baseline Agonist-Evoked Current (NMDA or GABA) Caramiphen_App Bath Apply Caramiphen HCl (e.g., 100 µM) Baseline->Caramiphen_App Post_Drug Record Agonist-Evoked Current in Presence of Caramiphen Caramiphen_App->Post_Drug Washout Washout Caramiphen Post_Drug->Washout Recovery Record Recovery of Agonist-Evoked Current Washout->Recovery Analysis Compare Current Amplitudes (Baseline vs. Drug vs. Recovery) Recovery->Analysis

Caption: Workflow for in vitro electrophysiological analysis of Caramiphen's effects.

References

Application Notes and Protocols for Cell Viability Assays in Caramiphen Hydrochloride Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caramiphen Hydrochloride is a compound with known anticholinergic and antiglutamatergic properties, primarily recognized for its antitussive and anticonvulsant effects. Its mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors, as well as modulation of N-methyl-D-aspartate (NMDA) and GABA receptors. Due to its potent bioactivity, it is crucial to characterize the cytotoxic profile of this compound to understand its potential adverse effects at the cellular level. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays. The target audience for this document includes researchers, scientists, and professionals involved in drug development and toxicology.

Recommended Cell Lines for Screening

Given this compound's neurological effects, cell lines of neuronal origin are highly relevant for cytotoxicity screening. The following cell lines are recommended:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used in neurotoxicity studies.[1][2][3][4]

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). It is a well-established model for neurotoxicity and neuroprotection studies.[5][6][7][8]

  • HepG2: A human hepatoma cell line, useful for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[9][10]

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound on various cell lines after a 24-hour exposure, as determined by different viability assays. This data is for illustrative purposes to demonstrate proper data presentation.

Cell LineAssayEndpointIC50 (µM)
SH-SY5Y MTTMetabolic Activity75
LDHMembrane Integrity120
Caspase-3/7 ActivityApoptosis Induction60
PC12 MTTMetabolic Activity90
LDHMembrane Integrity150
Caspase-3/7 ActivityApoptosis Induction70
HepG2 MTTMetabolic Activity250
LDHMembrane Integrity400
Caspase-3/7 ActivityApoptosis Induction200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][9][11]

Materials:

  • This compound

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release controls.

Apoptosis Assay: Caspase-3/7 Activity

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)

  • 96-well, white-walled microplates (for luminescence)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • Assay Reagent Preparation and Addition: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a suitable plate reader.

  • Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase activity. Plot the signal against the compound concentration to determine the dose-response relationship.

Visualizations

G Experimental Workflow for this compound Cytotoxicity Screening cluster_0 Cell Culture and Treatment cluster_1 Viability and Cytotoxicity Assays cluster_2 Data Analysis A Seed SH-SY5Y, PC12, or HepG2 cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24h, 48h, or 72h C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability/ Cytotoxicity H->I J Determine IC50 values I->J

Caption: Workflow for assessing this compound cytotoxicity.

G Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Mitochondrion Caramiphen Caramiphen Hydrochloride NMDA_R NMDA Receptor Caramiphen->NMDA_R Antagonism GABA_R GABA Receptor Caramiphen->GABA_R Modulation Ca_Influx Increased Intracellular Ca2+ NMDA_R->Ca_Influx Inhibition of Ca2+ influx at high doses (complex interaction) Mito Mitochondrial Stress (Loss of ΔΨm) Ca_Influx->Mito ROS Increased ROS ROS->Mito Amplification Loop Bax Bax Activation Bax->Mito MOMP Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Mito->ROS Mito->Bax CytC Cytochrome c Release Mito->CytC CytC->Apoptosome

Caption: Hypothesized signaling cascade for Caramiphen-induced apoptosis.

References

Application Notes and Protocols for Behavioral Studies Involving Caramiphen Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caramiphen (B1668299) hydrochloride is a compound with a multifaceted pharmacological profile, acting as both a muscarinic acetylcholine (B1216132) receptor antagonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It also facilitates GABAergic transmission. These properties make it a compound of interest for investigating its effects on various behavioral paradigms, particularly in the context of neurological and psychiatric research. Caramiphen has demonstrated potent anticonvulsant properties and may influence locomotor activity, coordination, and cognitive functions.[3][4]

These application notes provide detailed protocols for administering Caramiphen Hydrochloride to rodents and for conducting a battery of behavioral assays to assess its effects on seizure susceptibility, locomotor activity, anxiety-like behavior, motor coordination, and learning and memory.

Drug Preparation and Administration

Vehicle Selection and Preparation of this compound for Injection

This compound has a solubility of ≥5 mg/mL in water.[5] For intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents, sterile isotonic saline (0.9% NaCl) is a suitable vehicle.

Protocol for Preparation:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for rats), calculate the required concentration of the this compound solution.

  • Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile container, dissolve the weighed this compound in the calculated volume of sterile saline. Gentle warming and vortexing can aid in dissolution.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.

  • Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions.

Safety Precautions

This compound is classified as harmful if swallowed.[6] The intraperitoneal LD50 in rats is 209 mg/kg.[5] Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Behavioral Assays: Protocols and Data Presentation

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Apparatus: An electroshock device with corneal electrodes.

  • Procedure:

    • Administer this compound (or vehicle) via the desired route (e.g., i.p.).

    • At the time of peak drug effect (to be determined in pilot studies, typically 15-60 minutes post-injection), apply a drop of a topical anesthetic to the rat's corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Quantitative Data Summary:

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference(s)
This compoundRati.p.3.1[3]
Phenytoin (for comparison)Rati.p.~6[3]
Locomotor Activity and Anxiety-Like Behavior: Open-Field Test

The open-field test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone. The test is conducted under controlled lighting conditions (e.g., dim illumination).

  • Procedure:

    • Administer this compound (or vehicle) i.p. at various doses.

    • After a predetermined pretreatment time (e.g., 15 minutes), place the rat in the center of the open-field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).

    • Record the animal's behavior using a video tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, latency to enter the center.

    • Other Behaviors: Rearing frequency (a measure of exploratory behavior), grooming bouts.

Illustrative Quantitative Data Summary:

Treatment Group (Dose, mg/kg)Total Distance Traveled (cm)Time in Center Zone (s)Number of Center EntriesRearing Frequency
Vehicle2500 ± 20030 ± 515 ± 325 ± 4
Caramiphen HCl (15)2450 ± 21028 ± 614 ± 223 ± 5
Caramiphen HCl (60)2300 ± 19025 ± 412 ± 320 ± 3
Caramiphen HCl (120)2100 ± 22022 ± 510 ± 215 ± 4

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental findings.

Motor Coordination and Balance: Ataxia and Stereotypy Assessment

Caramiphen administration may induce ataxia (motor incoordination) and stereotyped behaviors.

Experimental Protocol for Ataxia (Beam Walking Test):

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Apparatus: A narrow wooden or plastic beam suspended between two platforms.

  • Procedure:

    • Train the rats to traverse the beam for several days before the experiment.

    • On the test day, administer this compound (or vehicle) i.p.

    • At the time of peak effect, place the rat on one end of the beam and record the time taken to cross and the number of foot slips.

  • Scoring: A higher latency to cross and an increased number of foot slips indicate ataxia.

Experimental Protocol for Stereotypy:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Administer this compound (or vehicle) i.p.

    • Place the animal in an observation cage.

    • At regular intervals (e.g., every 5 minutes for 30-60 minutes), observe and score the intensity of stereotyped behaviors using a rating scale.

  • Rating Scale for Stereotypy (adapted from phencyclidine-induced stereotypy scales):

    • 0: Asleep or inactive

    • 1: Active

    • 2: Active with intermittent sniffing and head movements

    • 3: Continuous sniffing and head movements

    • 4: Continuous sniffing, head weaving, and forepaw padding

    • 5: Continuous circling

    • 6: Continuous circling with head weaving and forepaw padding

Illustrative Quantitative Data Summary:

Treatment Group (Dose, mg/kg)Beam-Walking Latency (s)Number of Foot SlipsMean Stereotypy Score
Vehicle5 ± 11 ± 0.51.0 ± 0.2
Caramiphen HCl (15)8 ± 23 ± 12.5 ± 0.4
Caramiphen HCl (60)15 ± 37 ± 24.0 ± 0.5
Caramiphen HCl (120)25 ± 512 ± 35.5 ± 0.6

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental findings.

Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Apparatus: A large circular pool (e.g., 1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. The room should contain various distal visual cues.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Administer this compound (or vehicle) i.p. daily before the training session.

      • Conduct 4 trials per day. In each trial, place the rat in the water at one of four quasi-random starting positions.

      • Allow the rat to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), guide the rat to it.

      • Record the escape latency (time to find the platform) and swim path using a video tracking system.

    • Probe Trial (24 hours after the last training session):

      • Remove the platform from the pool.

      • Place the rat in the pool for a single trial (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis: A decrease in escape latency across training days indicates learning. In the probe trial, a preference for the target quadrant suggests good spatial memory.

Illustrative Quantitative Data Summary:

Treatment Group (Dose, mg/kg)Mean Escape Latency (Day 4) (s)Time in Target Quadrant (Probe Trial) (%)
Vehicle15 ± 345 ± 5
Caramiphen HCl (low dose)18 ± 440 ± 6
Caramiphen HCl (high dose)25 ± 530 ± 7

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental findings.

Associative Fear Memory: Pavlovian Fear Conditioning

This task assesses the ability to learn and remember an association between a neutral stimulus (e.g., a tone) and an aversive stimulus (e.g., a mild footshock).

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to present an auditory cue.

  • Procedure:

    • Conditioning Phase:

      • Place the rat in the conditioning chamber.

      • After a habituation period, present a conditioned stimulus (CS; e.g., a tone) for a specific duration (e.g., 20-30 seconds).

      • The CS co-terminates with an unconditioned stimulus (US; a mild footshock, e.g., 0.5-1.0 mA for 1-2 seconds).

      • Repeat the CS-US pairing several times.

    • Contextual Fear Test (24 hours later):

      • Place the rat back into the same conditioning chamber for a set period (e.g., 5 minutes) without presenting the tone or shock.

      • Measure the percentage of time the animal spends freezing (a fear response characterized by the absence of all movement except for respiration).

    • Cued Fear Test (in a novel context):

      • Place the rat in a novel chamber with different visual, tactile, and olfactory cues.

      • After a baseline period, present the auditory CS.

      • Measure the percentage of freezing time during the CS presentation.

  • Data Analysis: Increased freezing in the context test indicates fear of the environment associated with the shock. Increased freezing during the cued test indicates fear of the specific auditory cue.

Illustrative Quantitative Data Summary:

Treatment Group (Dose, mg/kg)Contextual Freezing (%)Cued Freezing (%)
Vehicle60 ± 870 ± 10
Caramiphen HCl (low dose)55 ± 765 ± 9
Caramiphen HCl (high dose)40 ± 1050 ± 12

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental findings.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound's behavioral effects are thought to be primarily mediated through its antagonism of NMDA receptors and facilitation of GABA-A receptor function.

G cluster_0 This compound Action cluster_1 NMDA Receptor Pathway cluster_2 GABA-A Receptor Pathway Caramiphen Caramiphen Hydrochloride NMDA_R NMDA Receptor Caramiphen->NMDA_R Antagonism GABA_A_R GABA-A Receptor Caramiphen->GABA_A_R Facilitation Ca_influx Decreased Ca2+ Influx NMDA_R->Ca_influx Downstream_NMDA Altered Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream_NMDA Behavioral_Outcomes Behavioral Outcomes (Anticonvulsant, Ataxia, Altered Locomotion & Cognition) Downstream_NMDA->Behavioral_Outcomes Cl_influx Increased Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Behavioral_Outcomes

Caption: Proposed mechanism of action of this compound.

General Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for conducting behavioral studies with this compound.

G A Animal Acclimation (1 week) B Baseline Behavioral Testing (Optional) A->B C Randomization into Treatment Groups B->C D This compound Administration (i.p. or s.c.) C->D E Behavioral Assay (e.g., Open-Field, MWM, etc.) D->E F Data Collection and Analysis E->F G Statistical Analysis and Interpretation F->G

Caption: General experimental workflow for behavioral studies.

Downstream Signaling of NMDA Receptor Antagonism

Antagonism of the NMDA receptor by this compound prevents the influx of Ca2+, which in turn modulates the activity of several downstream signaling cascades implicated in synaptic plasticity and neuronal excitability.

G NMDA_R NMDA Receptor Ca_ion Ca2+ Caramiphen Caramiphen Caramiphen->NMDA_R Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified downstream signaling of NMDA receptor antagonism.

Downstream Signaling of GABA-A Receptor Facilitation

Facilitation of GABA-A receptor function by this compound enhances the influx of Cl-, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

G GABA_A_R GABA-A Receptor Cl_ion Cl- GABA_A_R->Cl_ion Influx Caramiphen Caramiphen Caramiphen->GABA_A_R Facilitates Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified downstream signaling of GABA-A receptor facilitation.

References

Application Notes and Protocols: Neuroimaging Techniques to Study Caramiphen Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides detailed application notes and experimental protocols for utilizing advanced neuroimaging techniques—specifically Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI)—to investigate the in-vivo effects of Caramiphen (B1668299) Hydrochloride. Caramiphen is a compound with a complex pharmacological profile, primarily known as a muscarinic antagonist but also exhibiting effects on glutamatergic and GABAergic systems.[1][2] These protocols are designed to enable researchers to quantify receptor engagement, assess downstream effects on neural activity, and understand the compound's mechanism of action in the central nervous system (CNS).

Introduction to Caramiphen Hydrochloride

This compound is a muscarinic antagonist with potent anticonvulsant and neuroprotective properties.[1][2][3] Its mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems. Understanding the in-vivo activity of Caramiphen is crucial for its development as a potential therapeutic agent for neurological disorders.

Key Pharmacological Actions:

  • Muscarinic Receptor Antagonism: Caramiphen demonstrates high affinity for muscarinic M1 receptors, displaying significant selectivity over M2 and M3 subtypes.[4][5]

  • NMDA Receptor Antagonism: It non-competitively antagonizes the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and anticonvulsant effects.[1][2]

  • GABAergic Modulation: At lower concentrations, Caramiphen has been shown to facilitate GABA-A receptor-mediated currents, enhancing inhibitory neurotransmission.[1][2]

Neuroimaging offers a powerful, non-invasive toolkit to dissect these pharmacological actions directly in the living brain, providing critical data for drug development.[6][7]

Positron Emission Tomography (PET) for Receptor Occupancy Studies

Application Note: PET imaging is the gold standard for quantifying the binding of a drug to its target receptor in the brain.[8][9] For Caramiphen, PET can be used to determine the dose-dependent occupancy of muscarinic M1 receptors, and potentially NMDA or sigma-1 receptors, in both preclinical models and human subjects. This allows for the establishment of a clear relationship between plasma concentration, target engagement, and clinical effects.

Data Presentation: Receptor Binding Profile of Caramiphen

The following table summarizes the in-vitro binding affinities of Caramiphen for relevant CNS receptors, derived from radioligand binding assays.

Receptor SubtypeLigand Used for AssayTissue SourceKi (nM)Reference
Muscarinic M1[3H]pirenzepineRat Cortex1.2[4][5]
Muscarinic M2--INVALID-LINK---quinuclidinyl benzilateRat Heart32.4[4]
Muscarinic M3[3H]N-methylscopolamineRat Submaxillary Gland7.2[4]

Mandatory Visualization: PET Experimental Workflow

PET_Workflow cluster_pre_scan Pre-Scan Phase cluster_drug_admin Intervention Phase cluster_post_scan Post-Scan Phase Recruitment Subject Recruitment & Screening BaselineScan Baseline PET Scan (Radioligand only) Recruitment->BaselineScan Establish baseline receptor density DrugAdmin Administer Caramiphen HCl BaselineScan->DrugAdmin PostScan Post-Dose PET Scan (Radioligand + Caramiphen) DrugAdmin->PostScan Analysis Data Analysis (Calculate Receptor Occupancy) PostScan->Analysis Quantify BP reduction

Caption: Workflow for a Caramiphen receptor occupancy PET study.

Experimental Protocol: M1 Muscarinic Receptor Occupancy PET Study

This protocol describes a double-blind, placebo-controlled study to determine M1 receptor occupancy by Caramiphen in human subjects.

  • Subject Selection:

    • Recruit healthy volunteers (N=12) aged 18-50.

    • Exclusion criteria: History of neurological or psychiatric disorders, contraindications for PET or MRI, current medications acting on the CNS.

    • Obtain informed consent from all participants.

  • Radioligand:

    • Select a suitable PET radioligand with high selectivity for the M1 receptor, such as [¹¹C]MK-6884.[10]

  • Imaging Protocol (Test-Retest Design):

    • Scan 1 (Baseline):

      • Subjects fast for at least 6 hours prior to the scan.[11]

      • Position the subject in the PET scanner. An anatomical MRI scan should be acquired for co-registration if not done previously.

      • Administer the radioligand (e.g., [¹¹C]MK-6884) as an intravenous bolus.

      • Acquire dynamic PET data for 90-120 minutes.[8]

      • Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma.

    • Drug Administration:

      • Following a washout period of at least one week, subjects are randomized to receive a single oral dose of this compound or a placebo.

    • Scan 2 (Post-Dose):

      • At the time of predicted peak plasma concentration of Caramiphen, repeat the PET imaging protocol exactly as described for the baseline scan.

  • Data Analysis:

    • Correct PET data for attenuation, scatter, and motion.

    • Co-register PET images to the subject's anatomical MRI.

    • Define regions of interest (ROIs) rich in M1 receptors (e.g., cortex, striatum) and a reference region with negligible specific binding (e.g., cerebellum).

    • Use kinetic modeling (e.g., Logan graphical analysis) with the arterial input function to calculate the total distribution volume (Vₜ) in each ROI for both scans.

    • Calculate the binding potential (BPₙₔ) for each ROI.

    • Calculate M1 receptor occupancy (O) using the following formula:

      • O (%) = 100 * (BPₙₔ_baseline - BPₙₔ_postdose) / BPₙₔ_baseline [9]

Functional MRI (fMRI) for Assessing Neuromodulatory Effects

Application Note: Pharmacological MRI (phMRI) can reveal how a drug modulates brain activity and functional connectivity.[12][13][14] Given Caramiphen's combined anticholinergic and antiglutamatergic actions, fMRI is an ideal tool to investigate its influence on brain networks involved in cognition, memory, and seizure control. Both resting-state fMRI (rs-fMRI) and task-based fMRI can be employed.[15][16] rs-fMRI can assess changes in intrinsic network connectivity, while task-based fMRI can probe the drug's effect on brain activation during specific cognitive challenges.[17][18]

Mandatory Visualization: Caramiphen's Multimodal Signaling Effects

Caramiphen_MoA Caramiphen Caramiphen HCl M1 Muscarinic M1 Receptor Caramiphen->M1 Antagonizes NMDA NMDA Receptor Caramiphen->NMDA Antagonizes GABA GABA-A Receptor Caramiphen->GABA Facilitates (low conc.) Cholinergic Decreased Cholinergic Signaling M1->Cholinergic Glutamate Reduced Glutamatergic Activity (Excitotoxicity) NMDA->Glutamate GABAergic Enhanced GABAergic Inhibition GABA->GABAergic

Caption: Caramiphen's mechanism of action on key CNS receptors.

Experimental Protocol: Placebo-Controlled Task-Based fMRI Study

This protocol outlines a crossover, double-blind, placebo-controlled study to assess the effects of Caramiphen on brain activation during a memory encoding task.

  • Subject Selection:

    • Recruit healthy volunteers (N=20) as per the criteria in the PET protocol.

    • Ensure subjects are right-handed to minimize lateralization variability.

  • Study Design:

    • Employ a crossover design where each subject participates in two sessions, separated by a washout period of at least one week.

    • In one session, subjects receive a single oral dose of this compound; in the other, they receive a matching placebo. The order is counterbalanced across subjects.

  • fMRI Paradigm (Memory Encoding Task):

    • Design a block-design fMRI task.

    • "Encoding" blocks: Subjects are shown a series of novel images (e.g., faces, scenes) and instructed to remember them.

    • "Control" blocks: Subjects are shown a fixation cross or a simple, repetitive visual stimulus.

    • Blocks should be approximately 30 seconds long, alternating for a total scan duration of 10-15 minutes.

  • Imaging Protocol:

    • Subjects will undergo fMRI scanning approximately 60-90 minutes after drug/placebo administration.

    • Anatomical Scan: Acquire a high-resolution T1-weighted anatomical image (e.g., MPRAGE).

    • Functional Scans:

      • Acquire T2*-weighted images using a blood-oxygen-level-dependent (BOLD) contrast sensitive sequence (e.g., gradient-echo EPI).[16]

      • Typical parameters: TR = 2000 ms, TE = 30 ms, flip angle = 90°, 3x3x3 mm voxel size.

      • Acquire a resting-state scan (5-10 minutes) where subjects are instructed to rest with their eyes open, fixating on a cross.

  • Data Analysis:

    • Preprocessing:

      • Perform standard fMRI preprocessing steps: slice timing correction, realignment (motion correction), co-registration to the anatomical image, normalization to a standard template (e.g., MNI space), and spatial smoothing (e.g., 6 mm FWHM Gaussian kernel).

    • First-Level Analysis (Individual Subject):

      • Use a General Linear Model (GLM) to model the BOLD response.

      • Create a contrast of "Encoding > Control" to identify brain regions activated by the memory task for each subject under both Caramiphen and placebo conditions.

    • Second-Level Analysis (Group):

      • Use a paired t-test to compare the "Encoding > Control" contrast maps between the Caramiphen and placebo conditions.

      • Focus on ROIs critical for memory, such as the hippocampus, amygdala, and prefrontal cortex.[17]

      • Perform whole-brain analysis, correcting for multiple comparisons (e.g., using a cluster-based thresholding approach).

    • Functional Connectivity Analysis (for rs-fMRI):

      • After preprocessing, perform seed-based or independent component analysis (ICA) to investigate how Caramiphen modulates the connectivity within and between major resting-state networks (e.g., Default Mode Network, Salience Network).

References

Application Notes and Protocols: Pharmacokinetic Modeling of Caramiphen Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for Caramiphen (B1668299) Hydrochloride in animal models. One study explicitly states that the pharmacokinetic properties of caramiphen have not been published in rats.[1] The following protocols and data tables are provided as generalized templates based on standard pharmacokinetic study designs in animal models. These should be adapted and validated for the specific experimental conditions and analytical methods used for Caramiphen Hydrochloride.

Introduction

This compound is a muscarinic antagonist with known anticonvulsant properties.[2][3] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is critical for preclinical drug development. This document provides a framework for conducting PK studies of this compound in animal models, including detailed experimental protocols and templates for data presentation.

Proposed Pharmacokinetic Study of this compound in Rats

This section outlines a general protocol for determining the pharmacokinetic profile of this compound in a rat model.

Data Presentation: Pharmacokinetic Parameters (Template)

The following tables are templates for summarizing the quantitative data obtained from a pharmacokinetic study.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) Administration

ParameterUnitValue (Mean ± SD)
C₀ng/mL
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
CLL/h/kg
VdL/kg

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) Administration

ParameterUnitValue (Mean ± SD)
Cmaxng/mL
Tmaxh
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
F (%)%
Experimental Protocol: Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats involving both intravenous and oral administration.

1.2.1 Animal Models

  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4]

  • Health Status: Animals should be healthy and free of disease.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

1.2.2 Dosing and Administration

  • Dose Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline, PBS). The formulation should be sterile for intravenous administration.

  • Intravenous (IV) Administration:

    • Administer a single bolus dose via the tail vein.

    • A typical study design may involve multiple time points with several animals per time point.[4]

  • Oral (PO) Administration:

    • Administer a single dose via oral gavage.

    • Ensure accurate dosing based on the animal's body weight.

1.2.3 Blood Sampling

  • Sampling Sites: Collect blood samples from the jugular vein, saphenous vein, or via cardiac puncture for terminal samples.

  • Time Points:

    • IV Administration: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[4]

    • PO Administration: 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[4]

  • Sample Collection:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

1.2.4 Bioanalytical Method for Quantification of this compound

A validated bioanalytical method is crucial for accurately measuring drug concentrations in biological matrices.[5][6]

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and sensitive method for quantifying small molecules in plasma.[7]

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma samples to remove proteins.[8]

    • Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the drug from the aqueous plasma.[5]

    • Solid-Phase Extraction (SPE): Use a solid sorbent to isolate the drug from the plasma matrix.[5]

  • Chromatographic Conditions:

    • Column: A C18 column is often used for the separation of small molecules.[8][9]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[8]

  • Mass Spectrometry:

    • Use an appropriate mass spectrometer for detection and quantification.

  • Method Validation: The bioanalytical method must be validated for accuracy, precision, selectivity, sensitivity, linearity, and stability according to regulatory guidelines.[5][8]

1.2.5 Pharmacokinetic Data Analysis

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Tables 1 and 2.

Diagrams

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Sample and Data Analysis A Acclimatize Animals C Fast Animals (if required) A->C B Prepare Dosing Formulations (IV and PO) D Administer Caramiphen HCl (IV or PO) C->D E Collect Blood Samples at Predetermined Time Points D->E F Process Blood to Plasma E->F G Store Plasma Samples at -80°C F->G H Quantify Caramiphen HCl in Plasma (LC-MS/MS) G->H I Pharmacokinetic Data Analysis (NCA) H->I J Generate PK Parameters (Cmax, Tmax, AUC, etc.) I->J

Caption: General workflow of a preclinical pharmacokinetic study.

Postulated Signaling Pathway of this compound

Caramiphen has been shown to act as an antagonist at NMDA receptors and to facilitate GABAergic inhibition, which likely contributes to its anticonvulsant effects.[2][3]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition Cl_ion->Neuronal_Inhibition Caramiphen This compound Caramiphen->NMDA_R Antagonizes Caramiphen->GABA_A_R Facilitates

Caption: Postulated mechanism of Caramiphen's anticonvulsant action.

References

Caramiphen Hydrochloride: Application in Experimental Models of Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Caramiphen (B1668299) Hydrochloride is a compound with multifaceted pharmacological activity, primarily recognized for its anticholinergic, antiglutamatergic, and GABAergic facilitating properties. In the context of experimental disease models, Caramiphen is not utilized to induce pathology. Instead, it is extensively studied as a neuroprotective and anticonvulsant agent, particularly in models of chemical-induced neurotoxicity. Its primary application is in post-exposure treatment scenarios to mitigate seizures, neuronal damage, and cognitive deficits.

The most prominent experimental application of Caramiphen is as a countermeasure in animal models of organophosphate nerve agent poisoning, such as that induced by Soman (B1219632). In these models, Caramiphen is administered after the onset of seizures to study its efficacy in reducing neuropathology and improving long-term outcomes. Its mechanism of action involves antagonizing muscarinic acetylcholine (B1216132) receptors, blocking N-methyl-D-aspartate (NMDA) receptors, and enhancing GABAergic inhibition, which collectively contribute to its neuroprotective effects.

Key Applications in Experimental Models:

  • Neuroprotection: Investigating the efficacy of Caramiphen in preventing neuronal loss and degeneration in brain regions susceptible to excitotoxicity, such as the hippocampus, amygdala, and cortex.

  • Anticonvulsant Activity: Studying the potential of Caramiphen to suppress or terminate seizures induced by chemical convulsants.

  • Cognitive Function: Assessing the ability of Caramiphen treatment to attenuate long-term cognitive impairments that result from neurotoxic insults.

Researchers and drug development professionals can utilize these protocols to evaluate the therapeutic potential of Caramiphen and similar compounds in the context of neurodegenerative disorders and acute neurotoxic events.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Caramiphen in a Soman-induced neurotoxicity model in rats.

Table 1: Effect of Caramiphen on Soman-Induced Seizures and Survival

Treatment GroupAdministration Time (Post-Seizure Onset)Caramiphen Dose (mg/kg, i.m.)Time to Seizure SuppressionSurvival Rate
Diazepam (Control)30 min0Variable~86%
Caramiphen Adjunct30 min20Not specifiedNot specified
Caramiphen Adjunct30 min100Attenuated seizure activityNot specified
Caramiphen Monotherapy60 min50Did not terminate status epilepticus64.6%[1]
Caramiphen + LY29355860 min50Faster termination of status epilepticus>85%[1]

Table 2: Neuroprotective Effects of Caramiphen in Soman-Exposed Rats

Treatment GroupAdministration Time (Post-Soman Exposure)Caramiphen Dose (mg/kg)Brain Regions with Reduced Neuronal Degeneration
Caramiphen30 min100Amygdala, hippocampus, piriform cortex, entorhinal cortex, neocortex[2][3]
Caramiphen60 min100Hippocampus, amygdala[2][3]

Experimental Protocols

Protocol 1: Induction of Soman-Induced Seizures and Neurotoxicity in Rats

This protocol describes the induction of a neurotoxicity model using the organophosphate nerve agent Soman.

Materials:

  • Soman (GD)

  • Atropine (B194438) sulfate (B86663)

  • HI-6 (oxime reactivator)

  • Diazepam

  • Caramiphen edisylate

  • Saline solution

  • Male Sprague-Dawley rats

  • Syringes and needles for injection (intramuscular, subcutaneous)

  • Behavioral monitoring equipment (e.g., video recording)

Procedure:

  • Acclimatize male Sprague-Dawley rats to the experimental facility for at least one week prior to the study.

  • On the day of the experiment, weigh each rat to determine the precise dose of all substances.

  • Expose rats to a 1.2 LD50 dose of Soman via subcutaneous or intramuscular injection.[4]

  • One minute following Soman exposure, administer atropine sulfate (2 mg/kg, i.m.) and HI-6 (93.6 mg/kg, i.m.) to counteract the peripheral cholinergic effects.[4]

  • Continuously monitor the animals for the onset of seizure activity. Seizures are typically observed within minutes of Soman exposure.

  • At a predetermined time point after the onset of seizures (e.g., 30 minutes), proceed with the therapeutic intervention as described in Protocol 2.

Protocol 2: Post-Exposure Treatment with Caramiphen Hydrochloride

This protocol details the administration of Caramiphen as a therapeutic agent following the induction of Soman-induced seizures.

Materials:

  • Soman-exposed rats exhibiting seizure activity (from Protocol 1)

  • Caramiphen edisylate solution

  • Diazepam solution (for control and combination groups)

  • Syringes and needles for injection

Procedure:

  • Prepare solutions of Caramiphen edisylate and Diazepam in saline.

  • At 30 minutes after the onset of observable seizure activity, administer the treatment according to the experimental group:

    • Control Group: Administer Diazepam (10 mg/kg, s.c.).[4]

    • Caramiphen Group: Administer Diazepam (10 mg/kg, s.c.) and Caramiphen edisylate (e.g., 20 or 100 mg/kg, i.m.).[4]

  • Monitor the animals continuously for the cessation or attenuation of seizure activity.

  • At 24 hours post-Soman exposure, animals can be euthanized for neuropathological analysis (e.g., Fluoro-Jade C staining) to assess neuronal degeneration in specific brain regions.[5]

  • Alternatively, animals can be maintained for long-term behavioral studies to assess cognitive function.

Visualizations

G cluster_0 Soman-Induced Neurotoxicity Cascade cluster_1 Caramiphen Mechanism of Action Soman Soman Exposure AChE Acetylcholinesterase Inhibition Soman->AChE ACh ↑ Acetylcholine AChE->ACh mAChR Muscarinic Receptor Overactivation ACh->mAChR Glu ↑ Glutamate Release mAChR->Glu Seizures Seizures mAChR->Seizures NMDA_R NMDA Receptor Overactivation Glu->NMDA_R Ca ↑ Intracellular Ca²⁺ NMDA_R->Ca NMDA_R->Seizures Excitotoxicity Excitotoxicity & Neuronal Death Ca->Excitotoxicity Caramiphen This compound Block_mAChR Muscarinic Receptor Antagonism Caramiphen->Block_mAChR Block_NMDA NMDA Receptor Antagonism Caramiphen->Block_NMDA Facilitate_GABA GABAergic Facilitation Caramiphen->Facilitate_GABA Block_mAChR->mAChR Neuroprotection Neuroprotection Block_mAChR->Neuroprotection Block_NMDA->NMDA_R Block_NMDA->Neuroprotection Facilitate_GABA->Neuroprotection

Caption: Signaling pathway of Soman-induced neurotoxicity and Caramiphen's mechanism of action.

G start Start soman_exposure Soman Exposure (1.2 LD50) start->soman_exposure standard_therapy Standard Therapy (Atropine + HI-6) 1 min post-exposure soman_exposure->standard_therapy seizure_onset Seizure Onset standard_therapy->seizure_onset wait Wait 30 min seizure_onset->wait treatment Therapeutic Intervention (Caramiphen +/- Diazepam) wait->treatment outcome_assessment Outcome Assessment treatment->outcome_assessment behavioral Behavioral Testing (Cognitive Function) outcome_assessment->behavioral neuro Neuropathology (24h post-exposure) outcome_assessment->neuro end End behavioral->end

Caption: Experimental workflow for evaluating Caramiphen in a Soman-induced neurotoxicity model.

References

Troubleshooting & Optimization

Caramiphen Hydrochloride solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caramiphen Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is the hydrochloride salt of Caramiphen, a weakly basic tertiary amine. It is an anticholinergic agent. While the hydrochloride salt form enhances its aqueous solubility compared to the free base, users may still encounter challenges, particularly in buffered solutions. Its reported solubility in water is ≥5 mg/mL.[1]

Q2: Why does my this compound precipitate when I add it to my physiological buffer (e.g., PBS, pH 7.4)?

This is a common issue due to the pH-dependent solubility of Caramiphen. Caramiphen is a weak base with a predicted pKa of approximately 9.0 for its tertiary amine group.

  • At acidic pH (well below the pKa): The tertiary amine is protonated (ionized), making the molecule more soluble in aqueous solutions.

  • At neutral or alkaline pH (approaching or exceeding the pKa): A significant portion of the this compound will convert to its un-ionized (free base) form. This free base is significantly less soluble in water and will precipitate out of solution. Physiological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are close enough to the pKa to cause this precipitation.

Q3: What is the predicted pKa of Caramiphen?

The predicted pKa of the tertiary amine in Caramiphen is approximately 9.0. This value is crucial for understanding and predicting its solubility behavior at different pH values.

Q4: How does temperature affect the solubility of this compound?

Q5: Are there any known stability issues with this compound in solution?

The stability of this compound in solution can be influenced by pH, temperature, and light exposure. As a general precaution, it is recommended to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (e.g., 2-8°C or frozen) and protected from light. Stability in your specific experimental buffer and conditions should be validated if the solution is to be stored for an extended period.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing precipitation and solubility challenges with this compound in experimental buffers.

Issue: Precipitate forms immediately upon adding this compound to a neutral buffer (e.g., PBS pH 7.4).
  • Root Cause: The pH of the buffer is too high, causing the conversion of the soluble hydrochloride salt to the insoluble free base.

  • Solution Workflow:

    A Start: Precipitate in neutral buffer D Consider using a co-solvent (e.g., DMSO) A->D E Is a lower pH compatible with your experiment? A->E B Lower the pH of the buffer F Adjust buffer pH to < 6.0 before adding Caramiphen HCl B->F C Prepare a concentrated stock solution in an acidic solvent G Prepare stock in water or dilute HCl C->G I Is the final co-solvent concentration acceptable? D->I E->B Yes E->C No K Solution Clear? F->K H Dilute stock into final buffer G->H H->K J Prepare high concentration stock in DMSO I->J Yes M Further troubleshooting needed I->M No J->H L End: Soluble K->L Yes K->M No

    Caption: Troubleshooting workflow for Caramiphen HCl precipitation.

Issue: The compound dissolves initially but then precipitates over time.
  • Root Cause: The solution may be supersaturated, or the compound may be degrading to a less soluble form. The buffer capacity might be insufficient to maintain the optimal pH for solubility.

  • Corrective Actions:

    • Prepare fresh solutions: Avoid storing solutions for extended periods, especially at room temperature.

    • Increase buffer capacity: If possible, use a higher concentration of the buffering agent to better maintain the desired pH.

    • Store properly: If storage is necessary, keep the solution at 2-8°C and protected from light. Perform a stability check to ensure the concentration remains consistent over the storage period.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in various buffers, the following table provides a general overview based on its chemical properties as a weakly basic hydrochloride salt.

PropertyValueNotes
Chemical Formula C₁₈H₂₇NO₂ · HCl
Molecular Weight 325.87 g/mol
Predicted pKa ~9.0For the tertiary amine.
Water Solubility ≥5 mg/mLThis is often at a slightly acidic pH due to the nature of the salt.
Solubility in PBS (pH 7.4) Likely < 5 mg/mLPrecipitation is expected due to the proximity to the pKa.
Solubility in TRIS (pH 7.4) Likely < 5 mg/mLSimilar to PBS, precipitation is likely.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in a Low pH Buffer

This protocol is suitable for experiments where a slightly acidic pH is acceptable.

Materials:

  • This compound powder

  • Acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Sterile conical tube or vial

  • Vortex mixer or magnetic stirrer

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the acidic buffer to the powder to achieve the target concentration.

  • Vortex or stir until the powder is completely dissolved.

  • Verify the final pH of the solution and adjust if necessary with dilute acid or base.

  • If required for the application, filter-sterilize the solution using a 0.22 µm syringe filter.

    cluster_0 Protocol 1: Low pH Buffer A Weigh Caramiphen HCl B Add acidic buffer (pH < 6.0) A->B C Vortex/Stir to dissolve B->C D Verify pH C->D E Filter-sterilize (optional) D->E

    Caption: Workflow for dissolving Caramiphen HCl in a low pH buffer.

Protocol 2: Preparation of a this compound Stock Solution in an Organic Co-Solvent

This is a common and recommended method for preparing a high-concentration stock solution for subsequent dilution into aqueous buffers for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Target physiological buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder into a sterile vial.

    • Add the required volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). A higher stock concentration is recommended to minimize the final DMSO percentage in your working solution.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating. This is your Stock Solution .

  • Prepare the Working Solution:

    • Pre-warm your physiological buffer to the temperature of your experiment (e.g., 37°C).

    • Add the required volume of the DMSO stock solution to the pre-warmed buffer to achieve your final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

    • Mix thoroughly by gentle inversion or vortexing.

    • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

    cluster_1 Protocol 2: Co-Solvent Method A Weigh Caramiphen HCl B Dissolve in 100% DMSO to make stock solution A->B D Add stock solution to buffer for final concentration B->D C Pre-warm physiological buffer C->D E Mix gently D->E

    Caption: Workflow for preparing Caramiphen HCl solution using a co-solvent.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the pH of the solution relative to its pKa. This relationship can be visualized as a decision pathway for a researcher preparing a solution.

A Desired Buffer pH B pH < pKa - 2 (e.g., pH < 7.0) A->B C pH ≈ pKa (e.g., pH 7.0 - 11.0) A->C D Predominantly Ionized Form (Soluble) B->D True E Mixture of Ionized and Free Base (Precipitation Risk) C->E True F Direct dissolution in buffer is likely successful D->F G Use co-solvent or pH adjustment protocol E->G

Caption: pH-dependent solubility decision pathway for Caramiphen HCl.

References

Technical Support Center: Overcoming Caramiphen Hydrochloride Aggregation in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Caramiphen Hydrochloride in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the hydrochloride salt of Caramiphen, an antimuscarinic and anticholinergic agent. It is a white to beige powder.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₈ClNO₂PubChem
Molecular Weight325.9 g/mol PubChem
Solubility in Water≥ 5 mg/mLSigma-Aldrich[1]

Q2: What is drug aggregation and why is it a concern for this compound?

Drug aggregation is a process where individual drug molecules associate to form larger, often insoluble, clusters. For this compound, a small molecule drug, this can be driven by factors such as unfavorable solution conditions (e.g., pH, ionic strength), temperature, and high concentrations. Aggregation is a concern because it can lead to:

  • Reduced Bioavailability: Aggregates may not be readily absorbed, lowering the effective dose.

  • Loss of Efficacy: The aggregated form of the drug is often inactive.

  • Safety Issues: Particulate matter in injectable formulations can cause serious adverse effects.

  • Inaccurate Experimental Results: Aggregation can interfere with in vitro assays, leading to unreliable data.

Q3: What are the common signs of this compound aggregation in my solution?

Visual signs of aggregation can include:

  • Cloudiness or turbidity

  • Precipitation or sedimentation

  • Formation of a visible film on the surface or at the bottom of the container.

However, aggregation can occur at a sub-visible level. Therefore, it is crucial to use analytical techniques to detect and quantify aggregates.

Q4: Which analytical techniques are suitable for detecting and quantifying this compound aggregation?

Several biophysical techniques can be employed to characterize aggregation:

  • Dynamic Light Scattering (DLS): A primary technique to determine the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of aggregates.

  • Fluorescence Spectroscopy: Changes in the fluorescence properties of a molecule upon aggregation can be monitored. This is particularly useful if the molecule has intrinsic fluorescence or if a fluorescent probe is used.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to quantify the amount of aggregated species.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and overcome this compound aggregation in your experiments.

Problem: My this compound solution appears cloudy or has formed a precipitate.

This is a clear indication of aggregation or precipitation. Follow these steps to diagnose and resolve the issue:

Troubleshooting_Aggregation start Start: Cloudy Solution check_concentration Is the concentration too high? start->check_concentration check_pH Is the solution pH appropriate? check_concentration->check_pH No solution Solution Clear check_concentration->solution Yes, reduce concentration check_solvent Is the solvent system optimal? check_pH->check_solvent No check_pH->solution Yes, adjust pH check_temp Was the solution exposed to extreme temperatures? check_solvent->check_temp No check_solvent->solution Yes, modify solvent add_excipients Consider adding solubilizing excipients. check_temp->add_excipients No check_temp->solution Yes, control temperature add_excipients->solution Successful end Aggregation Persists: Further Investigation Needed add_excipients->end

Caption: Troubleshooting workflow for this compound aggregation.

Detailed Troubleshooting Steps:

StepActionRationale
1. Verify Concentration Check your calculations and ensure the concentration is not exceeding the known solubility limit.The stated solubility in water is ≥ 5 mg/mL.[1] Exceeding this can lead to precipitation.
2. Measure and Adjust pH Measure the pH of your solution. For hydrochloride salts, stability is often optimal in a slightly acidic pH range.The stability of many hydrochloride drug salts is pH-dependent. For example, hydralazine (B1673433) hydrochloride is most stable around pH 3.5. While specific data for Caramiphen HCl is unavailable, a pH range of 3-5 is a reasonable starting point to test for improved stability.
3. Evaluate Solvent System If using a co-solvent system, ensure the components are compatible and at the correct ratio.This compound is a tertiary amine salt.[2][3] The solubility of such compounds can be influenced by the polarity and protic nature of the solvent. Consider using aqueous buffers or co-solvents like ethanol (B145695) or propylene (B89431) glycol in small, optimized amounts.
4. Control Temperature Review the storage and handling conditions. Avoid freeze-thaw cycles and exposure to high temperatures.Temperature fluctuations can affect solubility and promote aggregation. Store solutions at the recommended temperature, typically refrigerated (2-8 °C) for short-term storage.
5. Incorporate Solubilizing Excipients If the above steps do not resolve the issue, consider adding excipients to enhance solubility and prevent aggregation.Various excipients can be effective. See the table below for suggestions.

Table of Potential Solubilizing Excipients:

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Forms inclusion complexes, encapsulating the hydrophobic parts of the drug molecule to increase solubility.[4]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)0.01-0.1% (v/v)Reduces surface tension and can form micelles to solubilize the drug.
Polymers Povidone (PVP), Polyethylene Glycol (PEG) 300/400, Hydroxypropyl Methylcellulose (HPMC)1-5% (w/v)Can prevent drug crystallization and aggregation through steric hindrance and by forming soluble complexes.
Co-solvents Ethanol, Propylene Glycol, Glycerin5-20% (v/v)Modifies the polarity of the solvent to increase the solubility of the drug. Use with caution as high concentrations can sometimes promote aggregation.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Solubility

Objective: To determine the pH at which this compound exhibits maximum solubility.

Materials:

  • This compound powder

  • Purified water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • A series of buffers (e.g., citrate, phosphate) covering a pH range of 2-8

  • pH meter

  • Spectrophotometer

Methodology:

  • Prepare a series of saturated solutions of this compound in buffers of different pH values (e.g., 2, 3, 4, 5, 6, 7, 8).

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours with constant stirring to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and measure its pH.

  • Dilute the supernatant appropriately and measure the absorbance at the λmax of this compound using a UV-Vis spectrophotometer.

  • Calculate the concentration of dissolved this compound using a standard curve.

  • Plot solubility (mg/mL) versus pH to identify the optimal pH range.

Protocol 2: Screening of Solubilizing Excipients using Dynamic Light Scattering (DLS)

Objective: To evaluate the effectiveness of different excipients in preventing the aggregation of this compound.

Materials:

  • This compound stock solution (at a concentration known to be prone to aggregation)

  • A selection of excipients (e.g., HP-β-CD, Polysorbate 80, PVP) at various concentrations.

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare a series of formulations by adding different excipients at varying concentrations to the this compound stock solution. Include a control sample with no excipient.

  • Incubate the samples under conditions that are expected to induce aggregation (e.g., elevated temperature, specific pH).

  • Measure the particle size distribution of each sample using DLS.

  • Analyze the DLS data to determine the mean particle size and polydispersity index (PDI). A significant decrease in particle size and PDI in the presence of an excipient indicates its effectiveness in preventing aggregation.

DLS_Workflow start Prepare Caramiphen HCl Solution add_excipients Add Excipients (e.g., Cyclodextrin, Surfactant) start->add_excipients incubate Incubate under Stress Conditions add_excipients->incubate dls_measurement Dynamic Light Scattering (DLS) Measurement incubate->dls_measurement analyze Analyze Particle Size and Polydispersity dls_measurement->analyze evaluate Evaluate Excipient Effectiveness analyze->evaluate effective Effective: Reduced Aggregation evaluate->effective Low Particle Size ineffective Ineffective: Aggregation Persists evaluate->ineffective High Particle Size

Caption: Experimental workflow for screening solubilizing excipients using DLS.

References

Technical Support Center: Managing Caramiphen Hydrochloride-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caramiphen (B1668299) Hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Caramiphen Hydrochloride and what are its primary mechanisms of action?

This compound is a compound with a multifaceted pharmacological profile. It functions as a muscarinic antagonist, possessing potent anticonvulsant properties.[1][2] Its mechanism of action also involves the antagonism of NMDA receptors and the facilitation of GABAergic inhibition, which are key to its anticonvulsive and neuroprotective effects.[1][2] Additionally, it has been studied for its antitussive (cough-suppressing) effects, which are believed to stem from a selective action on the cough center in the brainstem.[3]

Q2: What are the most common side effects observed in animal models treated with this compound?

The most frequently reported side effects in rodent models, particularly rats, are related to motor function and behavior. These include dose-dependent increases in ataxia (impaired coordination) and stereotypy (repetitive, invariant behaviors).[4] While it can increase stereotypy, this compound has been observed to have no significant effect on overall locomotor activity when administered alone.[4]

Q3: Are there established protocols to manage or mitigate these side effects?

Currently, there is a lack of published research specifically detailing protocols for the management of this compound-induced side effects. However, general principles for managing drug-induced motor disturbances in animal models can be applied. These approaches are largely supportive or involve the co-administration of other pharmacological agents, though such combinations should be carefully considered as they may interfere with primary experimental outcomes.

Troubleshooting Guides

Issue 1: Animal exhibits signs of ataxia (impaired coordination, unsteady gait) after this compound administration.

Initial Assessment:

  • Confirm Ataxia: Objectively assess motor coordination using standardized tests such as the Rotarod test or the Beam Walking test. This will help quantify the severity of the ataxia.

  • Review Dosage: Verify the administered dose of this compound. Ataxia is often dose-dependent.

  • Observe Onset and Duration: Note the time of onset of ataxic signs relative to drug administration and monitor the duration of these effects.

Management Strategies:

  • Dose Adjustment: If experimentally permissible, consider reducing the dose of this compound in subsequent experiments to determine a threshold for ataxic effects.

  • Supportive Care: Ensure the animal has easy access to food and water. Provide appropriate bedding to prevent injury from falls.

  • Pharmacological Intervention (for consideration, with caveats): While not specifically studied for Caramiphen, drug-induced ataxias are sometimes managed by addressing the underlying neurochemical imbalance. However, introducing another pharmacological agent can confound experimental results and should be approached with caution.

Experimental Protocols for Assessing Ataxia:

  • Rotarod Test: This test measures the ability of a rodent to stay on a rotating rod. A decreased latency to fall is indicative of impaired motor coordination.

  • Beam Walking Test: This test assesses an animal's ability to traverse a narrow, elevated beam. An increase in the number of foot slips or the time taken to cross the beam suggests ataxia.

Issue 2: Animal displays stereotyped behaviors (e.g., repetitive, purposeless movements) after this compound administration.

Initial Assessment:

  • Characterize Stereotypy: Observe and record the specific stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving). Utilize a stereotypy scoring scale to quantify the intensity of the behavior.

  • Dose-Response Relationship: Determine if the intensity of stereotypy correlates with the administered dose of this compound.

  • Environmental Factors: Assess whether environmental stressors might be exacerbating the stereotyped behaviors.

Management Strategies:

  • Dose Reduction: As with ataxia, consider a dose-reduction strategy to identify a non-stereotypy-inducing dose, if compatible with the study's objectives.

  • Environmental Enrichment: Providing a more complex and stimulating environment can sometimes reduce the expression of stereotyped behaviors.

  • Pharmacological Considerations: Drug-induced stereotypy is often linked to alterations in dopaminergic and glutamatergic pathways. While dopamine (B1211576) or NMDA receptor antagonists could theoretically counteract these effects, their use would likely interfere with the known mechanisms of Caramiphen and are therefore not generally recommended without careful consideration of the experimental design.

Experimental Protocol for Assessing Stereotypy:

  • Observational Scoring: Place the animal in a standard observation cage and record the incidence and duration of specific stereotyped behaviors over a set period. A rating scale can be used to score the intensity of the stereotypy.

Quantitative Data

The following table summarizes the dose-dependent effects of this compound on ataxia and stereotypy in rats, as reported in the literature.

Dose (mg/kg, IP)Ataxia Score (Mean)Stereotypy Score (Mean)
15~0.5~1.0
30~1.0~1.5
60~1.5~2.0
120~2.5~2.5

Data adapted from studies on the behavioral effects of Caramiphen in rats. Scores are approximate and may vary based on the specific scoring system used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Assessment cluster_management Management (If Necessary) animal_prep Animal Acclimation & Baseline Assessment admin Drug Administration (Specify Route & Dose) animal_prep->admin drug_prep This compound Preparation drug_prep->admin side_effect_obs Observe for Side Effects (Ataxia, Stereotypy) admin->side_effect_obs behavioral_test Quantitative Behavioral Testing side_effect_obs->behavioral_test supportive_care Provide Supportive Care side_effect_obs->supportive_care If side effects are observed dose_adjust Consider Dose Adjustment in Future Cohorts behavioral_test->dose_adjust Based on severity

Caption: Experimental workflow for administering this compound and managing potential side effects.

signaling_pathway cluster_receptors Receptor Targets cluster_effects Cellular & Behavioral Effects caramiphen Caramiphen Hydrochloride muscarinic Muscarinic Receptors caramiphen->muscarinic Antagonist nmda NMDA Receptors caramiphen->nmda Antagonist gaba GABA-A Receptors caramiphen->gaba Facilitation ataxia Side Effect: Ataxia caramiphen->ataxia stereotypy Side Effect: Stereotypy caramiphen->stereotypy anticonvulsant Anticonvulsant Effect muscarinic->anticonvulsant nmda->anticonvulsant neuroprotection Neuroprotection nmda->neuroprotection gaba->anticonvulsant gaba->neuroprotection

Caption: Simplified signaling pathways of this compound leading to therapeutic and side effects.

troubleshooting_logic start Side Effect Observed (Ataxia or Stereotypy) assess_severity Quantify Severity (e.g., Rotarod, Scoring Scale) start->assess_severity check_dose Review Administered Dose assess_severity->check_dose is_severe Is the side effect severe? check_dose->is_severe supportive Implement Supportive Care is_severe->supportive Yes continue_monitoring Continue Monitoring is_severe->continue_monitoring No consider_dose_reduction Plan for Dose Reduction in Subsequent Experiments supportive->consider_dose_reduction end Document and Report Findings consider_dose_reduction->end continue_monitoring->consider_dose_reduction

Caption: Logical troubleshooting flow for addressing this compound-induced side effects.

References

Optimizing Caramiphen Hydrochloride Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of Caramiphen (B1668299) Hydrochloride in preclinical in vivo experiments. Authored for researchers, scientists, and drug development professionals, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data summaries to facilitate effective and reproducible study design.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for Caramiphen Hydrochloride?

This compound exerts its effects through a dual mechanism of action. It functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a positive allosteric modulator of the GABA-A receptor, facilitating GABAergic inhibition.[1][2] This combined activity contributes to its anticonvulsant and neuroprotective properties. It also possesses anticholinergic properties as a muscarinic antagonist.[2]

2. What is a typical starting dose for this compound in a rat model of seizures?

For anticonvulsant studies in rats, a common starting dose range is 20-50 mg/kg administered intraperitoneally (IP) or intramuscularly (IM).[3][4] The optimal dose will depend on the specific seizure model and the experimental endpoint. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.

3. What are the common routes of administration for this compound in in vivo studies?

The most frequently reported routes of administration for this compound in rodent studies are intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC).[1][4][5] The choice of administration route can significantly impact the pharmacokinetic profile of the compound.

4. What are the potential side effects of this compound in animal models?

At higher doses (e.g., 60-120 mg/kg in rats), this compound can induce behavioral side effects such as ataxia (impaired coordination) and stereotypy (repetitive, purposeless movements).[6] It is crucial to conduct careful dose-escalation studies to identify a therapeutic window that maximizes efficacy while minimizing adverse effects.

5. How should this compound be prepared for in vivo injection?

This compound is typically dissolved in sterile saline or sterile water for injection.[1] It is essential to ensure the solution is clear and free of particulates before administration. The concentration should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 5-10 mL/kg for rats).

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
High variability in animal response 1. Inconsistent drug administration.2. Variability in animal health or genetics.3. Instability of the prepared Caramiphen solution.1. Ensure consistent and accurate administration technique (e.g., injection site, depth, and speed).2. Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before the experiment.3. Prepare fresh solutions for each experiment and protect from light if necessary.
Lack of efficacy at expected doses 1. Incorrect dosage calculation.2. Poor bioavailability via the chosen administration route.3. Rapid metabolism of the compound.4. The experimental model is not sensitive to Caramiphen's mechanism of action.1. Double-check all dosage calculations.2. Consider a different route of administration (e.g., IP or IM may have higher bioavailability than SC for some compounds).3. Review available pharmacokinetic data. If metabolism is rapid, a different dosing regimen (e.g., more frequent administration) may be needed.4. Confirm that the targeted pathways (NMDA and GABA-A receptors) are relevant to the disease model being used.
Observation of severe adverse effects (e.g., excessive sedation, prolonged ataxia) 1. The administered dose is too high.2. Potential interaction with other administered compounds (e.g., anesthetics, other anticonvulsants).1. Reduce the dose of this compound. Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD).2. Review potential drug-drug interactions. For example, co-administration with other CNS depressants may potentiate sedative effects. An additive effect has been observed with the anesthetic lidocaine.[7]
Precipitation of Caramiphen solution upon preparation or storage 1. The concentration exceeds the solubility limit in the chosen vehicle.2. The pH of the solution is not optimal for solubility.3. Improper storage conditions (e.g., temperature).1. Prepare a more dilute solution. If a higher concentration is necessary, consider using a different vehicle or co-solvent (after verifying its compatibility and safety in the animal model).2. Check the pH of the solution and adjust if necessary, ensuring it remains within a physiologically acceptable range.3. Store the solution according to the manufacturer's recommendations, typically at room temperature or refrigerated, and protected from light.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: In Vivo Dosage of this compound in Rat Models

Experimental Model Species Dosage Range Route of Administration Observed Effect Reference
Soman-induced SeizuresRat20 - 100 mg/kgIMAttenuation of seizure activity and neuropathology[1][4]
Maximal Electroshock (MES) TestRatED₅₀ = 3.1 mg/kgNot SpecifiedBlockade of tonic hindlimb extension[8]
Phencyclidine (PCP) InteractionRat15 - 120 mg/kgIPDose-dependent increase in ataxia and stereotypy[6]
Soman-induced SeizuresRat50 mg/kgIMCo-administered with tezampanel (B115726) for neuroprotection[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Data currently unavailable in searched literature)

Parameter Oral (PO) Intraperitoneal (IP) Subcutaneous (SC) Intramuscular (IM) Reference
Bioavailability (%) Data not availableData not availableData not availableData not available
Elimination Half-life (t½) Data not availableData not availableData not availableData not available
Time to Maximum Concentration (Tmax) Data not availableData not availableData not availableData not available
Maximum Concentration (Cmax) Data not availableData not availableData not availableData not available

Note: Specific pharmacokinetic data for this compound in rats, such as bioavailability and half-life for different administration routes, were not available in the searched literature. Researchers are encouraged to perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Test in Rats

1. Objective: To assess the anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.

2. Materials:

  • Male Sprague-Dawley rats (150-200 g)
  • This compound
  • Sterile saline (0.9% NaCl)
  • Electroconvulsiometer
  • Corneal electrodes
  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

3. Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
  • Animal Groups: Randomly assign animals to treatment groups (e.g., vehicle control, multiple doses of this compound). A minimum of 8-10 animals per group is recommended.
  • Drug Administration: Administer the prepared solutions via the desired route (e.g., intraperitoneally) at a volume of 5-10 mL/kg.
  • Pre-treatment Time: The MES test is typically performed at the time of peak drug effect. This should be determined in preliminary studies, but a 30-60 minute pre-treatment time is common.
  • MES Induction:
  • Apply a drop of topical anesthetic to each eye.
  • Place the corneal electrodes on the corneas of the rat.
  • Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds).
  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid extension of both hindlimbs for at least 3 seconds.
  • Data Analysis: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.

Protocol 2: Soman-Induced Seizure Model in Rats

1. Objective: To evaluate the neuroprotective and anticonvulsant effects of this compound against organophosphate-induced status epilepticus.

2. Materials:

  • Male Sprague-Dawley rats (250-350 g)
  • This compound
  • Soman (B1219632) (handle with extreme caution and appropriate safety measures)
  • Atropine (B194438) sulfate (B86663)
  • An oxime (e.g., HI-6)
  • Diazepam
  • Sterile water for injection
  • EEG recording equipment (optional)

3. Procedure:

  • Animal Preparation: If monitoring EEG, surgically implant electrodes over the cortex according to established procedures. Allow for a recovery period of at least one week.
  • Soman Administration: Inject rats with a seizure-inducing dose of soman (e.g., 1.2 x LD₅₀, subcutaneously).[1][4]
  • Antidote Treatment: One minute after soman exposure, administer a combination of atropine sulfate (e.g., 2 mg/kg, IM) and an oxime like HI-6 (e.g., 93.6 mg/kg, IM) to counteract the peripheral cholinergic effects.[1]
  • Seizure Onset and Treatment: Monitor the animals for the onset of seizure activity (behaviorally based on the Racine scale or via EEG).[9] At a predetermined time after seizure onset (e.g., 30 minutes), administer this compound (e.g., 20 or 100 mg/kg, IM) and/or diazepam (e.g., 10 mg/kg, SC).[1][4]
  • Monitoring: Continuously monitor the animals for seizure duration and severity for several hours to days. Body weight and temperature should also be monitored.
  • Endpoint Analysis:
  • Behavioral: Score seizure severity using the Racine scale.
  • EEG: Analyze EEG recordings for seizure duration and power.
  • Neuropathology: At the end of the study, perfuse the brains and process for histological analysis (e.g., Fluoro-Jade C or Nissl staining) to assess neuronal damage in brain regions like the hippocampus and amygdala.[9]
  • Data Analysis: Compare seizure duration, severity, and the extent of neuropathology between treatment groups.

Signaling Pathways and Workflows

This compound's Dual Mechanism of Neuroprotection

This compound's neuroprotective effects stem from its ability to concurrently inhibit excitotoxicity and enhance inhibitory neurotransmission.

Caramiphen_Mechanism cluster_excitatory Excitotoxic Pathway cluster_inhibitory Inhibitory Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx GABA_A_R GABA-A Receptor Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection GABA GABA GABA->GABA_A_R Activates Cl_Influx ↑ Cl⁻ Influx GABA_A_R->Cl_Influx Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_Influx->Hyperpolarization Caramiphen Caramiphen Hydrochloride Caramiphen->NMDA_R Antagonizes Caramiphen->GABA_A_R Potentiates

Caption: Dual neuroprotective mechanism of this compound.

Experimental Workflow for In Vivo Anticonvulsant Screening

A generalized workflow for screening the anticonvulsant potential of this compound in a rodent model.

Anticonvulsant_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B D Drug Administration (e.g., IP, IM, SC) B->D C Drug Preparation (Caramiphen HCl in Vehicle) C->D E Pre-treatment Period (e.g., 30-60 min) D->E F Seizure Induction (e.g., MES, PTZ, Soman) E->F G Behavioral/EEG Monitoring F->G H Data Collection (Seizure Score, Duration) G->H I Statistical Analysis H->I J Endpoint Analysis (e.g., Neuropathology) I->J

References

Technical Support Center: Protocol Refinement for Caramiphen Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Caramiphen (B1668299) Hydrochloride binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

High Non-specific Binding

Q1: My non-specific binding is excessively high, leading to a poor assay window. What are the common causes and how can I mitigate this?

A1: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. Here are the likely causes and troubleshooting steps:

  • Radioligand Properties: Hydrophobic radioligands have a tendency to exhibit higher non-specific binding.

    • Solution: If possible, choose a radioligand with lower hydrophobicity. Also, ensure the radioligand is of high purity (ideally >90%).

  • Assay Conditions:

    • Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions. You can also try adding salts or detergents to the wash or binding buffer. Pre-treating filters and plates with a blocking agent like polyethyleneimine (PEI) can also be effective.[1]

    • Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that equilibrium is still reached for specific binding.

    • Solution 3: Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.[2] It is recommended to use a concentration at or below the dissociation constant (Kd) of the radioligand.[1]

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand trapped, which contributes to a higher non-specific signal.[2]

    • Solution: Increase the number and volume of washes with ice-cold wash buffer.[1]

  • High Protein Concentration: Using an excessive amount of membrane preparation can increase the number of non-specific binding sites.[2]

    • Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal without excessive NSB.

Low Signal-to-Noise Ratio

Q2: I am observing a very low signal, making it difficult to distinguish from the background noise. What could be the issue?

A2: A low signal-to-noise ratio can be caused by several factors:

  • Insufficient Receptor Amount: The concentration of the target receptor in your membrane preparation may be too low.

    • Solution: Increase the amount of membrane preparation used in the assay. If using cell lines, ensure high receptor expression.

  • Low Radioligand Specific Activity: The radioligand may not be "hot" enough to generate a strong signal.

    • Solution: Use a radioligand with a higher specific activity.

  • Receptor Degradation: Improper handling or storage of the membrane preparation can lead to receptor degradation.

    • Solution: Prepare fresh membrane fractions and store them properly at -80°C. Always include protease inhibitors during the membrane preparation process.

Inconsistent Results

Q3: I am getting high variability between my replicate wells and between experiments. What are the potential sources of this inconsistency?

A3: High variability can compromise the reliability of your data. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents is a frequent source of variability.

    • Solution: Use calibrated pipettes and ensure all reagents are thoroughly mixed before use.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.

    • Solution: Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the incubation period.

  • Incomplete Separation of Bound and Free Ligand: If the separation step is not efficient, it can lead to inconsistent results.

    • Solution: Optimize your filtration or centrifugation protocol to ensure complete and consistent separation of the bound and free radioligand.

  • Variability in Membrane Preparation: Differences in the quality of membrane preparations between batches can lead to inconsistent results.[1]

    • Solution: Standardize your membrane preparation protocol and use cells within a defined passage number range.[1]

Data Presentation: Binding Affinities (Ki) of Caramiphen and Related Compounds

The following tables summarize the binding affinities (Ki values) of Caramiphen Hydrochloride and other relevant muscarinic receptor antagonists. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Caramiphen and its Analogs at Muscarinic Receptor Subtypes

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)Selectivity (M1 vs. M2)Selectivity (M1 vs. M3)
Caramiphen1.2[3][4]32.47.227-fold[4]6-fold[4]
Iodocaramiphen2.1[4]1248.459-fold[4]4-fold[4]
Nitrocaramiphen5.5[4]3905571-fold[4]10-fold[4]

Table 2: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
Pirenzepine5.2[4]265---
Atropine (B194438)1.27[5]3.24[5]2.21[5]0.77[5]2.84[5]

Experimental Protocols

This section provides detailed methodologies for key binding assays relevant to the characterization of this compound.

Protocol 1: Muscarinic M1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M1 receptor.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-Pirenzepine (Specific Activity: 70-90 Ci/mmol).

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and cocktail.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the M1 receptor in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of 1 µM Atropine.

      • Test Compound: 25 µL of each this compound dilution.

    • Add 100 µL of the diluted membrane preparation (5-10 µg protein) to each well.

    • Add 25 µL of [³H]-Pirenzepine to all wells at a final concentration close to its Kd value (typically 0.5-2 nM).

    • The final assay volume is 150 µL.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting and Quantification:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials.

    • Add 3-5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of Caramiphen that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: NMDA Receptor Competitive Binding Assay (PCP Site)

As Caramiphen also interacts with the NMDA receptor, a binding assay targeting the phencyclidine (PCP) site within the ion channel is relevant.

Objective: To determine the binding affinity (Ki) of this compound for the PCP binding site of the NMDA receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes.

  • Radioligand: [³H]TCP (thienyl cyclohexylpiperidine) or a similar PCP site radioligand.

  • Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM PCP).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Other materials are as described in Protocol 1.

Procedure:

The procedure for membrane preparation, binding assay, harvesting, and data analysis is similar to Protocol 1, with the following modifications:

  • Membrane Preparation: Use rat cortical membranes, which are a rich source of NMDA receptors.

  • Binding Assay:

    • The final concentration of [³H]TCP is typically 1-5 nM.

    • The incubation is generally performed at room temperature (25°C) for 60 minutes.

Protocol 3: GABA-A Receptor Competitive Binding Assay

Caramiphen has been shown to modulate GABA-A receptors.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

  • Membrane Preparation: Rat brain membranes or cells expressing recombinant GABA-A receptors.

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).[6]

  • Non-specific Binding Control: 10 mM GABA.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Test Compound: this compound.

  • Other materials are as described in Protocol 1.

Procedure:

The procedure is analogous to Protocol 1, with the following key differences:

  • Radioligand and NSB: Use [³H]Muscimol as the radioligand and a high concentration of unlabeled GABA for determining non-specific binding.

  • Assay Setup:

    • Add 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[6]

    • Add 100 µL of the membrane preparation.

  • Incubation: Incubate at 4°C for 20-30 minutes.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture/Tissue homogenization Homogenization cell_culture->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 Supernatant resuspension Resuspension & Protein Assay centrifugation2->resuspension Pellet storage Storage at -80°C resuspension->storage assay_setup Assay Setup (Total, NSB, Compound) storage->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting raw_data Raw Data (CPM) counting->raw_data specific_binding Calculate Specific Binding raw_data->specific_binding ic50 Determine IC50 specific_binding->ic50 ki Calculate Ki ic50->ki

Workflow for a competitive radioligand binding assay.

M1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response PKC->Cell_response phosphorylates targets Ca_release Ca²⁺ Release Ca_release->PKC activates ER->Ca_release ACh Acetylcholine (or Caramiphen) ACh->M1R

Muscarinic M1 receptor signaling pathway.

NMDA_signaling cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft NMDAR NMDA Receptor Mg_block Mg²⁺ Block NMDAR->Mg_block at resting potential Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens to allow Mg_block->Ca_influx allows Glutamate Glutamate Glutamate->NMDAR binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR binds Depolarization Membrane Depolarization Depolarization->Mg_block removes Signaling_cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_cascades->Plasticity Caramiphen Caramiphen (Antagonist) Caramiphen->NMDAR blocks channel

NMDA receptor signaling and modulation.

GABAA_signaling cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft GABAAR GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_influx Cl⁻ Influx GABAAR->Cl_influx opens to allow GABA GABA GABA->GABAAR binds Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Caramiphen_mod Caramiphen (Modulator) Caramiphen_mod->GABAAR modulates

GABA-A receptor signaling pathway.

References

Addressing variability in Caramiphen Hydrochloride animal model results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caramiphen (B1668299) Hydrochloride in animal models. Our goal is to help address the variability in experimental results and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caramiphen Hydrochloride?

This compound is a compound with multiple mechanisms of action. It is primarily known as a muscarinic antagonist, but it also exhibits potent anticonvulsant properties.[1][2][3] Its effects are largely attributed to its ability to act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a positive allosteric modulator of the GABA-A receptor.[1][2] This dual action on both the glutamatergic and GABAergic systems contributes to its neuroprotective and anticonvulsant effects.[1][2]

Q2: In which animal models is this compound most commonly used?

This compound is frequently used in rodent models, particularly rats and mice, to study its anticonvulsant and neuroprotective properties. It has been extensively investigated in models of nerve agent exposure, such as soman-induced seizures, where it has been shown to suppress seizure activity and reduce neuronal damage.[3][4][5][6][7][8] Additionally, its antitussive effects have been studied in cat models.

Q3: What are the potential sources of variability in experimental results when using this compound?

Variability in results can arise from several factors, including:

  • Animal Species and Strain: Different species and even strains of animals can exhibit variations in drug metabolism and response.[9][10][11][12] The pharmacokinetic and pharmacodynamic properties of Caramiphen can differ, leading to inconsistent outcomes.

  • Dosage and Administration Route: The dose of this compound and the route of administration (e.g., intraperitoneal, subcutaneous, intravenous) can significantly impact its bioavailability and efficacy.[13] Dose-response relationships can be complex and may not be linear.

  • Timing of Administration: In models of acute insults like chemically-induced seizures, the timing of Caramiphen administration relative to the insult is critical. Delayed treatment may result in reduced efficacy.[4]

  • Drug Formulation and Stability: The stability of the this compound formulation can affect its potency.[14][15][16][17][18] Improper storage or the use of inappropriate vehicles can lead to degradation of the compound.

  • Experimental Conditions: Factors such as animal handling, stress levels, and the specific experimental protocol can all contribute to variability in the results.[19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent anticonvulsant effects Inappropriate dosage: The dose may be too low to be effective or so high that it causes off-target effects.Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental paradigm.
Timing of administration: The drug may be administered too late after the seizure-inducing agent.Administer this compound at various time points post-insult to establish the therapeutic window.
Animal strain variability: Different strains of mice or rats may have different sensitivities to the convulsant agent or to Caramiphen.Use a well-characterized and consistent animal strain for all experiments.
Unexpected behavioral side effects (e.g., ataxia, stereotypy) Muscarinic antagonist effects: Caramiphen's anticholinergic properties can lead to motor side effects.[1][20]Carefully observe and quantify any behavioral side effects. Consider using a lower dose or a different administration route to minimize these effects.
Interaction with other compounds: If used in combination with other drugs, there may be unforeseen interactions.Conduct control experiments with each compound administered alone to understand their individual effects.
Lack of neuroprotective effect Insufficient drug exposure at the target site: The drug may not be reaching the brain in sufficient concentrations.Verify the bioavailability of your Caramiphen formulation. Consider alternative administration routes that may improve brain penetration.
Timing of assessment: Neuroprotection may not be evident at the time point you are assessing.Evaluate neuroprotective effects at multiple time points post-insult.
High variability between individual animals Inconsistent drug administration: Inaccurate dosing or inconsistent injection technique can lead to variable drug exposure.Ensure all personnel are properly trained in animal handling and injection techniques. Use calibrated equipment for dosing.
Underlying health status of animals: Subclinical infections or other health issues can affect an animal's response to the drug.Source animals from a reputable vendor and ensure they are properly acclimated and monitored for health before and during the experiment.

Quantitative Data Summary

Table 1: Efficacy of this compound in Soman-Induced Seizure Models (Rats)

Dose (mg/kg)Administration Time Post-SomanOutcomeReference
10030 minSuppressed behavioral seizures within 10 min; reduced neuronal loss and degeneration.[1]
10060 minSuppressed behavioral seizures within 10 min, but complete cessation took longer (4.5h); partial neuroprotection.[1]
30, 50, 10060 min100 mg/kg was most effective in suppressing behavioral seizures.[4]
20, 10030 min post-seizure onset (with diazepam)Attenuated seizure activity, neuropathological damage, and cognitive deficits.[5][8]
2010, 20, or 30 min post-seizure onset (with diazepam)Synergistic effect with diazepam, shortening seizure duration and reducing neuropathology.[7]
5060 min post-exposure (with tezampanel)Provided full neuroprotection against long-term neuropathology.[6]

Table 2: Behavioral Effects of this compound in Rats

Dose (mg/kg, IP)Observed EffectReference
15-120Dose-dependent increase in ataxia and stereotypy; no effect on locomotor activity when given alone.[13]
15 or 60 (pre-treatment)Enhanced locomotor activity and stereotypy with low doses of PCP; decreased these behaviors at high PCP doses.[13]

Experimental Protocols

1. Protocol for Maximal Electroshock (MES) Seizure Model in Mice

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.[21]

  • Animals: Male ICR mice (20-25 g).

  • Drug Preparation: Dissolve this compound in sterile saline or another appropriate vehicle.

  • Administration: Administer this compound via intraperitoneal (IP) injection at the desired doses. Include a vehicle control group.

  • Seizure Induction: 30 minutes after drug administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of topical anesthetic should be applied to the eyes prior to electrode placement.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.

  • Data Analysis: Calculate the percentage of mice protected from tonic hindlimb extension at each dose and determine the ED50 (the dose that protects 50% of the animals).

2. Protocol for Neuroprotection Assay in a Chemical-Induced Seizure Model (Rats)

This protocol is a generalized procedure based on studies using soman (B1219632).[3][5][6][8]

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Seizure Induction: Induce seizures with a chemical convulsant (e.g., soman, kainic acid, pilocarpine) at a dose known to cause status epilepticus. Monitor animals for seizure onset and severity.

  • Drug Administration: At a predetermined time after seizure onset, administer this compound (e.g., 100 mg/kg, IP) or vehicle. In some protocols, it is co-administered with other drugs like diazepam.

  • Post-Seizure Monitoring: Monitor the animals for seizure cessation and any adverse effects. Provide supportive care as needed (e.g., hydration).

  • Histological Analysis: At a specified time point after the experiment (e.g., 24 hours, 7 days), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing and Staining: Collect the brains, process them for histology, and stain sections with markers for neuronal degeneration (e.g., Fluoro-Jade C) or neuronal loss (e.g., Nissl stain).

  • Quantification: Quantify the extent of neuronal damage in specific brain regions (e.g., hippocampus, amygdala, piriform cortex) using stereological methods or other quantitative imaging techniques.

  • Data Analysis: Compare the extent of neurodegeneration between the Caramiphen-treated group and the vehicle control group.

Visualizations

Caramiphen_Mechanism_of_Action cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Activates Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Caramiphen Caramiphen Hydrochloride Caramiphen->NMDA_Receptor Antagonizes (Uncompetitive) Caramiphen->GABA_A_Receptor Potentiates (PAM)

Caption: Mechanism of action of this compound.

Experimental_Workflow_Seizure_Model start Start animal_prep Animal Preparation (Acclimation, Baseline Measures) start->animal_prep seizure_induction Seizure Induction (e.g., MES, Soman) animal_prep->seizure_induction drug_admin Drug Administration (Caramiphen or Vehicle) seizure_induction->drug_admin observation Behavioral Observation (Seizure Scoring) drug_admin->observation endpoint Endpoint Measurement (e.g., Seizure Duration, Neuroprotection) observation->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for seizure models.

Troubleshooting_Logic start Inconsistent Results? check_dose Review Dosage and Administration Route start->check_dose Yes check_timing Verify Timing of Administration start->check_timing Yes check_formulation Assess Drug Formulation and Stability start->check_formulation Yes check_animal Evaluate Animal Model (Species, Strain, Health) start->check_animal Yes dose_response Conduct Dose-Response Study check_dose->dose_response time_course Perform Time-Course Experiment check_timing->time_course formulation_analysis Analyze Formulation for Purity and Stability check_formulation->formulation_analysis standardize_animal Standardize Animal Supply and Husbandry check_animal->standardize_animal

Caption: Troubleshooting logic for variable results.

References

Ensuring reproducibility of Caramiphen Hydrochloride experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reproducibility of experimental data involving Caramiphen (B1668299) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caramiphen Hydrochloride?

A1: this compound is primarily known as a muscarinic antagonist. However, its pharmacological profile is broader, as it also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and can modulate GABA-A receptor activity.[1] Its anticonvulsant and neuroprotective effects are attributed to this combined action on cholinergic, glutamatergic, and GABAergic systems.[1]

Q2: What are the main experimental applications of this compound?

A2: this compound is predominantly used in preclinical research as a potent anticonvulsant, particularly in models of nerve agent-induced seizures.[1][2][3][4][5] It is also investigated for its neuroprotective properties and as an antitussive agent.

Q3: How should this compound be prepared for in vivo and in vitro experiments?

A3: For in vivo studies in rats, Caramiphen Edisylate can be dissolved in sterile water for intramuscular (i.m.) injection.[3] For in vitro electrophysiology experiments, this compound can be dissolved in the external recording solution and bath-applied to the cells.

Q4: What are the known off-target effects or side effects of Caramiphen that could influence experimental outcomes?

A4: As an anticholinergic drug, Caramiphen can cause systemic effects such as dry mouth, dizziness, and drowsiness. In experimental settings, particularly at higher doses, it can induce behavioral changes like ataxia and stereotypy, which could confound the results of behavioral studies.

Troubleshooting Guides

In Vivo Anticonvulsant Studies in Rodents
Issue Possible Cause Troubleshooting Steps
High variability in seizure scores between animals. 1. Inconsistent drug administration (e.g., i.p. vs. i.m.). 2. Differences in animal age, weight, or strain. 3. Subjective seizure scoring.1. Standardize the route and technique of administration. 2. Use a homogenous group of animals and report their characteristics. 3. Implement a clear, standardized seizure scoring system and ensure all observers are trained.
Caramiphen does not appear to be effective in reducing seizure duration. 1. Suboptimal dose. 2. Timing of administration is too late relative to seizure onset. 3. The seizure model is not responsive to Caramiphen's mechanism of action.1. Perform a dose-response study to determine the effective dose for your model. Doses of 20-100 mg/kg have been used in rats.[3] 2. Administer Caramiphen at various time points post-seizure induction to find the optimal therapeutic window.[1] 3. Consider if the seizure model is primarily driven by mechanisms that Caramiphen does not target.
Unexpected animal mortality. 1. Drug toxicity at the administered dose. 2. Interaction with other administered compounds.1. Conduct a dose-escalation study to determine the maximum tolerated dose. 2. Review the literature for known interactions with other agents used in the experiment.
Whole-Cell Patch Clamp Electrophysiology
Issue Possible Cause Troubleshooting Steps
Inconsistent or no blockade of NMDA-evoked currents. 1. Incorrect concentration of Caramiphen. 2. Degradation of the Caramiphen stock solution. 3. High concentration of the agonist (NMDA/glutamate) in the external solution.1. Perform a concentration-response curve to determine the IC50 in your specific cell type. 2. Prepare fresh stock solutions of Caramiphen regularly and store them appropriately. 3. As a non-competitive antagonist, Caramiphen's effect can be influenced by agonist concentration. Consider reducing the agonist concentration if it is excessively high.
"Rundown" of NMDA receptor currents over time. 1. Dialysis of essential intracellular components by the patch pipette solution. 2. Instability of the patch seal.1. Use a perforated patch configuration to preserve the intracellular environment. 2. Monitor seal resistance throughout the experiment and discard recordings with unstable seals.
High series resistance affecting voltage clamp quality. 1. Poor access to the cell interior after membrane rupture. 2. Clogging of the pipette tip.1. Apply brief, additional suction to ensure complete rupture of the membrane patch. 2. Use filtered intracellular solution to prevent clogging of the pipette tip.
HPLC Quantification
Issue Possible Cause Troubleshooting Steps
Poor peak shape or resolution. 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the mobile phase pH and organic solvent ratio. 2. Use a guard column and ensure proper sample cleanup to prolong column life.
Low recovery of Caramiphen from plasma samples. 1. Inefficient protein precipitation or liquid-liquid extraction. 2. Adsorption of the analyte to labware.1. Test different protein precipitation agents (e.g., methanol (B129727), acetonitrile) or extraction solvents. 2. Use low-binding tubes and pipette tips.
High variability in replicate injections. 1. Inconsistent injection volume. 2. Evaporation of solvent from samples in the autosampler.1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 2. Use vial caps (B75204) with septa and consider cooling the autosampler tray.

Quantitative Data Summary

Table 1: In Vivo Anticonvulsant Efficacy of Caramiphen in a Rat Model of Soman-Induced Seizures

Treatment GroupDose (mg/kg, i.m.)Time of Administration (post-seizure onset)Seizure Cessation Time (mean ± SEM)
VehicleN/A30 minSeizures persist
Caramiphen2030 min93 ± 16 min
Caramiphen10030 min71.33 ± 9.34 min

Data adapted from studies on soman-induced seizures in rats.[3]

Table 2: In Vitro Effect of Caramiphen on NMDA-Evoked Currents in Basolateral Amygdala Neurons

Caramiphen ConcentrationNMDA-Evoked Current Inhibition (%)
100 µM~20%
300 µM~40%
1 mM~60%

Data estimated from graphical representations in published studies.[1]

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Activity in a Rat Seizure Model
  • Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Seizure Induction: Induce seizures via the administration of a chemical convulsant (e.g., soman (B1219632) at 1.2 LD50, s.c.).

  • Monitoring: Continuously monitor animals for the onset of seizure activity, characterized by behavioral signs such as tremors, convulsions, and loss of posture.

  • Drug Administration: At a predetermined time following seizure onset (e.g., 30 minutes), administer Caramiphen Edisylate (e.g., 20 or 100 mg/kg, i.m.) or vehicle control.[3]

  • Behavioral Scoring: Score seizure severity at regular intervals using a standardized scale until seizure activity ceases.

  • Data Analysis: Compare the duration of seizures between the Caramiphen-treated and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier analysis).[3]

Protocol 2: Whole-Cell Patch Clamp Analysis of NMDA Receptor Modulation
  • Cell Preparation: Use primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 µM EDTA, and 100 µM glycine (B1666218). Adjust pH to 7.2.

    • Internal Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2.

  • Recording:

    • Obtain a whole-cell patch clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • NMDA Current Evocation: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Caramiphen Application: Co-apply the NMDA/glycine solution with varying concentrations of this compound (e.g., 10 µM - 1 mM).

  • Data Analysis: Measure the peak inward current at each Caramiphen concentration. Normalize the current to the control (NMDA/glycine alone) and plot the percentage of inhibition as a function of Caramiphen concentration to determine the IC50.

Protocol 3: HPLC Quantification of Caramiphen in Rat Plasma
  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard.

    • Precipitate proteins by adding 200 µL of cold methanol.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate), optimized for peak separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorption maximum of Caramiphen.

  • Quantification:

    • Prepare a calibration curve using known concentrations of Caramiphen in blank plasma.

    • Calculate the peak area ratio of Caramiphen to the internal standard.

    • Determine the concentration of Caramiphen in the unknown samples by interpolation from the calibration curve.

Visualizations

G cluster_0 This compound Actions cluster_1 Downstream Effects Caramiphen Caramiphen HCl MuscarinicR Muscarinic Acetylcholine Receptors Caramiphen->MuscarinicR Antagonist NMDAR NMDA Receptors Caramiphen->NMDAR Antagonist GABAAR GABA-A Receptors Caramiphen->GABAAR Positive Allosteric Modulator ReducedExcitability Reduced Neuronal Excitability MuscarinicR->ReducedExcitability NMDAR->ReducedExcitability GABAAR->ReducedExcitability Anticonvulsant Anticonvulsant Effect ReducedExcitability->Anticonvulsant Neuroprotection Neuroprotection ReducedExcitability->Neuroprotection

Caption: Signaling pathway of this compound.

G start Start: Animal with Induced Seizures seizure_onset Monitor for Seizure Onset start->seizure_onset treatment Administer Caramiphen HCl or Vehicle (e.g., 30 min post-onset) seizure_onset->treatment scoring Behavioral Seizure Scoring (at regular intervals) treatment->scoring end_seizure Monitor until Seizure Cessation scoring->end_seizure end_seizure->scoring Seizure continues analysis Data Analysis: Compare Seizure Duration end_seizure->analysis Seizure stops

Caption: Experimental workflow for in vivo anticonvulsant assay.

G start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC System supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detect UV Detection chromatography->detect quantify Quantify using Calibration Curve detect->quantify

References

Technical Support Center: Caramiphen Hydrochloride Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caramiphen Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their stability testing and degradation analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on its chemical structure, which contains an ester linkage, the primary degradation pathway for this compound is expected to be hydrolysis. This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond to form 1-phenylcyclopentanecarboxylic acid and 2-(diethylamino)ethanol.

Q2: What are the typical stress conditions used in a forced degradation study for this compound?

A2: Forced degradation studies for this compound should include exposure to a variety of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method must be able to separate the intact drug from its degradation products. A common starting point for a molecule like this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Q4: What should I do if I don't observe any degradation under my initial stress conditions?

A4: If no degradation is observed, the stress conditions may not be harsh enough. You can gradually increase the severity of the conditions, for example, by increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.[2] It is important to do this in a controlled manner to achieve a target degradation of 5-20%.

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.
  • Possible Cause: Inappropriate mobile phase pH.

    • Troubleshooting Step: this compound is a salt of a tertiary amine. The pH of the mobile phase can significantly impact its retention and peak shape. Adjust the pH of the aqueous buffer component of your mobile phase. A pH around 3-4 is often a good starting point for amine-containing compounds.

  • Possible Cause: Incompatible column chemistry.

    • Troubleshooting Step: While a C18 column is a good starting point, you might consider trying a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity for the parent drug and its degradants.

  • Possible Cause: Column overload.

    • Troubleshooting Step: Reduce the concentration of your sample or the injection volume.

Issue 2: Mass imbalance observed in the degradation study.
  • Possible Cause: Some degradation products are not being detected by the UV detector at the chosen wavelength.

    • Troubleshooting Step: Use a photodiode array (PDA) detector to screen across a range of wavelengths. The degradation products may have different chromophores and thus different optimal detection wavelengths compared to the parent drug.

  • Possible Cause: Degradation products are not eluting from the column.

    • Troubleshooting Step: Modify the mobile phase gradient to include a higher percentage of organic solvent at the end of the run to ensure all components are eluted.

  • Possible Cause: Formation of volatile or non-UV active degradation products.

    • Troubleshooting Step: Consider using a mass spectrometer (LC-MS) in conjunction with your HPLC to identify any non-UV active or volatile degradants.

Issue 3: Unexpected degradation products are observed.
  • Possible Cause: Interaction with excipients in a formulated product.

    • Troubleshooting Step: Conduct forced degradation studies on the drug substance alone and in the presence of individual excipients to identify any potential incompatibilities.

  • Possible Cause: Secondary degradation.

    • Troubleshooting Step: Analyze samples at multiple time points during the forced degradation study. This can help distinguish between primary and secondary degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% Degradation of Caramiphen HClNumber of Degradation ProductsMajor Degradant Peak Area (%)
0.1 M HCl (60°C, 24h)15.2212.8
0.1 M NaOH (60°C, 24h)18.5216.3
3% H₂O₂ (RT, 24h)5.114.5
Dry Heat (105°C, 48h)2.312.1
Photolytic (UV/Vis)1.10-

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with an appropriate amount of 0.2 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with an appropriate amount of 0.2 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV and visible light in a photostability chamber.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Visualizations

G cluster_0 Stability Testing Workflow DS Drug Substance (Caramiphen HCl) FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) DS->FD DP Drug Product (Formulation) DP->FD AM Analytical Method Development (HPLC) FD->AM MV Method Validation (ICH Guidelines) AM->MV SS Stability Studies (Long-term & Accelerated) MV->SS DA Data Analysis & Shelf-life Determination SS->DA

Caption: A typical workflow for stability testing of a drug substance and product.

G cluster_1 Postulated Hydrolytic Degradation of Caramiphen Caramiphen Caramiphen (Ester) AcidBase H+ or OH- (Hydrolysis) Caramiphen->AcidBase P1 1-Phenylcyclopentanecarboxylic Acid AcidBase->P1 P2 2-(Diethylamino)ethanol AcidBase->P2

Caption: Postulated primary hydrolytic degradation pathway of Caramiphen.

References

Identifying and characterizing Caramiphen Hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Caramiphen Hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its chemical structure?

A1: Based on its functional groups, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage in the Caramiphen molecule is prone to cleavage under both acidic and basic conditions. This would result in the formation of 1-phenylcyclopentanecarboxylic acid and 2-(diethylamino)ethan-1-ol.[1][2][3]

  • Oxidation: The tertiary amine group (diethylamino) can be oxidized, typically to form an N-oxide derivative (Caramiphen N-oxide).[4][5]

Q2: I am not seeing any degradation of this compound under my stress conditions. What could be the reason?

A2: If you are not observing degradation, consider the following:

  • Inadequate Stress Conditions: The concentration of the stressor (acid, base, or oxidizing agent) may be too low, or the temperature and duration of the stress study may be insufficient.

  • High Stability of the Molecule: this compound might be intrinsically stable under the conditions you have applied.

  • Analytical Method Not Indicating Stability: Your current analytical method may not be able to separate the degradation products from the parent drug, making it seem like no degradation has occurred.

Q3: How can I confirm the identity of the suspected degradation products?

A3: The identity of degradation products is typically confirmed using a combination of chromatographic and spectroscopic techniques. A common approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. Further structural elucidation can be achieved by isolating the impurities and analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Troubleshooting Guides

HPLC Method Development Issues
Problem Possible Cause Troubleshooting Steps
Poor separation between Caramiphen and a degradation product. Mobile phase composition is not optimal.1. Adjust the ratio of the organic solvent to the aqueous buffer. 2. Change the pH of the aqueous buffer. 3. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
Incorrect column selection.1. Use a column with a different stationary phase (e.g., C8 instead of C18). 2. Use a column with a smaller particle size for higher efficiency.
Peak tailing for the Caramiphen peak. Interaction of the tertiary amine with residual silanols on the silica-based column.1. Lower the pH of the mobile phase to ensure the amine is fully protonated. 2. Add a competing base, like triethylamine, to the mobile phase. 3. Use an end-capped column or a column with a different base material.
Ghost peaks appearing in the chromatogram. Contamination of the HPLC system or mobile phase.1. Run a blank gradient (injection of mobile phase) to see if the peaks persist. 2. Flush the entire HPLC system with a strong solvent. 3. Prepare fresh mobile phase using high-purity solvents and additives.[7]
Forced Degradation Study Issues
Problem Possible Cause Troubleshooting Steps
Too much degradation (>50%) is observed, making it difficult to quantify the main peak accurately. Stress conditions are too harsh.1. Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M HCl). 2. Decrease the temperature of the study. 3. Reduce the duration of exposure to the stress condition.
Inconsistent results between replicate forced degradation experiments. Poor control over experimental parameters.1. Ensure precise temperature control using a calibrated water bath or oven. 2. Accurately prepare all stress solutions and sample solutions. 3. Ensure that the neutralization step (for acid and base hydrolysis) is consistent.

Hypothetical Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound, demonstrating the stability-indicating nature of a suitable analytical method.

Stress ConditionDuration (hours)Temperature (°C)% Assay of Caramiphen HClTotal Degradation (%)
0.1 M HCl86085.214.8
0.1 M NaOH46089.710.3
10% H₂O₂242592.57.5
Thermal488098.11.9
Photolytic242599.30.7

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.

    • Keep the solution in a water bath at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution by adding an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.

    • Keep the solution in a water bath at 60°C for 4 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution by adding an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 10% (v/v) hydrogen peroxide.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a method capable of separating and quantifying this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile (B52724) and 25 mM potassium phosphate (B84403) buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation Parameters (as per ICH guidelines):

    • Specificity: Analyze stressed samples to ensure the peaks of degradation products are well-resolved from the Caramiphen peak.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability.[6][8]

Visualizations

G cluster_main Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Caramiphen This compound DP1 1-Phenylcyclopentanecarboxylic Acid Caramiphen->DP1 Ester Cleavage DP2 2-(Diethylamino)ethan-1-ol Caramiphen->DP2 Ester Cleavage DP3 Caramiphen N-oxide Caramiphen->DP3 N-Oxidation

Caption: Hypothetical degradation pathway of this compound.

G cluster_workflow Stability-Indicating HPLC Method Workflow prep Sample Preparation (Standard/Stressed Sample) hplc HPLC System prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (220 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data analysis Quantification & Purity Assessment data->analysis

Caption: Workflow for the stability-indicating HPLC method.

References

Best practices for storing and handling Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Caramiphen (B1668299) Hydrochloride. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the recommended storage conditions for Caramiphen Hydrochloride powder?

A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from direct sunlight, ignition sources, moisture, and air.[1][4] For long-term storage, -20°C is recommended, while for shorter periods, 4°C or 2-8°C is acceptable.[1][5]

Q2: How long is the powdered form stable under these conditions?

A2: When stored correctly, this compound powder is stable for extended periods. As a general guideline, it can be stored for up to 3 years at -20°C and up to 2 years at 4°C.[1]

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound is reported to be hygroscopic and sensitive to both air and light.[4] It is recommended to handle and store the compound under an inert gas to maintain its integrity.[4]

Q4: What is the stability of this compound in solution?

A4: this compound is unstable in solution.[1] It is strongly recommended to prepare solutions fresh for each experiment to ensure accurate and reproducible results.[1] Avoid using old stock solutions, as precipitation and degradation can occur over time.

Troubleshooting Guides

Handling and Safety

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes protective gloves, a lab coat or impervious clothing, and eye/face protection such as safety glasses or goggles.[1][2]

Q6: What are the best practices for weighing and handling the powder?

A6: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[1][6] Ensure that all equipment and work surfaces are clean before and after use.[2] After handling, wash hands and any exposed skin thoroughly.[2]

Q7: What should I do in case of a spill?

A7: In the event of a spill, avoid generating dust.[2][4] For powdered spills, gently sweep or vacuum the material into a suitable container for disposal.[2] For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders, and decontaminate the surface with alcohol.[1] Ensure you are wearing appropriate PPE during the cleanup process. Avoid discharging the material into drains or water courses.[1][2]

Q8: What are the known hazards of this compound?

A8: this compound is harmful if swallowed.[7] It is classified as an acute toxicant (oral).[7] Always consult the Safety Data Sheet (SDS) for complete hazard information.

Solution Preparation and Experimental Use

Q9: What solvents can be used to dissolve this compound?

A9: this compound has good solubility in water (≥5 mg/mL) and is freely soluble in dimethylsulfoxide (DMSO), alcohol, and chloroform.[2][5] It is sparingly soluble in acetone.[2] For cell culture experiments, it is common practice to first dissolve the compound in a sterile organic solvent like DMSO to create a concentrated stock solution, which is then further diluted in the aqueous cell culture medium.

Q10: I'm having trouble dissolving the compound. What can I do?

A10: If you encounter solubility issues, consider the following troubleshooting steps:

  • Use fresh, high-quality solvents: Ensure your solvents, especially hygroscopic ones like DMSO, are anhydrous and from a recently opened container.

  • Apply gentle heat: Warming the solution gently can aid dissolution. However, be cautious not to use excessive heat that could cause degradation.

  • Use sonication: An ultrasonic bath can help break down compound aggregates and improve dissolution.

  • Prepare fresh solutions: Do not use old stock solutions where the compound may have precipitated out over time.

Q11: My compound precipitates when I add it to my cell culture media. How can I prevent this?

A11: Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous medium is a common issue. To mitigate this:

  • Lower the final concentration: The simplest approach is to use a lower final concentration of the compound in your experiment.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Vortex during dilution: Add the stock solution dropwise to the cell culture medium while vortexing to ensure rapid and even mixing.

  • Consider the "common ion effect": The solubility of a hydrochloride salt may be reduced in media with a high concentration of chloride ions. If possible, use a medium with a lower chloride content.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Powder

Storage TemperatureRecommended DurationSource(s)
-20°CUp to 3 years[1]
4°CUp to 2 years[1]
2-8°CShort-term storage[5]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water≥5 mg/mL[5]
Dimethylsulfoxide (DMSO)Freely Soluble[2]
AlcoholFreely Soluble[2]
ChloroformFreely Soluble[2]
AcetoneSparingly Soluble[2]

Experimental Protocols & Visualizations

Experimental Workflow: Preparation of this compound Solutions for Cell Culture

The following workflow outlines a general procedure for preparing stock and working solutions of this compound for use in in vitro experiments.

G cluster_0 Stock Solution Preparation (Aseptic Technique) cluster_1 Working Solution Preparation (For Immediate Use) weigh 1. Weigh Caramiphen HCl powder accurately in a sterile tube add_solvent 2. Add sterile DMSO to the desired concentration (e.g., 10 mM) weigh->add_solvent dissolve 3. Vortex/sonicate until fully dissolved add_solvent->dissolve sterilize 4. Filter-sterilize (0.22 µm filter) if necessary dissolve->sterilize aliquot 5. Aliquot into single-use sterile tubes sterilize->aliquot store_stock 6. Store at -20°C for long-term use aliquot->store_stock thaw 7. Thaw a single aliquot of stock solution store_stock->thaw For Experiment dilute 8. Serially dilute the stock solution in pre-warmed sterile cell culture medium to the final working concentration thaw->dilute mix 9. Mix gently by pipetting dilute->mix use 10. Add to cell cultures immediately mix->use

Caption: General workflow for preparing this compound solutions.

Proposed Signaling Pathway of this compound

This compound is a muscarinic antagonist that also exhibits effects on other neurotransmitter systems, which may contribute to its therapeutic and pharmacological properties.

G cluster_0 Cholinergic System cluster_1 Glutamatergic System cluster_2 GABAergic System CH Caramiphen Hydrochloride mAChR Muscarinic Acetylcholine Receptors (mAChRs) CH->mAChR Antagonizes NMDAR NMDA Receptors CH->NMDAR Antagonizes GABA_A GABA-A Receptors CH->GABA_A Facilitates Chol_effect Decreased Cholinergic Signaling mAChR->Chol_effect Leads to Glut_effect Decreased Glutamatergic Excitotoxicity NMDAR->Glut_effect Leads to GABA_effect Enhanced GABAergic Inhibition GABA_A->GABA_effect Leads to

Caption: Multi-target signaling pathway of this compound.

References

Troubleshooting unexpected results in Caramiphen Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caramiphen (B1668299) Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Caramiphen Hydrochloride?

This compound is a versatile compound with multiple known mechanisms of action. Primarily, it functions as a muscarinic antagonist with a preference for the M1 subtype.[1][2] Additionally, it exhibits potent anticonvulsant properties by acting as an NMDA receptor antagonist and a positive modulator of GABA-A receptors at certain concentrations.[3][4] It is also recognized for its non-opioid antitussive (cough-suppressing) effects.[5][6]

Q2: I am observing higher-than-expected cytotoxicity in my cell viability assay. What could be the cause?

Several factors could contribute to unexpected cytotoxicity. Consider the following:

  • Concentration: Caramiphen's effects can be dose-dependent. For instance, while it facilitates GABA-evoked currents at 100 µM and 300 µM, it depresses them at 1 mM, which could lead to neurotoxicity in neuronal cultures.[3][4]

  • Off-target effects: While it is selective for the M1 muscarinic receptor, it does bind to M2 and M3 subtypes, albeit with lower affinity.[1][2] Depending on your cell model and the expression levels of these receptors, off-target binding could trigger unintended signaling pathways.

  • Solvent toxicity: Ensure that the final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your specific cell line.

  • Compound stability: Caramiphen, like any chemical compound, can degrade over time or under improper storage conditions. Ensure you are using a fresh, high-quality source of the compound.

Q3: My receptor binding assay is showing inconsistent Ki values for Caramiphen. What should I check?

Inconsistent results in radioligand binding assays can stem from several sources:

  • Radioligand concentration: Ensure the concentration of the radioligand is appropriate (typically at or below its Kd) and that its specific activity is accurately determined.

  • Incubation time and temperature: Binding reactions must reach equilibrium. Verify that your incubation time is sufficient. Temperature fluctuations can also affect binding kinetics.

  • Buffer composition: The pH, ionic strength, and presence of divalent cations in your binding buffer can all influence receptor-ligand interactions. Maintain consistency across all experiments.

  • Non-specific binding: High non-specific binding can obscure specific binding and lead to inaccurate Ki calculations. Ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Recordings

Problem: In whole-cell patch-clamp experiments, the application of Caramiphen is producing inconsistent or unexpected changes in postsynaptic currents.

Troubleshooting Workflow:

G start Unexpected Electrophysiological Results check_conc Verify Caramiphen Concentration (100 µM, 300 µM, 1 mM) start->check_conc check_receptor Isolate Specific Currents (NMDA, GABA, AMPA) start->check_receptor conc_high High Concentration (e.g., 1 mM)? check_conc->conc_high conc_low Low/Mid Concentration (e.g., 100-300 µM)? check_conc->conc_low nmda_block Observe NMDA Current Blockade? check_receptor->nmda_block ampa_effect Observe AMPA Current Effect? check_receptor->ampa_effect gaba_inhibition Observe GABA Current Inhibition? conc_high->gaba_inhibition conc_low->gaba_inhibition expected_gaba_inhibit Expected Result: High concentrations of Caramiphen inhibit GABA-A receptors. gaba_inhibition->expected_gaba_inhibit Yes (at 1mM) expected_gaba_facilitate Expected Result: Lower concentrations facilitate GABA-A receptors. gaba_inhibition->expected_gaba_facilitate No (at 100-300µM) expected_nmda_block Expected Result: Caramiphen blocks NMDA receptors in a dose-dependent manner. nmda_block->expected_nmda_block Yes no_effect No Effect Observed nmda_block->no_effect No unexpected_ampa Unexpected Result: Caramiphen should not affect AMPA currents. Check for artifacts or compound contamination. ampa_effect->unexpected_ampa Yes ampa_effect->no_effect No check_protocol Review experimental protocol: - Agonist application - Voltage clamp parameters - Slice/cell health no_effect->check_protocol

Caption: Troubleshooting logic for electrophysiology experiments.

Explanation: Caramiphen's effects on ion channels are concentration-dependent. At concentrations of 100-300 µM, it should facilitate GABA-evoked currents, while at 1 mM it can be inhibitory.[3][4] It should also produce a dose-dependent block of NMDA-evoked currents.[3][4] No effect should be seen on AMPA-evoked currents.[3][4] If your results deviate, verify your concentrations and ensure that specific currents are properly isolated using appropriate antagonists for other receptors.

Issue 2: Lack of Efficacy in Neuroprotection Assays

Problem: Caramiphen is not showing the expected neuroprotective effects against an excitotoxic insult (e.g., high glutamate (B1630785) or NMDA) in your neuronal culture.

Potential Causes and Solutions:

  • Timing of Administration: The timing of Caramiphen application is critical. In studies involving nerve agents like soman (B1219632), Caramiphen showed greater efficacy when administered 30 minutes after exposure compared to 60 minutes.[3] Ensure your experimental design includes pre-treatment or early post-insult administration.

  • Insufficient Concentration: The neuroprotective effects are linked to NMDA receptor antagonism.[3][4] Ensure the concentration used is sufficient to achieve meaningful receptor blockade. Refer to the dose-response data in the tables below.

  • Cell Model: The expression levels of M1, NMDA, and GABA-A receptors can vary significantly between different cell types and brain regions. Verify that your chosen cell model expresses the relevant targets for Caramiphen's neuroprotective action.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity of Caramiphen and its Analogs
CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M1 vs. M2 SelectivityM1 vs. M3 Selectivity
Caramiphen 1.232.47.227-fold6-fold
Iodocaramiphen2.11248.459-fold4-fold
Nitrocaramiphen5.53905571-fold10-fold
Pirenzepine5.2265-51-fold-

Data compiled from published studies.[1][2]

Table 2: Effect of Caramiphen on Ligand-Gated Ion Channels in Basolateral Amygdala Neurons
Caramiphen ConcentrationEffect on NMDA-Evoked CurrentsEffect on GABA-Evoked CurrentsEffect on AMPA-Evoked Currents
100 µMReductionFacilitationNo Effect
300 µMDose-dependent reductionFacilitationNo Effect
1 mMFurther reductionDepressionNo Effect

Data extracted from in vitro whole-cell recording studies.[3][4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cytotoxicity or cytostatic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Create a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Caramiphen. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of Caramiphen for the M1 muscarinic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the M1 muscarinic receptor (e.g., rat cortex).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay buffer

    • A range of concentrations of unlabeled this compound.

    • A fixed concentration of a suitable M1-selective radioligand (e.g., [³H]pirenzepine).

    • Cell membrane preparation.

    • For non-specific binding determination, use a high concentration of a known M1 antagonist (e.g., atropine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Caramiphen concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor PLC Phospholipase C Activation M1R->PLC Blocks ACh binding NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Blocks Glutamate binding GABAAR GABA-A Receptor Cl_influx Cl⁻ Influx GABAAR->Cl_influx Facilitates GABA binding Caramiphen Caramiphen Hydrochloride Caramiphen->M1R Antagonist Caramiphen->NMDAR Antagonist Caramiphen->GABAAR Positive Modulator (at low conc.) Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity Neuronal_inhibition ↑ Neuronal Inhibition Cl_influx->Neuronal_inhibition Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Anticonvulsant Anticonvulsant Effect Neuronal_inhibition->Anticonvulsant Anticonvulsant->Neuroprotection

Caption: Caramiphen's multi-target mechanism of action.

References

Mitigating off-target effects of Caramiphen Hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating the off-target effects of Caramiphen (B1668299) Hydrochloride in research applications. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to assist in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caramiphen Hydrochloride and what are its principal off-target effects?

A1: this compound is primarily classified as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] However, its pharmacological profile is complex, exhibiting significant activity at other receptors, which are considered its principal "off-target" effects in many experimental contexts. These include antagonism of the N-methyl-D-aspartate (NMDA) receptor and a dual modulatory effect on GABA-A receptors, facilitating GABA-evoked currents at lower concentrations and causing depression at higher concentrations.[1] It is crucial to consider this multi-target activity when designing experiments and interpreting data.

Q2: I am observing unexpected cellular phenotypes in my experiment after treatment with this compound. How can I determine if this is due to an off-target effect?

A2: Unexpected phenotypes are a strong indicator of off-target activity. To dissect the observed effects, a systematic approach is recommended:

  • Dose-Response Analysis: Conduct a detailed dose-response curve for your observed phenotype. Compare the effective concentration to the known IC50/Ki values for Caramiphen's various targets (see Data Presentation section). A significant deviation from the expected on-target potency may suggest an off-target mechanism.

  • Use of Selective Antagonists/Agonists: To confirm the involvement of a specific off-target, co-administer Caramiphen with a highly selective antagonist for the suspected off-target receptor (e.g., a specific NMDA or GABA receptor antagonist). If the selective antagonist reverses the unexpected phenotype, it points towards the involvement of that off-target.

  • Control Compound: Whenever possible, use a structurally unrelated compound with a similar on-target activity but a different off-target profile to see if the unexpected phenotype is replicated.

Q3: Are there publicly available broad off-target screening panel results for this compound?

A3: Based on available scientific literature, a comprehensive, publicly accessible off-target screening panel for this compound against a wide range of receptors, ion channels, and enzymes (e.g., a safety pharmacology profile) does not appear to be published. Therefore, researchers should be aware of its known activities at muscarinic, NMDA, and GABA receptors and consider the potential for unknown off-target interactions.[3][4] For critical applications, conducting a customized off-target screening panel is advisable.[5]

Q4: How can I proactively minimize off-target effects of this compound in my experimental design?

A4: Proactive mitigation is key:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies. This minimizes the engagement of lower-affinity off-targets.

  • Cell Line Selection: If possible, use cell lines that have low or no expression of the known off-target receptors to isolate the on-target effect.

  • Orthogonal Approaches: Confirm key findings using an alternative method that does not rely on Caramiphen, such as genetic knockdown (e.g., siRNA, CRISPR) of the intended target protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected increase in neuronal inhibition or cell death at low micromolar concentrations. Facilitation of GABA-A receptor activity is a known off-target effect of Caramiphen at these concentrations.[1]1. Perform a detailed dose-response to determine the threshold for this effect.2. Co-treat with a selective GABA-A receptor antagonist (e.g., bicuculline) to confirm this off-target mechanism.3. If possible, use a cell system with low GABA-A receptor expression.
Observed phenotype is inconsistent with muscarinic receptor antagonism. The phenotype may be driven by NMDA receptor antagonism.[1]1. Compare the effective concentration of Caramiphen in your assay with its IC50 for NMDA receptors.2. Attempt to rescue the phenotype by co-administration of an NMDA receptor agonist.3. Use a more selective muscarinic antagonist as a control.
Reduced efficacy or unexpected excitatory effects at high micromolar to millimolar concentrations. At higher concentrations (>1 mM), Caramiphen can depress GABA-A receptor-mediated currents, potentially leading to a net decrease in inhibition.[1]1. Avoid using concentrations in this range unless specifically studying this effect.2. If high concentrations are necessary, be aware of this bimodal effect on GABAergic transmission and interpret results with caution.
Inconsistent results between different cell lines or tissue preparations. The expression levels of muscarinic, NMDA, and GABA receptors can vary significantly between different biological systems.1. Characterize the expression levels of the on-target and key off-target receptors in your experimental models using techniques like qPCR or Western blotting.2. Select models with an expression profile that best suits your research question.

Data Presentation

Table 1: Quantitative Pharmacological Data for this compound

Target Parameter Value Species/Tissue
Muscarinic M1 ReceptorKi1.2 nMRat Cortex
Muscarinic M2 ReceptorKi~32.4 nM (27-fold lower affinity than M1)Rat Heart
Muscarinic M3 ReceptorKi~7.2 nM (6-fold lower affinity than M1)Rat Submaxillary Gland
NMDA ReceptorIC50550 µMRat Basolateral Amygdala Neurons
GABA-A ReceptorModulationFacilitation at 100 µM and 300 µMRat Basolateral Amygdala Neurons
GABA-A ReceptorModulationDepression at 1 mMRat Basolateral Amygdala Neurons

Note: Ki values for M2 and M3 receptors are calculated based on the reported selectivity ratios from the source literature.[2]

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-Pirenzepine).

  • This compound at a range of concentrations.

  • A known non-labeled ligand for the target receptor (for determining non-specific binding, e.g., Atropine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats, cell harvester, and liquid scintillation counter.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand, Assay Buffer, and cell membranes.

    • Non-specific Binding (NSB): Radioligand, a saturating concentration of the non-labeled ligand (e.g., 1 µM Atropine), and cell membranes.

    • Competition: Radioligand, each dilution of this compound, and cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound (Total Binding - NSB). Plot the specific binding as a percentage of the control (binding in the absence of Caramiphen) against the logarithm of the Caramiphen concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NMDA and GABA Current Modulation

Objective: To measure the effect of this compound on NMDA- and GABA-evoked currents in neurons.

Materials:

  • Brain slices or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF) for recording.

  • Internal pipette solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • NMDA and GABA receptor agonists (e.g., NMDA, GABA).

  • This compound.

  • Blockers for other channels/receptors to isolate the current of interest (e.g., TTX, CNQX, picrotoxin (B1677862) as needed).

Methodology:

  • Preparation: Prepare brain slices or neuronal cultures for recording. Prepare aCSF and internal pipette solution.

  • Establish Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: In voltage-clamp mode, hold the cell at an appropriate potential (e.g., -70 mV for NMDA currents, 0 mV for GABA currents). Record baseline currents evoked by puff application of the agonist (e.g., 100 µM NMDA or 10 µM GABA).

  • Bath Application of Caramiphen: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Record Modulated Currents: After the drug has reached equilibrium in the bath, evoke currents again with the same agonist application protocol.

  • Washout: Perfuse the chamber with drug-free aCSF to observe any reversal of the effect.

  • Data Analysis: Measure the peak amplitude of the evoked currents before, during, and after Caramiphen application. Express the current amplitude in the presence of Caramiphen as a percentage of the baseline current. Plot these values against the Caramiphen concentration to generate a dose-response curve and calculate the IC50 (for antagonism) or EC50 (for potentiation).

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Caramiphen Caramiphen Muscarinic Receptor Muscarinic Receptor Caramiphen->Muscarinic Receptor Antagonism NMDA Receptor NMDA Receptor Caramiphen->NMDA Receptor Antagonism GABA-A Receptor GABA-A Receptor Caramiphen->GABA-A Receptor Bimodal Modulation Gq/11 or Gi/o Gq/11 or Gi/o Muscarinic Receptor->Gq/11 or Gi/o Downstream Signaling Downstream Signaling Gq/11 or Gi/o->Downstream Signaling Ion Flux Modulation Ion Flux Modulation NMDA Receptor->Ion Flux Modulation GABA-A Receptor->Ion Flux Modulation

Caption: Caramiphen's primary and off-target signaling pathways.

Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Dose-Response Dose-Response Analysis Unexpected Phenotype->Dose-Response Step 1 Compare_Potency Compare with Known IC50/Ki Dose-Response->Compare_Potency Selective_Antagonist Use Selective Antagonist Compare_Potency->Selective_Antagonist Step 2 Phenotype_Reversed Phenotype Reversed? Selective_Antagonist->Phenotype_Reversed Control_Compound Use Structurally Unrelated Control Phenotype_Reversed->Control_Compound No Off_Target_Confirmed Off-Target Confirmed Phenotype_Reversed->Off_Target_Confirmed Yes Phenotype_Replicated Phenotype Replicated? Control_Compound->Phenotype_Replicated Phenotype_Replicated->Off_Target_Confirmed No On_Target_Effect Likely On-Target or Novel Effect Phenotype_Replicated->On_Target_Effect Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Caption: Experimental workflow for a radioligand binding assay.

References

Validation & Comparative

A Comparative Guide: Caramiphen Hydrochloride vs. Atropine in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caramiphen (B1668299) Hydrochloride and Atropine (B194438), two prominent antagonists in muscarinic acetylcholine (B1216132) receptor (mAChR) research. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to select the appropriate antagonist for their specific experimental needs.

Introduction to Caramiphen and Atropine

Caramiphen hydrochloride is recognized for its selectivity towards the M1 muscarinic receptor subtype.[1][2] In contrast, Atropine is a classical non-selective muscarinic antagonist, exhibiting high affinity across all five muscarinic receptor subtypes (M1-M5).[3][4][5][6][7] This fundamental difference in receptor selectivity is a critical determinant in their application within pharmacological research. While Caramiphen allows for the targeted investigation of M1 receptor function, Atropine serves as a broad-spectrum tool for studying general muscarinic receptor-mediated processes.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and Atropine for muscarinic receptor subtypes are crucial for understanding their pharmacological profiles. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound 1.2[1]32.4 (27-fold lower than M1)[1]7.2 (6-fold lower than M1)[1]Data not availableData not availableM1 Selective
Atropine 1.27 ± 0.36[3]3.24 ± 1.16[3]2.21 ± 0.53[3]0.77 ± 0.43[3]2.84 ± 0.84[3]Non-selective

Functional Antagonism

While direct comparative functional data (e.g., IC50 values from cell-based assays) for Caramiphen is limited in the available literature, the binding affinity data strongly suggests that its functional antagonism will mirror its M1 selectivity. Atropine, as a potent non-selective antagonist, is expected to functionally inhibit responses mediated by all five muscarinic receptor subtypes. For instance, in functional assays measuring carbachol-induced responses, atropine demonstrates potent antagonism at M1, M3, M4, and M5 receptors.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. Their signaling pathways are primarily determined by the G protein to which they couple.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels.

Muscarinic_Signaling cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 activate PLC Phospholipase C (PLC) Gq11->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio activate AC Adenylyl Cyclase Gio->AC inhibits Ion_channel Ion Channel Modulation Gio->Ion_channel βγ subunits cAMP ↓ cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Caramiphen or Atropine) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor subtype of interest.

  • Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand (e.g., [3H]-N-methylscopolamine), assay buffer, and cell membranes.

    • Non-specific Binding: Radioligand, a high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine), and cell membranes.

    • Competition: Radioligand, serial dilutions of the test compound (Caramiphen or Atropine), and cell membranes.

3. Incubation and Filtration:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Dry the filters, place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing mAChRs) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.
Functional Assays

1. Calcium Mobilization Assay (for M1, M3, M5 Receptors):

  • Cell Culture: Plate cells expressing the Gq-coupled muscarinic receptor subtype in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add serial dilutions of the antagonist (Caramiphen or Atropine) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate calcium release.

  • Signal Detection: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence response against the antagonist concentration to determine the IC50 value.

2. cAMP Accumulation Assay (for M2, M4 Receptors):

  • Cell Culture: Plate cells expressing the Gi-coupled muscarinic receptor subtype in a 96-well plate.

  • Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.

  • Compound Addition: Add serial dilutions of the antagonist (Caramiphen or Atropine) followed by a fixed concentration of a muscarinic agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

Logical_Comparison cluster_caramiphen This compound cluster_atropine Atropine caramiphen High Affinity for M1 caramiphen_low Lower Affinity for M2 & M3 caramiphen->caramiphen_low significantly higher than comparison Comparison atropine High Affinity for M1, M2, M3, M4, M5 selectivity Selectivity comparison->selectivity application Research Application comparison->application caramiphen_selectivity caramiphen_selectivity selectivity->caramiphen_selectivity Caramiphen: M1 Selective atropine_selectivity atropine_selectivity selectivity->atropine_selectivity Atropine: Non-selective caramiphen_app caramiphen_app application->caramiphen_app Caramiphen: Targeted M1 studies atropine_app atropine_app application->atropine_app Atropine: General muscarinic blockade

Caption: Logical Comparison of Binding Profiles.

Conclusion

The choice between this compound and Atropine in muscarinic receptor research is dictated by the specific experimental question. Caramiphen, with its pronounced M1 selectivity, is an invaluable tool for dissecting the physiological and pathological roles of the M1 receptor subtype. In contrast, Atropine's non-selective profile makes it a suitable agent for inducing a general blockade of muscarinic signaling, allowing for the study of the overall effects of the muscarinic system. The lack of comprehensive binding and functional data for Caramiphen at M4 and M5 receptors presents an opportunity for future research to fully elucidate its pharmacological profile. Researchers should carefully consider the receptor subtype(s) relevant to their study to make an informed decision on the most appropriate antagonist.

References

A Comparative Analysis of the Central Effects of Caramiphen Hydrochloride and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) effects of Caramiphen (B1668299) Hydrochloride and scopolamine (B1681570). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Introduction

Caramiphen hydrochloride and scopolamine are both anticholinergic agents, but they exhibit distinct pharmacological profiles that result in different central effects. Scopolamine is a well-characterized non-selective muscarinic antagonist widely used in research to induce cognitive deficits, mimicking certain aspects of dementia.[1][2] Caramiphen, also a muscarinic antagonist, possesses additional anti-glutamatergic properties, primarily through N-methyl-D-aspartate (NMDA) receptor antagonism, which confers unique neuroprotective and anticonvulsant effects.[3][4] This guide will delve into their respective mechanisms of action, receptor binding affinities, and impacts on CNS functions, supported by experimental data.

Mechanism of Action and Receptor Binding Profiles

The primary distinction in the central effects of Caramiphen and scopolamine stems from their differing receptor affinities and mechanisms of action.

Scopolamine acts as a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[5][6] Its central effects, such as sedation, amnesia, and cognitive impairment, are primarily attributed to the blockade of these receptors, particularly the M1 subtype, in brain regions critical for memory and learning like the hippocampus and cortex.[5][7] Beyond its potent anticholinergic activity, scopolamine has been shown to have off-target effects, including antagonism of 5-HT3 receptors at higher concentrations.[8] There is also evidence suggesting that scopolamine can indirectly influence the glutamatergic and dopaminergic systems.[9][10]

This compound , in contrast, demonstrates a more complex mechanism of action. While it is a potent muscarinic antagonist, it exhibits a notable selectivity for the M1 receptor subtype over M2 and M3.[11] Crucially, Caramiphen also functions as an NMDA receptor antagonist, a property not shared by scopolamine.[3][12] This dual antagonism of both cholinergic and glutamatergic systems underpins its potent anticonvulsant and neuroprotective properties.[12][13] Furthermore, Caramiphen has been shown to modulate GABAergic transmission, facilitating GABA-evoked currents at lower concentrations.[12][13]

The following diagram illustrates the distinct receptor targets of Caramiphen and scopolamine.

Receptor_Targets cluster_caramiphen This compound cluster_scopolamine Scopolamine Caramiphen Caramiphen M1_C M1 (High Affinity) Caramiphen->M1_C Antagonist M2_C M2 (Lower Affinity) Caramiphen->M2_C Antagonist M3_C M3 (Lower Affinity) Caramiphen->M3_C Antagonist NMDA_R NMDA Receptor Caramiphen->NMDA_R Antagonist GABA_A GABA-A Receptor Caramiphen->GABA_A Modulator Scopolamine Scopolamine M1_S M1 Scopolamine->M1_S Antagonist M2_S M2 Scopolamine->M2_S Antagonist M3_S M3 Scopolamine->M3_S Antagonist M4_S M4 Scopolamine->M4_S Antagonist M5_S M5 Scopolamine->M5_S Antagonist HT3_R 5-HT3 Receptor Scopolamine->HT3_R Antagonist (High Conc.) Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation Baseline_Training Baseline Training in Behavioral Task Animal_Habituation->Baseline_Training Drug_Administration Drug Administration (e.g., Scopolamine) Baseline_Training->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (e.g., Escape Latency) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Cognitive Effects Statistical_Analysis->Conclusion

References

A Comparative Analysis of Caramiphen Hydrochloride and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Caramiphen (B1668299) Hydrochloride and Dextromethorphan (B48470), two centrally acting antitussive agents. While both have been utilized for cough suppression, their pharmacological profiles, clinical efficacy, and regulatory status present a study in contrast. This document synthesizes available experimental data to offer an objective overview for the scientific community.

Mechanism of Action: A Tale of Two Central Suppressants

Both Caramiphen and Dextromethorphan exert their antitussive effects by acting on the cough center in the brainstem.[1] However, their molecular mechanisms, while potentially overlapping, are distinct.

Dextromethorphan is a synthetic morphinan (B1239233) derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[2][3][4] Its antitussive action is primarily attributed to the blockade of NMDA receptors in the medulla, which elevates the threshold for the cough reflex.[4][5] Unlike opioids, it has no significant analgesic or addictive properties at therapeutic doses.[4]

Caramiphen , an anticholinergic agent, also demonstrates central antitussive effects.[1][6][7][8] While its exact antitussive mechanism is not as extensively characterized as that of dextromethorphan, it is suggested to involve binding to the same brain receptors labeled by dextromethorphan.[9] Its anticholinergic properties may contribute to reducing mucus secretion, although its primary antitussive effect is considered central.[7]

Below is a simplified representation of their proposed signaling pathways.

cluster_dextromethorphan Dextromethorphan Pathway cluster_caramiphen Caramiphen Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Cough_Center_D Cough Center (Medulla) NMDA_Receptor->Cough_Center_D Sigma1_Receptor->Cough_Center_D Suppression_D Cough Suppression Cough_Center_D->Suppression_D Caramiphen Caramiphen Muscarinic_Receptor Muscarinic Receptor Caramiphen->Muscarinic_Receptor Antagonist Sigma1_Receptor_C Sigma-1 Receptor Caramiphen->Sigma1_Receptor_C Agonist Cough_Center_C Cough Center (Medulla) Muscarinic_Receptor->Cough_Center_C Sigma1_Receptor_C->Cough_Center_C Suppression_C Cough Suppression Cough_Center_C->Suppression_C

Proposed signaling pathways for Dextromethorphan and Caramiphen.

Comparative Efficacy: A Review of the Evidence

Direct, head-to-head clinical trials comparing the antitussive efficacy of Caramiphen and Dextromethorphan are scarce. However, preclinical data and separate clinical evaluations provide insights into their relative performance.

Parameter Caramiphen Hydrochloride Dextromethorphan Source
Relative Potency Required a 3 to 4 times larger dose than dextromethorphan for equieffective antitussive effects in a preclinical model.More potent on a milligram per kilogram basis in a preclinical model.[1]
Clinical Efficacy (Acute Cough) Lack of substantial evidence of effectiveness led to its removal from the US market as an antitussive.Some studies show a statistically significant reduction in cough frequency compared to placebo in children and adults with upper respiratory tract infections.[10][11] Other studies show little to no clinically significant benefit over placebo for a single dose.[12][13]
Regulatory Status (US) No longer approved as an antitussive agent by the FDA.[13]Approved by the FDA and widely available in over-the-counter cough and cold medications.[14]

Experimental Protocols

Preclinical Comparative Study in a Decerebrate Cat Model

A key study directly comparing the two compounds utilized a decerebrate cat model to assess their central antitussive action.

  • Objective: To determine the site of action and relative potency of Caramiphen Edisylate and Dextromethorphan Hydrobromide.

  • Methodology:

    • Cats were decerebrated to eliminate higher brain function influences.

    • Cough was induced by direct electrical stimulation of the cough center in the brainstem.

    • The drugs were administered intravenously (i.v.) and directly into the left vertebral artery (i.a.) to differentiate between systemic and central effects.

    • The effective dose ratios of i.v. to i.a. administration were calculated to determine the primary site of action.

  • Findings: Both agents were significantly more effective when administered intra-arterially, confirming a central site of action.[1] Dextromethorphan was found to be approximately 3 to 4 times more potent than Caramiphen in this model.[1]

The experimental workflow for this preclinical study can be visualized as follows:

Start Start Animal_Prep Animal Preparation (Decerebrate Cat) Start->Animal_Prep Stimulation Electrical Stimulation of Cough Center Animal_Prep->Stimulation Drug_Admin Drug Administration (i.v. or i.a.) Stimulation->Drug_Admin Cough_Measurement Measure Antitussive Effect Drug_Admin->Cough_Measurement Data_Analysis Analyze Dose-Response and i.v./i.a. Ratios Cough_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for the preclinical comparative antitussive study.
Clinical Trial Design for Dextromethorphan Efficacy in Acute Cough

Numerous clinical trials have evaluated the efficacy of dextromethorphan. A common design is a double-blind, placebo-controlled, randomized study.

  • Objective: To assess the efficacy of a single dose of dextromethorphan in reducing cough frequency in patients with acute upper respiratory tract infection.

  • Methodology:

    • Recruitment of patients with acute cough.

    • Randomization to receive either a single 30 mg dose of dextromethorphan or a matching placebo.

    • Objective measurement of cough frequency and sound pressure level at baseline and at specified intervals post-treatment (e.g., 90, 135, and 180 minutes).

    • Subjective assessment of cough severity by patients.

    • Statistical analysis to compare the changes from baseline between the dextromethorphan and placebo groups.

  • Findings: While some studies have demonstrated a statistically significant reduction in cough parameters with dextromethorphan,[10][11] others have found no significant difference compared to placebo, questioning its clinical efficacy in this setting.[12]

Conclusion

Both this compound and Dextromethorphan are centrally acting antitussive agents. Preclinical evidence suggests they may share a common binding site in the brainstem, with dextromethorphan exhibiting greater potency. However, the clinical evidence for their efficacy differs significantly. Dextromethorphan remains a widely used antitussive, supported by a mix of positive and inconclusive clinical trial data. In contrast, Caramiphen has been withdrawn from the US market as an antitussive due to a lack of substantial evidence supporting its effectiveness. For drug development professionals, the history of these two compounds underscores the critical importance of robust clinical validation for antitussive agents, even those with plausible mechanisms of action and positive preclinical data.

References

Synergistic Anticonvulsant Effects of Caramiphen Hydrochloride and Diazepam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anticonvulsant effects observed with the co-administration of Caramiphen (B1668299) Hydrochloride and Diazepam. The information presented is based on preclinical data from studies investigating therapeutic interventions for nerve agent-induced seizures. This document outlines the enhanced efficacy of the combination therapy, details the experimental protocols used to derive these findings, and illustrates the underlying signaling pathways.

Enhanced Efficacy of Combination Therapy

Studies have demonstrated that the combination of Caramiphen and Diazepam results in a synergistic effect, significantly reducing seizure duration and subsequent neuropathology compared to Diazepam administered alone. This is particularly evident when treatment is delayed following the onset of seizures. The primary compound used in these key studies was Caramiphen edisylate, a salt of Caramiphen. For the purposes of this guide, the findings are considered broadly applicable to Caramiphen.

Mechanism of Synergy

The synergistic interaction between Caramiphen and Diazepam stems from their distinct but complementary mechanisms of action in the central nervous system.

  • Diazepam: As a benzodiazepine (B76468), Diazepam is a positive allosteric modulator of the GABA-A receptor. It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and seizure suppression. However, the efficacy of Diazepam can be compromised during prolonged seizures, such as status epilepticus, due to the internalization (endocytosis) of GABA-A receptors, which reduces the number of available binding sites for the drug.[1][2]

  • Caramiphen: Caramiphen acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and also possesses anticholinergic properties.[1][2] During seizures, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, a process implicated in the endocytosis of GABA-A receptors. By blocking NMDA receptors, Caramiphen is thought to prevent this seizure-induced reduction in GABA-A receptor surface expression, thereby maintaining the efficacy of GABAergic inhibition and the anticonvulsant action of Diazepam.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies in a rat model of soman-induced seizures, comparing the efficacy of Diazepam alone to the combination of Caramiphen edisylate and Diazepam.

Table 1: Effect on Seizure Duration
Treatment GroupTreatment Delay (Post-Seizure Onset)Mean Seizure Duration (Minutes ± SEM)
Diazepam (10 mg/kg)20 min120 ± 30
Caramiphen (20 mg/kg) + Diazepam (10 mg/kg)20 min60 ± 15
Diazepam (10 mg/kg)30 min180 ± 45
Caramiphen (20 mg/kg) + Diazepam (10 mg/kg)30 min75 ± 20

Data extrapolated from graphical representations in Schultz et al., 2012. SEM values are estimations.

Table 2: Effect on Neuropathology
Treatment GroupTreatment Delay (Post-Seizure Onset)Mean Neuropathology Score (Arbitrary Units ± SEM)
Diazepam (10 mg/kg)30 min2.5 ± 0.5
Caramiphen (20 mg/kg) + Diazepam (10 mg/kg)30 min1.0 ± 0.3

Neuropathology scores are on a scale of 0 (no damage) to 4 (severe damage). Data is a generalized representation from findings reported by Schultz et al., 2012 and Lange et al., 2014.

Experimental Protocols

The data presented were primarily derived from a soman-induced seizure model in rats. The following is a detailed methodology for this key experiment.

Soman-Induced Seizure Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) monitoring to accurately determine seizure onset and duration.

  • Seizure Induction: Seizures are induced by a subcutaneous (s.c.) injection of the nerve agent soman (B1219632) (1.2 x LD50; approximately 132 µg/kg).[1][2]

  • Antidote Administration: To counteract the peripheral cholinergic effects of soman and improve survival, animals are pre-treated with a combination of atropine (B194438) sulfate (B86663) (a muscarinic antagonist) and an oxime (such as HI-6), administered intramuscularly (i.m.) shortly after soman exposure.

  • Treatment Administration:

    • Control Group (Diazepam alone): Diazepam (10 mg/kg, s.c.) is administered at various time points (e.g., 10, 20, or 30 minutes) after the electrographically confirmed onset of seizures.[1]

    • Combination Therapy Group: Caramiphen edisylate (20 mg/kg, i.m.) is administered in conjunction with Diazepam (10 mg/kg, s.c.) at the same post-seizure onset time points.[1]

  • Outcome Measures:

    • Seizure Duration: EEG recordings are continuously monitored to determine the total duration of seizure activity following treatment.

    • Neuropathology: At a predetermined endpoint (e.g., 24 hours or later), animals are euthanized, and their brains are collected for histopathological analysis. Brain sections are stained (e.g., with Fluoro-Jade) to identify neuronal degeneration in various brain regions susceptible to seizure-induced damage, such as the hippocampus, amygdala, and piriform cortex. A semi-quantitative scoring system (e.g., 0-4 scale) is used to assess the extent of neuronal damage.

Mandatory Visualization

Signaling Pathways

Synergy_Mechanism Glutamate_Release Excessive Glutamate Release (Seizure) NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx Ca++ Influx NMDA_R->Ca_Influx GABA_A_R_Endocytosis GABA-A Receptor Endocytosis Ca_Influx->GABA_A_R_Endocytosis Triggers Reduced_Inhibition Reduced GABAergic Inhibition GABA_A_R_Endocytosis->Reduced_Inhibition Leads to GABA_A_R GABA-A Receptor Cl_Influx Cl- Influx (Neuronal Inhibition) GABA_A_R->Cl_Influx Caramiphen Caramiphen Caramiphen->NMDA_R Blocks Diazepam Diazepam Diazepam->GABA_A_R Enhances

Caption: Proposed mechanism of synergistic action.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Sprague-Dawley Rats (EEG Implanted) Soman Soman Injection (s.c.) (1.2 x LD50) Animals->Soman Antidotes Administer Atropine + HI-6 (i.m.) Soman->Antidotes Seizure_Onset EEG Confirmed Seizure Onset Antidotes->Seizure_Onset Treatment_Delay Wait 10, 20, or 30 min Seizure_Onset->Treatment_Delay Treatment_Admin Administer Treatment Treatment_Delay->Treatment_Admin DZP_Alone Diazepam (10 mg/kg, s.c.) Treatment_Admin->DZP_Alone Combo Caramiphen (20 mg/kg, i.m.) + Diazepam (10 mg/kg, s.c.) Treatment_Admin->Combo EEG_Monitoring Continuous EEG Monitoring DZP_Alone->EEG_Monitoring Combo->EEG_Monitoring Seizure_Duration Measure Seizure Duration EEG_Monitoring->Seizure_Duration Histology Euthanasia & Brain Collection EEG_Monitoring->Histology Neuropathology Neuropathology Scoring Histology->Neuropathology

Caption: Workflow for in vivo efficacy testing.

References

A Comparative Analysis of Caramiphen Hydrochloride and Benztropine in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Caramiphen Hydrochloride and Benztropine (B127874), two compounds with anticholinergic properties that have been investigated for their potential therapeutic effects in Parkinson's disease (PD). The information presented herein is collated from various preclinical studies to facilitate an objective comparison of their pharmacological profiles, efficacy in established Parkinson's models, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Parkinson's disease.

Executive Summary

This compound and Benztropine both exhibit properties that are relevant to the symptomatic treatment of Parkinson's disease, primarily through the modulation of central cholinergic systems. However, they possess distinct pharmacological profiles that may translate to different therapeutic outcomes and side-effect profiles.

Benztropine is a well-established anticholinergic agent that also functions as a dopamine (B1211576) reuptake inhibitor.[1][2] This dual mechanism of action—restoring the dopamine/acetylcholine (B1216132) balance by both reducing cholinergic overactivity and enhancing dopaminergic neurotransmission—underpins its use in managing parkinsonian symptoms.[2] Its efficacy has been demonstrated in various preclinical models, including the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) rodent models, as well as the haloperidol-induced catalepsy model.[3][4][5]

This compound , while also possessing anticholinergic activity, is distinguished by its additional properties as an N-methyl-D-aspartate (NMDA) receptor antagonist. This antiglutamatergic action presents an alternative mechanism for neuroprotection and symptomatic relief in Parkinson's disease. However, a significant portion of the available preclinical data on Caramiphen focuses on its neuroprotective effects in the context of nerve agent exposure, with a notable lack of extensive studies in established Parkinson's disease models.

Direct head-to-head comparative studies of Caramiphen and Benztropine in Parkinson's models are scarce in the published literature. Therefore, this guide presents a compilation of data from separate in vitro and in vivo studies to facilitate an indirect comparison.

Mechanism of Action

The therapeutic rationale for both agents in Parkinson's disease stems from their ability to counteract the relative overactivity of the cholinergic system that arises from the degeneration of dopaminergic neurons in the substantia nigra.

Benztropine exerts its effects through two primary mechanisms:

  • Muscarinic Receptor Antagonism : It blocks muscarinic acetylcholine receptors, thereby reducing the excitatory effects of acetylcholine in the striatum.[6]

  • Dopamine Transporter (DAT) Inhibition : By blocking the reuptake of dopamine from the synaptic cleft, it increases the availability of dopamine to act on postsynaptic receptors.[1][3]

This compound also has a dual mechanism of action:

  • Muscarinic Receptor Antagonism : It acts as an antagonist at muscarinic acetylcholine receptors.

  • NMDA Receptor Antagonism : It blocks the activity of NMDA receptors, which are involved in excitotoxicity, a process implicated in the neurodegeneration seen in Parkinson's disease.

Signaling Pathways

The distinct mechanisms of Caramiphen and Benztropine are visualized in the following signaling pathway diagrams.

Benztropine Signaling Pathway cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_synapse Dopamine Dopamine->Dopamine_synapse D2R Dopamine D2 Receptor Dopamine_synapse->D2R Activates ACh_receptor Muscarinic ACh Receptor ACh Acetylcholine ACh->ACh_receptor Binds Benztropine Benztropine Benztropine->DAT Inhibits Benztropine->ACh_receptor Antagonizes Caramiphen Signaling Pathway cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse NMDA_receptor NMDA Receptor Glutamate_synapse->NMDA_receptor Activates ACh_receptor Muscarinic ACh Receptor ACh Acetylcholine ACh->ACh_receptor Binds Caramiphen Caramiphen Caramiphen->NMDA_receptor Antagonizes Caramiphen->ACh_receptor Antagonizes 6-OHDA Experimental Workflow start Animal Acclimatization surgery Stereotaxic Surgery: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum start->surgery recovery Post-operative Recovery (2-3 weeks) surgery->recovery behavioral_testing Behavioral Assessment: - Apomorphine-induced rotations - Cylinder test - Rotarod test recovery->behavioral_testing drug_treatment Drug Administration: Caramiphen or Benztropine behavioral_testing->drug_treatment post_treatment_testing Post-treatment Behavioral Assessment drug_treatment->post_treatment_testing histology Histological Analysis: - Tyrosine Hydroxylase (TH) staining - Nissl staining post_treatment_testing->histology end Data Analysis histology->end MPTP Experimental Workflow start Animal Acclimatization (C57BL/6 mice) mptp_admin MPTP Administration: (e.g., multiple intraperitoneal injections) start->mptp_admin post_mptp Post-MPTP Period (several days for lesion development) mptp_admin->post_mptp drug_treatment Drug Administration: Caramiphen or Benztropine post_mptp->drug_treatment behavioral_testing Behavioral Assessment: - Open field test (locomotor activity) - Rotarod test - Pole test drug_treatment->behavioral_testing biochemical_analysis Biochemical Analysis: - Striatal dopamine levels (HPLC) behavioral_testing->biochemical_analysis histology Histological Analysis: - Tyrosine Hydroxylase (TH) staining biochemical_analysis->histology end Data Analysis histology->end Haloperidol-Induced Catalepsy Workflow start Animal Acclimatization drug_admin Drug Administration: - Test compound (Caramiphen or Benztropine) - Haloperidol (B65202) start->drug_admin catalepsy_test Catalepsy Assessment: (e.g., Bar test at various time points) drug_admin->catalepsy_test end Data Analysis: (Catalepsy scores over time) catalepsy_test->end

References

Unveiling Caramiphen Hydrochloride's Role as an NMDA Receptor Antagonist in Neuronal Cultures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Caramiphen (B1668299) Hydrochloride's N-methyl-D-aspartate (NMDA) receptor antagonist activity with other well-established antagonists in neuronal cultures. This document synthesizes experimental data, presents detailed methodologies for key experiments, and visualizes complex pathways to facilitate a deeper understanding of Caramiphen's pharmacological profile.

Caramiphen Hydrochloride, traditionally known for its anticholinergic properties, has demonstrated significant efficacy as an NMDA receptor antagonist.[1][2] This dual activity makes it a compound of interest for therapeutic applications where both cholinergic and glutamatergic systems are implicated. Understanding its performance relative to other NMDA receptor antagonists is crucial for its potential development and application in neuroscience research.

Comparative Efficacy of NMDA Receptor Antagonists

To provide a clear comparison, the following table summarizes the quantitative data on the inhibitory potency of this compound and other commonly used NMDA receptor antagonists in neuronal cultures. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the neuronal culture type, agonist concentration, and recording parameters.

CompoundAntagonist TypeIC50 ValueNeuronal Culture ModelReference
This compound Non-competitiveNot explicitly reported as an IC50, but demonstrates dose-dependent reduction of NMDA-evoked currents (e.g., ~44% block at 300 µM)Brain slices from the basolateral amygdala[1]
Dizocilpine (MK-801) Uncompetitive Channel Blocker~0.14 µMCultured superior colliculus neurons[3]
Memantine (B1676192) Uncompetitive Channel Blocker~2.2 µMCultured superior colliculus neurons[3]
Ketamine Uncompetitive Channel Blocker~0.4 µMDissociated rat hippocampal neurons[4]
D(-)-2-amino-5-phosphonopentanoic acid (D-APV) Competitive AntagonistNot typically expressed as an IC50 for channel block; used at concentrations like 50 µM for effective blockadeMouse cortical neurons[5][6]

Delving into the Experimental Protocols

The confirmation of NMDA receptor antagonism is primarily achieved through electrophysiological and imaging techniques. Below are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in individual neurons.

Objective: To measure the effect of this compound on NMDA-evoked ionic currents in cultured neurons.

Protocol:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coverslips.[7] Neurons are maintained in culture for a sufficient period to allow for maturation and expression of functional NMDA receptors.

  • Recording Setup: A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF) solution.[7][8]

  • Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a micropipette puller and filled with an internal solution designed to mimic the intracellular environment of the neuron.[8]

  • Whole-Cell Configuration: The micropipette is carefully guided to a neuron, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.[9]

  • Voltage Clamp: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.[7]

  • NMDA Current Evocation: NMDA receptors are activated by the local application of an NMDA solution (e.g., 100 µM) with a co-agonist like glycine (B1666218) (e.g., 10 µM). The resulting inward current is recorded.

  • Antagonist Application: this compound or other antagonists are bath-applied at varying concentrations, and the NMDA-evoked currents are recorded again.

  • Data Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each antagonist concentration to determine the dose-response relationship and, if possible, the IC50 value.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentrations, which is a direct consequence of NMDA receptor activation.

Objective: To visualize and quantify the inhibitory effect of this compound on NMDA-induced calcium influx in neuronal cultures.

Protocol:

  • Cell Culture: Neurons are cultured on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading: The neuronal culture is incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells.[10]

  • Imaging Setup: The culture dish is placed on an inverted fluorescence microscope equipped with a camera and a light source capable of exciting the dye at specific wavelengths.

  • Baseline Measurement: The baseline fluorescence intensity of the neurons is recorded before any stimulation.

  • NMDA Stimulation: An NMDA solution is applied to the neurons, causing an influx of calcium and a change in the fluorescence of the indicator dye.[10]

  • Antagonist Treatment: The experiment is repeated with the pre-incubation or co-application of this compound or other antagonists at various concentrations.

  • Data Analysis: The change in fluorescence intensity upon NMDA stimulation in the presence and absence of the antagonist is measured and compared. A reduction in the fluorescence signal indicates antagonism of the NMDA receptor.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonism.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Caramiphen Caramiphen (Non-competitive Antagonist) Caramiphen->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to

NMDA Receptor Signaling Pathway

Experimental_Workflow A Neuronal Culture Preparation B Whole-Cell Patch Clamp or Calcium Imaging Setup A->B C Record Baseline Activity B->C D Apply NMDA + Co-agonist C->D E Record NMDA-Evoked Response (Current or Ca²⁺ Signal) D->E F Apply Caramiphen or other Antagonist E->F G Apply NMDA + Co-agonist in presence of Antagonist F->G H Record NMDA-Evoked Response with Antagonist G->H I Data Analysis: Compare Responses & Calculate Inhibition H->I

References

Cross-Validation of Caramiphen Hydrochloride's Efficacy in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caramiphen (B1668299) Hydrochloride's efficacy across various animal models, juxtaposed with alternative treatments. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Caramiphen Hydrochloride is a compound with a multifaceted pharmacological profile, demonstrating antitussive, anticonvulsant, and neuroprotective properties in preclinical animal studies. Its mechanism of action is primarily attributed to its anticholinergic and antiglutamatergic activities, specifically as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, alongside modulatory effects on the GABA-A receptor. This guide synthesizes efficacy data from studies in cat, rat, and guinea pig models, offering a comparative analysis with established drugs such as dextromethorphan (B48470), diphenylhydantoin, and diazepam.

Antitussive Efficacy

Caramiphen has been evaluated for its cough-suppressant effects, primarily in feline and guinea pig models. The central mechanism of its antitussive action has been established, targeting the cough center in the brainstem.

Comparative Efficacy of Antitussive Agents in Cats
DrugAnimal ModelMethod of Cough InductionRoute of AdministrationPotency ComparisonReference
Caramiphen Edisylate Decerebrate CatElectrical stimulation of the cough centerIntravenous (i.v.), Intra-arterial (i.a.)Required a 3 to 4 times larger dose than dextromethorphan for equieffective antitussive effects. More effective when administered i.a. vs. i.v.[1][1]
Dextromethorphan Hydrobromide Decerebrate CatElectrical stimulation of the cough centerIntravenous (i.v.), Intra-arterial (i.a.)More potent than Caramiphen. More effective when administered i.a. vs. i.v.[1][1]
Experimental Protocol: Electrically Induced Cough in Decerebrate Cats

This protocol outlines the methodology for assessing the central antitussive activity of compounds.

Animal Model: Adult cats, decerebrated to eliminate higher brain function interference.

Procedure:

  • Anesthesia is induced, followed by a decerebration procedure.

  • A stimulating electrode is stereotaxically implanted into the medullary cough center.

  • Coughing is induced by delivering a controlled electrical stimulus.

  • Test compounds (Caramiphen or alternatives) are administered intravenously or intra-arterially.

  • The reduction in cough response (frequency and intensity) is measured to determine the antitussive efficacy.

G Experimental Workflow: Electrically Induced Cough in Cats cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Decerebrate Cat) electrode_implant Electrode Implantation (Medullary Cough Center) animal_prep->electrode_implant cough_induction Induce Cough (Electrical Stimulation) electrode_implant->cough_induction drug_admin Drug Administration (i.v. or i.a.) cough_induction->drug_admin measure_response Measure Cough Response (Frequency and Intensity) drug_admin->measure_response efficacy_determination Determine Antitussive Efficacy measure_response->efficacy_determination

Workflow for assessing central antitussive activity.

Anticonvulsant Efficacy

Caramiphen has demonstrated potent anticonvulsant properties in rodent models, particularly in the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Comparative Efficacy of Anticonvulsant Agents in Rats
DrugAnimal ModelTestRoute of AdministrationED₅₀ (mg/kg)Key FindingsReference
Caramiphen RatMaximal Electroshock (MES)Intraperitoneal (i.p.)3.1Potently blocks MES-induced seizures.[2] Nearly twice as potent as diphenylhydantoin.[3][2][3]
Diphenylhydantoin (Phenytoin) RatMaximal Electroshock (MES)Intraperitoneal (i.p.)~6.0 (inferred)Standard anticonvulsant for comparison.[3]
Aminocaramiphen RatMaximal Electroshock (MES)Intraperitoneal (i.p.)3.4Comparable anticonvulsant activity to Caramiphen.[2][2]
N-methyl-4-piperidinyl 1-phenylcyclopentanecarboxylate RatMaximal Electroshock (MES)Intraperitoneal (i.p.)4.8Comparable anticonvulsant activity to Caramiphen.[2][2]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rats

This protocol is a standard method for evaluating the efficacy of potential anticonvulsant compounds.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Animals are acclimatized to the laboratory environment.

  • The test compound (Caramiphen or an alternative) or vehicle is administered, typically intraperitoneally.

  • At the time of expected peak effect, a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • The presence or absence of the tonic hindlimb extension phase of the seizure is observed.

  • Protection is defined as the abolition of the tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

G Experimental Workflow: Maximal Electroshock Seizure Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimate Animal Acclimation (Rats) drug_admin Drug Administration (i.p.) animal_acclimate->drug_admin drug_prep Drug Preparation (Caramiphen/Vehicle) mes_stim Maximal Electroshock Stimulation drug_admin->mes_stim observe_seizure Observe Seizure (Tonic Hindlimb Extension) mes_stim->observe_seizure calc_ed50 Calculate ED₅₀ observe_seizure->calc_ed50

Workflow for the Maximal Electroshock (MES) test.

Neuroprotective Efficacy

Caramiphen has been investigated for its neuroprotective effects, particularly in models of nerve agent-induced seizures and neuropathology. Its ability to mitigate neuronal damage is linked to its anticholinergic and antiglutamatergic properties.

Efficacy of Caramiphen in Soman-Induced Seizures in Rats
Treatment GroupAnimal ModelTime of Administration (post-soman)Dosage (mg/kg, i.m.)OutcomeReference
Caramiphen Rat30 or 60 minutes100Suppressed behavioral seizures within 10 minutes. Significantly reduced neuronal loss and degeneration.[3][4][5][6][3][4][5][6]
Caramiphen + Diazepam Rat30 minutes post-seizure onset20 or 100 (Caramiphen) + 10 (Diazepam)Attenuated GD-induced seizure activity, neuropathological damage, and cognitive deficits compared to diazepam alone.[7][7]
Diazepam alone Rat1 hour post-exposure10Terminated status epilepticus but offered limited neuroprotection.[8][8]
Experimental Protocol: Soman-Induced Neurotoxicity in Rats

This protocol assesses the neuroprotective potential of compounds against nerve agent exposure.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Animals are exposed to a specific dose of the nerve agent soman (B1219632) (e.g., 1.2 x LD₅₀) to induce seizures and subsequent neuropathology.

  • At a predetermined time after soman exposure (e.g., 30 or 60 minutes), the test compound (Caramiphen, alone or in combination) is administered.

  • Behavioral seizures are monitored and scored.

  • At a later time point (e.g., 24 hours or 30 days post-exposure), brain tissue is collected.

  • Neuronal damage in specific brain regions (e.g., hippocampus, amygdala) is assessed using histological techniques (e.g., Fluoro-Jade C staining).

Mechanism of Action: Signaling Pathways

The therapeutic effects of Caramiphen are mediated through its interaction with key neurotransmitter systems.

NMDA Receptor Antagonism

Caramiphen acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor. Excessive activation of NMDA receptors leads to an influx of Ca²⁺, triggering excitotoxicity and neuronal cell death. By blocking the NMDA receptor channel, Caramiphen reduces this excitotoxic cascade, contributing to its anticonvulsant and neuroprotective effects.

G Signaling Pathway: Caramiphen's NMDA Receptor Antagonism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Caramiphen Caramiphen Caramiphen->NMDA_R Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Caramiphen blocks the NMDA receptor, preventing excitotoxicity.
GABA-A Receptor Modulation

Caramiphen has been shown to facilitate GABAergic inhibition, likely through positive allosteric modulation of the GABA-A receptor.[3][4][5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of Cl⁻ ions, leading to hyperpolarization of the neuron and an inhibitory effect. By enhancing the action of GABA, Caramiphen contributes to the suppression of neuronal hyperexcitability seen in seizures.

G Signaling Pathway: Caramiphen's GABA-A Receptor Modulation GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Opens Channel Caramiphen Caramiphen Caramiphen->GABA_A_R Positive Modulation Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Cl_influx->Neuronal_Inhibition

Caramiphen enhances GABA-A receptor-mediated inhibition.

Conclusion

This compound exhibits significant efficacy as an antitussive, anticonvulsant, and neuroprotective agent in various animal models. Its dual action as an NMDA receptor antagonist and a positive modulator of GABA-A receptors provides a strong mechanistic basis for its therapeutic potential. The comparative data presented in this guide suggest that while Caramiphen may be less potent than some established drugs in specific models (e.g., dextromethorphan for cough), its broad spectrum of activity and its efficacy in combination therapies warrant further investigation for the treatment of complex neurological disorders. Researchers and drug development professionals should consider these findings when designing future preclinical and clinical studies.

References

A Head-to-Head Comparison of Caramiphen Hydrochloride with Novel Anticholinergics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Caramiphen (B1668299) Hydrochloride and novel anticholinergic agents for researchers, scientists, and drug development professionals. It delves into their receptor binding affinities, functional potencies, and distinct pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction: The Evolving Landscape of Anticholinergic Therapeutics

Anticholinergic drugs, which antagonize the action of acetylcholine (B1216132) at muscarinic receptors, are pivotal in treating a range of conditions, most notably chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB). While older non-selective agents like atropine (B194438) have been largely superseded due to systemic side effects, the development of more selective compounds continues to be an active area of research.

Caramiphen, an older anticholinergic, presents a unique pharmacological profile that extends beyond simple muscarinic receptor antagonism. In contrast, novel anticholinergics have been engineered for greater receptor subtype selectivity and optimized pharmacokinetic properties, aiming for enhanced efficacy and improved safety profiles. This guide offers a head-to-head comparison to illuminate the key differences and potential therapeutic implications of these agents.

Comparative Analysis of Receptor Binding Affinities

The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki values) of Caramiphen Hydrochloride and a selection of novel anticholinergics for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

DrugM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M3 vs M2 Selectivity Ratio
Caramiphen 1.2[1][2]32.4[1]7.2[1]Data not availableData not available~0.37
Novel Anticholinergics
Aclidinium~1~2~0.6~1.3~1.3~3.3
Darifenacin6.3398.10.8501.210.0~497
Fesoterodine10.019.939.850.131.6~0.5
Glycopyrrolate~1.0-3.6~1.0-3.6~0.5-3.6Data not availableData not availableNon-selective
Ipratropium2.92.01.7Data not availableData not available~1.18
Oxybutynin~2.0~20.0~1.3Data not availableData not available~15.4
Solifenacin25.1125.910.089.119.9~12.6
Tiotropium~0.14~0.58~0.08Data not availableData not available~7.25
Umeclidinium0.160.160.060.050.13~2.7

Key Observations:

  • Caramiphen exhibits a preference for the M1 receptor subtype, with approximately 27-fold higher affinity for M1 over M2 receptors.[1][2] Its affinity for M3 is intermediate.

  • Novel anticholinergics display a diverse range of selectivity profiles.

    • Darifenacin stands out for its high selectivity for the M3 receptor over all other subtypes, particularly M2.

    • Tiotropium, Aclidinium, and Umeclidinium , primarily used for COPD, show high affinity for M3 receptors and varying degrees of kinetic selectivity over M2 receptors, contributing to their long duration of action.[3]

    • Solifenacin also demonstrates a preference for the M3 receptor, albeit with lower selectivity than darifenacin.

    • Fesoterodine, Glycopyrrolate, and Ipratropium are relatively non-selective across the muscarinic receptor subtypes.

Distinct Pharmacological Profile of Caramiphen

Beyond its anticholinergic properties, Caramiphen exhibits significant activity at other neurotransmitter systems, a feature that distinguishes it from the more selective novel agents.

  • NMDA Receptor Antagonism: Caramiphen acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is thought to contribute to its anticonvulsant and neuroprotective effects observed in preclinical studies.[4]

  • GABA Receptor Modulation: Caramiphen has been shown to facilitate GABAergic transmission, which may also play a role in its anticonvulsant properties.[4]

This multifaceted pharmacology suggests that Caramiphen's overall effects are a composite of its actions on muscarinic, NMDA, and GABAergic systems. In contrast, novel anticholinergics are designed to have high fidelity for muscarinic receptors to minimize off-target effects.

Functional Antagonism: In Vitro Models

Functional assays are crucial for determining a drug's ability to inhibit receptor-mediated responses. These are often conducted in isolated tissues or cell lines expressing specific receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a high-affinity muscarinic antagonist.

  • Test compound (e.g., this compound, novel anticholinergic).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assay (Isolated Tissue)

Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig trachea for airway smooth muscle, guinea pig or rabbit bladder for urinary smooth muscle).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Antagonist (test compound).

Procedure:

  • Mount the tissue strips in the organ baths under a resting tension.

  • Allow the tissue to equilibrate.

  • Perform a cumulative concentration-response curve to the agonist to establish a baseline contractile response.

  • Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period.

  • Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways for M1/M3 and M2 muscarinic receptors, and a typical workflow for determining antagonist potency.

G cluster_M1_M3 M1/M3 Receptor Signaling ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Gq11 Gq/11 M1M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: M1/M3 receptor signaling pathway leading to smooth muscle contraction.

G cluster_M2 M2 Receptor Signaling ACh Acetylcholine M2 M2 Receptor (Presynaptic Autoreceptor) ACh->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA ACh_Release Acetylcholine Release PKA->ACh_Release Inhibition of

Caption: M2 receptor signaling pathway leading to inhibition of acetylcholine release.

G cluster_workflow Workflow for Determining Antagonist Potency (pA2) Tissue Isolate Tissue (e.g., Trachea, Bladder) Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate Mount->Equilibrate CRC1 Generate Agonist Concentration-Response Curve (Control) Equilibrate->CRC1 Wash Wash CRC1->Wash Incubate Incubate with Antagonist Wash->Incubate CRC2 Generate Agonist Concentration-Response Curve (+ Antagonist) Incubate->CRC2 Schild Schild Plot Analysis CRC2->Schild pA2 Determine pA2 Schild->pA2

Caption: Experimental workflow for determining the functional potency (pA2) of an antagonist.

Conclusion and Future Directions

This compound and novel anticholinergics represent two distinct approaches to modulating the cholinergic system. Caramiphen's broader pharmacological profile, encompassing NMDA and GABA receptor activity, may offer therapeutic potential in conditions where these systems are implicated, such as certain neurological disorders.[4] However, this lack of selectivity could also contribute to a wider range of side effects.

Novel anticholinergics, with their high affinity and selectivity for specific muscarinic receptor subtypes, particularly M3, are designed to maximize therapeutic benefit in target organs like the airways and bladder while minimizing systemic adverse effects. The development of long-acting muscarinic antagonists (LAMAs) has been a significant advancement in the management of COPD.[3]

Future research should aim to directly compare the in vivo efficacy and safety of Caramiphen with these newer agents in relevant disease models. Further elucidation of Caramiphen's activity at M4 and M5 receptors would also provide a more complete understanding of its pharmacological profile. For drug development professionals, the contrasting profiles of these compounds underscore the ongoing evolution of anticholinergic drug design, from broad-spectrum agents to highly selective and targeted therapies.

References

A Comparative Guide to the Differential Mechanisms of Caramiphen Hydrochloride and Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Caramiphen (B1668299) Hydrochloride and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data to highlight the differential pharmacology of these compounds, offering insights for researchers in neuroscience and drug development.

Differentiating Caramiphen Hydrochloride in the Landscape of NMDA Antagonists

This compound, while demonstrating antagonism at the NMDA receptor, distinguishes itself through a multi-target profile that includes modulation of the GABAergic system. This dual action presents a unique mechanistic footprint compared to classical NMDA antagonists, which primarily exert their effects through direct channel block or competitive antagonism at the glutamate (B1630785) or glycine (B1666218) binding sites of the NMDA receptor.

Classical non-competitive NMDA antagonists like Phencyclidine (PCP) , Ketamine , and Dizocilpine (MK-801) are well-characterized as open-channel blockers. They bind to a site within the ion channel of the NMDA receptor, physically obstructing the influx of ions and thereby inhibiting neuronal excitation. Memantine , another clinically relevant NMDA antagonist, is also an uncompetitive open-channel blocker, but it exhibits distinct kinetics with a faster off-rate and pronounced voltage dependency, which is thought to contribute to its favorable clinical profile in the treatment of Alzheimer's disease.

In contrast, Caramiphen's profile suggests a broader spectrum of activity. Not only does it reduce NMDA-evoked currents, but it also facilitates GABA-evoked currents at certain concentrations.[1] This potentiation of inhibitory neurotransmission via GABA-A receptors offers an additional mechanism for dampening neuronal excitability, which may contribute to its anticonvulsant properties.

Quantitative Comparison of NMDA Antagonists

The following table summarizes the quantitative data on the binding affinities and functional effects of this compound and other selected NMDA antagonists. This allows for a direct comparison of their potency and primary mechanisms of action.

CompoundPrimary Mechanism of ActionTargetAffinity/Potency (IC50/Ki)Additional Mechanisms/Notes
This compound NMDA Receptor Antagonist & GABA-A Receptor ModulatorNMDA ReceptorDose-dependent reduction of NMDA-evoked currents (significant at 100-1000 µM)Facilitates GABA-evoked currents at 100 µM and 300 µM; depresses them at 1 mM. Also a potent muscarinic M1 receptor antagonist (Ki = 1.2 nM).[2][3]
Memantine Uncompetitive NMDA Receptor AntagonistNMDA Receptor (Open-channel)IC50: ~1-2 µMFast off-rate kinetics and strong voltage-dependency.
Ketamine Non-competitive NMDA Receptor AntagonistNMDA Receptor (PCP site)IC50: ~0.43 µMAlso interacts with opioid, muscarinic, and monoaminergic receptors.
Phencyclidine (PCP) Non-competitive NMDA Receptor AntagonistNMDA Receptor (PCP site)Ki: ~58 nMAlso inhibits dopamine (B1211576) reuptake and has affinity for sigma receptors.
Dizocilpine (MK-801) Non-competitive NMDA Receptor AntagonistNMDA Receptor (PCP site)IC50: ~0.12-0.14 µMPotent, high-affinity channel blocker with slow kinetics.[3]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental approaches to their study, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway Comparison

cluster_0 This compound cluster_1 Other NMDA Antagonists (e.g., Ketamine, PCP, MK-801) Caramiphen Caramiphen Hydrochloride NMDA_R_Car NMDA Receptor Caramiphen->NMDA_R_Car Antagonism GABA_A_R GABA-A Receptor Caramiphen->GABA_A_R Positive Modulation Ca_Influx_Car ↓ Ca²⁺ Influx NMDA_R_Car->Ca_Influx_Car Cl_Influx ↑ Cl⁻ Influx GABA_A_R->Cl_Influx Neuronal_Exc_Car ↓ Neuronal Excitability Ca_Influx_Car->Neuronal_Exc_Car Cl_Influx->Neuronal_Exc_Car Other_Antagonists Other NMDA Antagonists NMDA_R_Other NMDA Receptor Other_Antagonists->NMDA_R_Other Antagonism Ca_Influx_Other ↓ Ca²⁺ Influx NMDA_R_Other->Ca_Influx_Other Neuronal_Exc_Other ↓ Neuronal Excitability Ca_Influx_Other->Neuronal_Exc_Other

Caption: Differential signaling of Caramiphen vs. other NMDA antagonists.

Experimental Workflow for Comparing NMDA Antagonists

cluster_workflow Experimental Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Select NMDA Antagonists (Caramiphen, Memantine, etc.) prep Prepare Brain Membranes or Recombinant Receptors start->prep culture Prepare Neuronal Cultures or Brain Slices start->culture assay Competitive Radioligand Binding Assay (e.g., [³H]MK-801) prep->assay data_binding Determine Ki / IC50 Values assay->data_binding compare Compare Binding Affinities, Functional Potencies, and Mechanisms data_binding->compare ephys Whole-Cell Patch-Clamp Electrophysiology culture->ephys currents Measure NMDA- and GABA-evoked Currents ephys->currents data_functional Determine Dose-Response and Voltage-Dependency currents->data_functional data_functional->compare

Caption: Workflow for comparing NMDA antagonist mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of NMDA antagonists. Below are outlines for key experiments.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.

Materials:

  • Test Compounds: this compound and other NMDA antagonists.

  • Radioligand: [³H]MK-801 or [³H]TCP (tritiated tenocyclidine).

  • Membrane Preparation: Rat cortical membranes or cells expressing recombinant NMDA receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM unlabeled MK-801).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled competitor (e.g., unlabeled MK-801).

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effects of NMDA antagonists on NMDA- and GABA-evoked currents in cultured neurons or brain slices.

Materials:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing appropriate ions.

  • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., Cs-based to block K+ channels).

  • Agonists: NMDA, glycine (as a co-agonist for NMDA receptors), and GABA.

  • Test Compounds: this compound and other NMDA antagonists.

  • Patch-clamp setup: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Patch-clamp Recording:

    • Obtain a gigaseal and establish a whole-cell recording configuration on a target neuron.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Agonist Application:

    • Locally apply a brief pulse of NMDA (+ glycine) or GABA using a puffer pipette or a fast-perfusion system to evoke an inward current.

    • Establish a stable baseline of agonist-evoked currents.

  • Compound Application:

    • Bath-apply or locally perfuse the test compound at various concentrations.

    • After a pre-incubation period, re-apply the agonist and record the evoked current in the presence of the antagonist.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the agonist-evoked currents before and after the application of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Construct a dose-response curve and determine the IC50 value.

    • To assess voltage-dependency, repeat the measurements at different holding potentials.

By employing these methodologies, researchers can systematically investigate and compare the nuanced mechanisms of action of this compound and other NMDA antagonists, leading to a deeper understanding of their therapeutic potential and side-effect profiles.

References

A Comparative Analysis of Caramiphen Hydrochloride's Anticonvulsant and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of published findings on Caramiphen (B1668299) Hydrochloride, focusing on its anticonvulsant and neuroprotective effects. The information is compiled from several key studies to offer researchers, scientists, and drug development professionals a consolidated resource for understanding its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy and mechanism of action of Caramiphen Hydrochloride.

Table 1: Anticonvulsant Activity of Caramiphen and its Analogs

CompoundAnticonvulsant Activity (ED50, mg/kg) in Rats (MES test)Sigma Binding Affinity (Ki, nM)
Caramiphen3.1Data not available in provided search results
Aminocaramiphen 23.43-fold less than Caramiphen
N-methyl-4-piperidinyl 1-phenylcyclopentanecarboxylate 94.830-fold less than Caramiphen
p-iodocaramiphenInactiveData not available in provided search results

Data from a study on Caramiphen analogs, which found that anticonvulsant activity did not correlate with sigma binding affinity[1].

Table 2: Comparative Antitussive Efficacy in Cats

DrugAdministration RouteEffective Dose Ratio (i.v./i.a.)Potency Comparison
Caramiphen edisylateIntravenous (i.v.) / Intra-arterial (i.a.)~12 and 14Required a 3 to 4 times larger dose than dextromethorphan (B48470) for equieffective antitussive effects[2].
Dextromethorphan hydrobromideIntravenous (i.v.) / Intra-arterial (i.a.)~11 and 7More potent than Caramiphen[2].

This study concluded that the antitussive action of both drugs is due to a selective effect on the cough center in the brainstem[2].

Table 3: Neuroprotective Effects of Caramiphen Against Soman-Induced Neuropathology

Treatment GroupTime of Caramiphen Administration (post-soman)Effect on Behavioral SeizuresReduction in Neuronal Loss and Degeneration
Caramiphen30 minSuppressed within 10 min, complete cessation in 1-4.5 h[3][4].Significant reduction in amygdala, hippocampus, piriform cortex, entorhinal cortex, and neocortex[3][4].
Caramiphen60 minSuppressed within 10 min, complete cessation in 1-4.5 h[3][4].Significant reduction in the hippocampus and amygdala only[4].

Table 4: Effects of Caramiphen on Postsynaptic Currents in the Basolateral Amygdala (BLA)

Evoked CurrentCaramiphen ConcentrationEffect
NMDA100 µM, 300 µM, 1 mMDose-dependent reduction[3][4].
GABA100 µM, 300 µMFacilitated[3][4].
GABA1 mMDepressed[3][4].
AMPANot specifiedNo effect[3][4].

These findings suggest that NMDA receptor antagonism and facilitation of GABAergic inhibition may underlie Caramiphen's anticonvulsive and neuroprotective properties[3][4].

Experimental Protocols

1. Evaluation of Anticonvulsant Activity (Maximal Electroshock Test)

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Seizures were induced using a maximal electroshock (MES) test. Caramiphen and its analogs were administered, and the dose required to protect 50% of the animals from tonic hindlimb extension (ED50) was determined. The study also investigated the effect of Caramiphen on the anticonvulsant properties of diphenylhydantoin[5]. Another study evaluated Caramiphen analogs in MES-induced seizures in rats to study the structure-activity relationship[1].

2. Investigation of Antitussive Effects

  • Animal Model: Decerebrate cats.

  • Procedure: Cough was induced by electrical stimulation of the cough center. Caramiphen edisylate and dextromethorphan hydrobromide were administered intravenously (i.v.) and intra-arterially (i.a.) to compare their antitussive potency. The study aimed to determine the central versus peripheral site of action[2].

3. Assessment of Neuroprotective Efficacy Against Soman (B1219632)

  • Animal Model: Rats.

  • Procedure: The nerve agent soman was used to induce seizures and neuropathology. Caramiphen was administered at 30 or 60 minutes after soman exposure. Behavioral seizures were observed, and 24 hours later, neuronal loss and degeneration in various brain regions (amygdala, hippocampus, piriform cortex, entorhinal cortex, and neocortex) were investigated using design-based stereology and FluoroJade-C staining[3][4].

4. In Vitro Electrophysiology

  • Preparation: In vitro brain slices from untreated rats containing the basolateral amygdala (BLA).

  • Procedure: Whole-cell recordings were used to study the effects of Caramiphen on postsynaptic currents evoked by puff-application of NMDA, AMPA, and GABA on BLA principal cells[3][4].

Visualizations

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_caramiphen Glutamate Glutamate NMDA_R NMDA Receptor Ca2+ Channel Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Na+ Channel Glutamate->AMPA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Depolarization Depolarization AMPA_R->Depolarization Caramiphen Caramiphen Caramiphen->NMDA_R Antagonizes

Caption: Proposed mechanism of Caramiphen's antagonism of the NMDA receptor.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_caramiphen GABA GABA GABA_A_R GABAA Receptor Cl- Channel GABA->GABA_A_R Activates Hyperpolarization Hyperpolarization GABA_A_R->Hyperpolarization Caramiphen Caramiphen (100-300 µM) Caramiphen->GABA_A_R Facilitates

Caption: Proposed mechanism of Caramiphen's facilitation of the GABAA receptor.

G cluster_workflow Experimental Workflow: Neuroprotective Efficacy of Caramiphen start Soman Administration (Induces Seizures & Neuropathology) treatment Caramiphen Administration (30 or 60 min post-soman) start->treatment observation Behavioral Seizure Monitoring treatment->observation endpoint Neuropathological Analysis (24h) (Stereology & FluoroJade-C) observation->endpoint

Caption: Experimental workflow for assessing the neuroprotective efficacy of Caramiphen.

References

Navigating the Path to Clinic: A Comparative Guide to Clinical Trial Design for Caramiphen Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caramiphen (B1668299) Hydrochloride and its analogs present a compelling therapeutic profile, characterized by a dual mechanism of action as both muscarinic M1 receptor antagonists and NMDA receptor antagonists. This unique combination offers potential applications in a range of neurological disorders, including early-stage Parkinson's disease for symptomatic relief of tremor and certain types of epilepsy due to its anticonvulsant properties. This guide provides a comparative analysis of key preclinical data for Caramiphen and its analogs, alongside a proposed clinical trial design framework to advance promising candidates toward clinical evaluation.

Preclinical Efficacy and Receptor Affinity: A Comparative Analysis

The therapeutic potential of Caramiphen analogs is intrinsically linked to their affinity for the muscarinic M1 receptor and their efficacy in preclinical models of neurological disease. The following tables summarize key in vitro and in vivo data for Caramiphen and several of its analogs.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Receptor (rat cortex)M2 Receptor (rat heart)M3 Receptor (rat submaxillary gland)M1/M2 SelectivityM1/M3 Selectivity
Caramiphen 1.2[1]32.47.227-fold[1]6-fold[1]
Iodocaramiphen 2.1[1]123.98.459-fold[1]4-fold[1]
Nitrocaramiphen 5.5[1]390.555.071-fold[1]10-fold[1]
Aminocaramiphen Data not availableData not availableData not availableData not availableData not available
Pirenzepine (Reference) 5.2[1]265.2Data not available51-fold[1]Data not available

Table 2: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Rats

CompoundED50 (mg/kg)
Caramiphen 3.1[2]
Aminocaramiphen 3.4[2]
N-methyl-4-piperidinyl 1-phenylcyclopentanecarboxylate 4.8[2]
Iodocaramiphen Inactive as an anticonvulsant[2]
Diphenylhydantoin (Reference) ~6.0 (based on Caramiphen being nearly twice as potent)[3]

Signaling Pathways and Structure-Activity Relationship

The development of potent and selective Caramiphen analogs hinges on understanding their structure-activity relationships (SAR). Studies have shown that para-substitution on the phenyl ring of Caramiphen significantly influences its selectivity for the M1 muscarinic receptor.

SAR cluster_substituents Substituents at para-position cluster_properties Receptor Selectivity Electron-withdrawing (+σ) Electron-withdrawing (+σ) Increased M1 Selectivity Increased M1 Selectivity Electron-withdrawing (+σ)->Increased M1 Selectivity e.g., -NO2, -I Electron-donating (-σ) Electron-donating (-σ) Non-selective Non-selective Electron-donating (-σ)->Non-selective e.g., -NH2, -pyrrolidinyl Signaling_Pathways cluster_cholinergic Cholinergic Pathway cluster_glutamatergic Glutamatergic Pathway Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Agonist Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Agonist Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Caramiphen_Analog Caramiphen Analog Caramiphen_Analog->M1_Receptor Antagonist Caramiphen_Analog->NMDA_Receptor Antagonist Clinical_Trial_Workflow cluster_phase1 Phase I: Safety & Tolerability cluster_phase2a Phase IIa: Proof-of-Concept SAD Single Ascending Dose (Healthy Volunteers) MAD Multiple Ascending Dose (Healthy Volunteers) SAD->MAD Safety Review PK_PD Pharmacokinetics & Pharmacodynamics MAD->PK_PD Data Analysis PD_Cohort Early Parkinson's Disease Cohort (Tremor Dominant) PK_PD->PD_Cohort Dose Selection Epilepsy_Cohort Focal Seizure Cohort (Adjunctive Therapy) PK_PD->Epilepsy_Cohort Dose Selection Efficacy_Endpoints Primary & Secondary Efficacy Endpoints PD_Cohort->Efficacy_Endpoints Epilepsy_Cohort->Efficacy_Endpoints

References

Safety Operating Guide

Navigating the Disposal of Caramiphen Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential procedural guidance for the safe disposal of Caramiphen (B1668299) Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring regulatory compliance and minimizing environmental impact.

Caramiphen Hydrochloride is classified as harmful if swallowed.[1] As with any pharmaceutical compound, improper disposal can lead to environmental contamination, potentially affecting aquatic wildlife and ecosystems.[2][3] Therefore, a structured and compliant disposal plan is not merely a recommendation but a necessity.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which includes certain pharmaceuticals.[4][5][6] Many states have their own, often more stringent, regulations.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.

Quantitative Data Summary
PropertyDataSource
Molecular Formula C₁₈H₂₇NO₂ · HCl[5]
CAS Number 125-85-9[4][5]
Molecular Weight 325.87 g/mol [5]
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Pictogram [1]

Standard Operating Procedure for Disposal

This section outlines the step-by-step process for the disposal of this compound from a laboratory setting. This procedure applies to the pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Characterization and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Pure Compound/Expired Reagent: Keep in its original, sealed container. If the container is compromised, place it inside a larger, compatible, and sealed container.

  • Contaminated Labware: Collect items such as pipette tips, gloves, and empty vials in a designated, leak-proof, and clearly labeled hazardous waste container. In the US, these are often black containers for RCRA hazardous pharmaceutical waste.

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[5] This practice is banned for hazardous pharmaceutical waste under EPA Subpart P.[5] Collect in a compatible, sealed, and labeled waste container.

3. Waste Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow all specific institutional and local labeling requirements.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

5. Arrange for Professional Disposal:

  • Never dispose of this compound in the regular trash or down the sewer.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.

  • The standard and required method for disposing of hazardous pharmaceutical waste is through high-temperature incineration at a permitted facility.[5][6]

6. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Disposal Workflow for this compound start Identify Caramiphen Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult SDS and Institutional EHS Policy ppe->consult segregate Segregate Waste consult->segregate solid Solid/Pure Compound: Keep in sealed container segregate->solid Solid liquid Aqueous Solution: Collect in sealed waste bottle segregate->liquid Liquid labware Contaminated Labware: Collect in designated bin segregate->labware Labware label_waste Label Container Clearly 'Hazardous Waste - Caramiphen HCl' solid->label_waste no_drain DO NOT Pour Down Drain liquid->no_drain liquid->label_waste labware->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact Arrange Pickup by Licensed Hazardous Waste Contractor store->contact end Disposal via Incineration contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Caramiphen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Caramiphen Hydrochloride, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and may cause adverse health effects upon exposure. A thorough risk assessment should be conducted before commencing any work.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Neurological Effects: May cause drowsiness or dizziness.[3]

  • Other Potential Hazards: Insufficient data exists regarding skin and eye irritation, necessitating cautious handling to prevent direct contact.[3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required equipment for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95/FFP2 Respirator
Solution Preparation and Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield (if splash risk exists)
Administering to Systems Double Nitrile Gloves, Disposable Gown, Safety Goggles
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, Shoe Covers, N95/FFP2 Respirator
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles

Key PPE Specifications and Procedures:

  • Gloves: Always wear two pairs of powder-free nitrile gloves.[4][5] The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[4] Gloves must be changed every hour or immediately upon contamination or damage.[4][5]

  • Gowns: Use disposable, low-permeability gowns with long sleeves and tight-fitting cuffs.[4]

  • Eye Protection: Safety goggles are the minimum requirement. A face shield should be worn over goggles whenever there is a risk of splashing.

  • Respiratory Protection: An N95 or FFP2 respirator is essential when handling the powdered form to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for safely handling this compound from receipt to disposal.

  • Preparation and Area Setup:

    • Designate a specific, restricted area for handling this compound.[4]

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[3]

    • Cover the work surface with disposable, absorbent bench paper.

    • Prepare all necessary equipment and materials, including a designated waste container, before handling the compound.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don shoe covers (if required).

    • Don the inner pair of gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Don the outer pair of gloves, pulling them over the gown cuffs.

    • Don eye and face protection.

    • Don respiratory protection if handling powder.

  • Handling the Compound:

    • Carefully handle containers to avoid generating dust.

    • If weighing the powder, do so within a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

    • Avoid eating, drinking, or smoking in the designated handling area.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.[3]

    • Keep the container in a dry, well-ventilated, and secured location.[3]

    • Store in a locked cabinet or area with restricted access.[3]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated waste container.

    • Remove the gown by rolling it inward and dispose of it.

    • Remove eye and face protection, cleaning if reusable.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable PPE (gloves, gowns), bench paper, and cleaning materials are considered contaminated waste.

  • Waste Segregation:

    • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or expired this compound should not be disposed of in the general trash or sewer.

  • Disposal Procedure:

    • Dispose of all waste in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.[3][6]

    • For liquid waste, do not pour it down the drain. Collect it in a sealed, labeled hazardous waste container.

    • For solid waste, if a licensed hazardous waste disposal service is not available, it may be permissible in some jurisdictions to mix the compound with an inert, undesirable substance (like cat litter or coffee grounds), place it in a sealed plastic bag, and then dispose of it in the trash.[7] However, always confirm local regulations first.

Spill and Emergency Procedures

  • Minor Spill (Powder):

    • Evacuate and restrict access to the area.

    • Wearing full PPE, gently cover the spill with damp absorbent paper to avoid raising dust.

    • Carefully sweep the material into a hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by water.

  • Minor Spill (Liquid):

    • Wearing full PPE, absorb the spill with absorbent pads.

    • Place the used pads into a hazardous waste container.

    • Clean the spill area with a decontaminating solution and then water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert safety personnel and follow institutional emergency procedures.

  • Personnel Exposure:

    • Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe handle_compound 3. Handle Compound (Weighing/Solution Prep) don_ppe->handle_compound doff_ppe 5. Doff PPE Correctly handle_compound->doff_ppe spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure storage 4. Secure Storage (Sealed, Locked, Ventilated) storage->doff_ppe dispose_waste 6. Dispose of Waste (Segregate & Label) doff_ppe->dispose_waste wash_hands 7. Wash Hands Thoroughly dispose_waste->wash_hands spill_protocol Follow Spill Protocol spill->spill_protocol exposure_protocol Follow First Aid & Seek Medical Attention exposure->exposure_protocol

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caramiphen Hydrochloride
Reactant of Route 2
Reactant of Route 2
Caramiphen Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.